molecular formula C19H26N2O5 B167659 Z-Pro-leu-OH CAS No. 1634-90-8

Z-Pro-leu-OH

カタログ番号: B167659
CAS番号: 1634-90-8
分子量: 362.4 g/mol
InChIキー: YCYXUKRYYSXSLJ-HOTGVXAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-Pro-leu-OH is a useful research compound. Its molecular formula is C19H26N2O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXUKRYYSXSLJ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-prolyl-L-leucine (Z-Pro-Leu-OH)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal dipeptide building block in synthetic chemistry and pharmaceutical research. We will dissect its molecular architecture, explore its synthesis and purification, detail its applications, and outline the analytical methodologies for its characterization. This document is designed to serve as a foundational resource, blending established chemical principles with practical, field-proven insights.

This compound, with the systematic IUPAC name (2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid, is a protected dipeptide. Its structure is an elegant amalgamation of three distinct chemical moieties, each conferring specific properties and functionalities crucial for its role in peptide synthesis.

1.1 Deconstruction of the Molecular Architecture

The molecule consists of:

  • The Benzyloxycarbonyl (Z or Cbz) Group : Attached to the nitrogen atom of the proline ring, the Z-group is a classic amine protecting group in solution-phase peptide synthesis.[1] Its primary function is to prevent the proline's amine from participating in unwanted side reactions during the coupling of the proline's carboxyl group to the next amino acid (leucine). The Z-group is stable under a variety of reaction conditions but can be cleanly removed via catalytic hydrogenation, a process that does not affect most other functional groups found in peptides.

  • L-Proline (Pro) : This cyclic amino acid introduces a rigid conformational constraint into a peptide chain. The pyrrolidine ring restricts the phi (Φ) angle of the peptide backbone, often inducing β-turns. This structural rigidity is a valuable tool for medicinal chemists aiming to design peptides with stable, predictable three-dimensional shapes to enhance binding to biological targets.

  • L-Leucine (Leu) : As one of the hydrophobic amino acids, leucine features an isobutyl side chain.[2] Its incorporation increases the lipophilicity of a peptide, which can be critical for crossing cell membranes or for engaging with hydrophobic pockets in enzyme active sites or receptors.[2]

The linkage between proline and leucine is a standard amide bond, formed between the carboxyl group of proline and the amino group of leucine. The C-terminus of the dipeptide is a free carboxylic acid (-OH), making it ready for activation and coupling to the N-terminus of another amino acid or peptide fragment.

Diagram 1: Key Components of this compound

G cluster_0 This compound Structure Z Benzyloxycarbonyl (Z) Protecting Group Pro L-Proline (Rigid Backbone) Z->Pro N-Terminus Protection Leu L-Leucine (Hydrophobic Side Chain) Pro->Leu Amide Bond OH Carboxylic Acid (Reactive C-Terminus) Leu->OH C-Terminus

Caption: Logical relationship between the functional components of this compound.

1.2 Stereochemistry

The designation "this compound" typically refers to the (S,S) diastereomer, formally Z-L-Pro-L-Leu-OH, as L-amino acids are the naturally occurring enantiomers. However, diastereomers such as Z-L-Pro-D-Leu-OH (CAS No: 61596-47-2) are also commercially available and of significant interest.[3][4] The incorporation of D-amino acids can dramatically increase a peptide's resistance to proteolytic degradation by endogenous proteases, thereby extending its biological half-life—a key strategy in drug development.

1.3 Physicochemical Data Summary

The fundamental properties of Z-L-Pro-L-Leu-OH are summarized below for quick reference.

PropertyValueSource
CAS Number 1634-90-8[5]
Molecular Formula C₁₉H₂₆N₂O₅[5]
Molecular Weight 362.42 g/mol [5]
Appearance White to off-white powder or solid[5]
SMILES CC(C)CNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2[5]
InChI Key YCYXUKRYYSXSLJ-HOTGVXAUSA-N[6]
Hydrophobicity LogP: 2.731[6]

Part 2: Synthesis and Characterization

The synthesis of this compound is a standard procedure in peptide chemistry, typically performed in solution. The general strategy involves the coupling of two protected amino acid derivatives, followed by selective deprotection.

2.1 Synthetic Workflow: The Causality of Experimental Choices

The most common route involves the coupling of N-terminally protected proline (Z-Pro-OH) with C-terminally protected leucine (e.g., H-Leu-OMe, Leucine methyl ester).

  • Why protect the Leucine C-terminus? The free carboxylic acid of leucine must be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from reacting with the activated proline, which would lead to self-polymerization or undesired side products.

  • Why activate the Proline C-terminus? Amide bond formation is not spontaneous. The carboxylic acid of Z-Pro-OH must be converted into a more reactive species (an "activated" ester or acid chloride) that is susceptible to nucleophilic attack by the leucine's amino group. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization and improve yield.

  • Final Deprotection (Saponification) : Once the protected dipeptide (Z-Pro-Leu-OMe) is formed and purified, the methyl ester is removed to yield the final product. This is typically achieved by saponification—hydrolysis using a base like sodium hydroxide (NaOH) in a solvent mixture such as methanol/water. The reaction is carefully monitored to avoid cleavage of the amide bond or the Z-group.

Diagram 2: General Synthetic Workflow for this compound

G start Starting Materials: Z-Pro-OH H-Leu-OMe step1 Step 1: Activation & Coupling (e.g., EDC/HOBt in DCM) start->step1 intermediate Protected Dipeptide: Z-Pro-Leu-OMe step1->intermediate step2 Step 2: Purification (Chromatography/Extraction) intermediate->step2 step3 Step 3: Saponification (e.g., NaOH in MeOH/H₂O) step2->step3 product Final Product: This compound step3->product

Sources

An In-depth Technical Guide to Z-Pro-Leu-OH: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

N-benzyloxycarbonyl-L-prolyl-L-leucine, commonly abbreviated as Z-Pro-Leu-OH, represents a foundational dipeptide derivative of significant interest to the scientific community. Its unique structure, combining the rigidity of a proline residue with the hydrophobicity of leucine and capped with a versatile benzyloxycarbonyl (Z) protecting group, makes it a critical building block in peptide synthesis and a valuable tool in drug discovery. This guide offers a comprehensive exploration of this compound, moving beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a deeper understanding of its properties, analytical characterization, and functional applications. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower your research endeavors.

Core Physicochemical & Structural Characteristics

This compound is a synthetic, N-terminally protected dipeptide. The benzyloxycarbonyl (Cbz or Z) group serves to protect the proline's secondary amine, preventing unwanted side reactions during peptide coupling procedures and allowing for controlled, stepwise synthesis of larger peptide chains.[1] This strategic protection is fundamental to its utility in solution-phase peptide synthesis.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing a quick reference for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₆N₂O₅[2][3]
Molecular Weight 362.42 g/mol [2][3]
CAS Number 1634-90-8[2][4]
Appearance White to off-white solid, powder, or crystals[3]
Canonical SMILES CC(C)CNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2[2]
InChI Key YCYXUKRYYSXSLJ-HOTGVXAUSA-N[4]
Solubility May dissolve in Dimethyl Sulfoxide (DMSO)[4]
Storage Conditions Powder: 3 years at -20°C, 2 years at 4°C. In solvent: 6 months at -80°C.[4]
pKa (Predicted) 3.71 ± 0.21[3]

Synthesis, Purification, and Handling

Synthetic Strategy Overview

This compound is typically synthesized via a standard peptide coupling reaction. The general workflow involves the activation of the carboxylic acid group of Z-Pro-OH, followed by its reaction with the amino group of a leucine ester (e.g., Leucine methyl or ethyl ester). The final step is the saponification (hydrolysis) of the ester group to yield the free carboxylic acid of this compound.

The choice of coupling reagents (e.g., HBTU, TBTU) is critical to ensure high yield and minimize racemization, a common challenge in peptide synthesis.[2] The benzyloxycarbonyl protecting group is stable under these conditions but can be readily removed via catalytic hydrogenation, making it an excellent choice for multi-step synthetic pathways.

G cluster_synthesis Synthesis Workflow cluster_characterization Purification & Characterization Z_Pro Z-Pro-OH Coupling Peptide Coupling (e.g., HBTU) Z_Pro->Coupling Leu_Ester Leucine Ester Leu_Ester->Coupling Z_Pro_Leu_Ester Z-Pro-Leu-Ester Coupling->Z_Pro_Leu_Ester Saponification Saponification (Base Hydrolysis) Z_Pro_Leu_Ester->Saponification Crude_Product Crude this compound Saponification->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis QC Analysis (HPLC, MS, NMR) Final_Product->Analysis

Caption: General workflow from synthesis to final product characterization.
Purification Protocol: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying synthetic peptides like this compound from unreacted starting materials and side products. A reversed-phase C18 column is highly effective, separating the hydrophobic Z-protected dipeptide from more polar impurities.[5]

Expertise Insight: The addition of an acid modifier like Trifluoroacetic Acid (TFA) to the mobile phase is crucial. It protonates the carboxylic acid and any residual free amines, sharpening the chromatographic peaks by preventing ionic interactions with the stationary phase and improving resolution.

See Section 4.1 for a detailed analytical HPLC protocol.

Handling and Storage

Proper handling is essential to maintain the integrity of this compound.

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye shields, to avoid contact with skin and eyes.[6]

  • Storage: For long-term stability, store the solid compound at -20°C.[4] Stock solutions in DMSO should be stored at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound.

Biological Activity & Research Applications

This compound is more than a mere synthetic intermediate; it is a peptidomimetic that exhibits biological activity and serves as a valuable molecular tool.

Enzyme Inhibition

This compound has been identified as an effective inhibitor of the enzyme L-amino acid oxidase.[2] This enzyme catalyzes the oxidative deamination of L-amino acids. The inhibitory mechanism may involve the protonation of substrates within the enzyme's active site.[2] The hydrophobicity imparted by the leucine and Z-group likely contributes to its binding affinity within the active site.

G Enzyme L-Amino Acid Oxidase Active Site Product Oxidized Product Enzyme->Product Catalyzes Substrate L-Amino Acid (Substrate) Substrate->Enzyme Binds Blocked L-Amino Acid Oxidase Active Site Blocked Substrate->Blocked Binding Prevented Inhibitor This compound (Inhibitor) Inhibitor->Blocked:f0 Binds & Blocks

Sources

A Technical Guide to the-Mechanism of Action of Z-Pro-Leu-OH as a Prolyl Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mechanism of action for the synthetic dipeptide derivative, N-benzyloxycarbonyl-L-prolyl-L-leucine (Z-Pro-Leu-OH), as an inhibitor of Prolyl Endopeptidase (PREP). PREP, a cytosolic serine protease, plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones, making it a significant pharmacological target for neurological disorders.[1][2][3] This document details the theoretical framework and practical methodologies for characterizing this compound as a competitive inhibitor. We will explore the kinetic analysis required to elucidate the inhibition type, the structural basis for its interaction with the PREP active site, and provide detailed, field-tested protocols for researchers in enzymology and drug development.

Introduction: The Rationale for Targeting Prolyl Endopeptidase

Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase, is a unique serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within oligopeptides.[1][4] Its substrates are typically smaller than 30 amino acids due to a distinctive structural feature—a β-propeller domain that acts as a size-exclusion filter, gating access to the active site located in the catalytic domain.[1][4][5]

PREP is highly expressed in the brain and is implicated in the regulation of neuropeptides that influence memory, learning, and mood.[2][3][6] Altered PREP activity has been associated with various neurological and psychiatric conditions, including depression, schizophrenia, and neurodegenerative diseases.[3][6] Consequently, inhibitors of PREP are valuable tools for neuroscience research and hold therapeutic potential for treating these disorders.[2][3][6]

The compound this compound is a peptidomimetic designed to mimic the natural substrates of PREP. It incorporates a proline residue, critical for recognition by the enzyme, and a bulky hydrophobic residue (leucine), which can interact with the S1' subsite of the enzyme's active pocket. The N-terminal benzyloxycarbonyl (Z) group provides stability and hydrophobicity. While potent PREP inhibitors often feature a reactive warhead like an aldehyde (e.g., Z-Pro-Prolinal) to form a covalent adduct with the catalytic serine, this compound, with its terminal carboxyl group, is hypothesized to act as a classical, reversible competitive inhibitor by directly competing with the substrate for binding to the active site.[7][8][9]

The Target Enzyme: Structure and Catalytic Mechanism of PREP

Understanding the mechanism of an inhibitor requires a thorough understanding of its target. PREP is a large (approx. 75 kDa) enzyme with two principal domains.[4][5][10]

  • The Catalytic Domain: This domain possesses a classic α/β-hydrolase fold and contains the catalytic triad (Ser-Asp-His) typical of serine proteases.[5][10]

  • The β-Propeller Domain: A unique seven-bladed propeller structure that sits atop the catalytic domain, restricting access to the active site.[4][10]

Substrate binding is thought to occur via an "induced-fit" mechanism, where the initial interaction of a substrate peptide at the domain interface triggers a conformational change, opening a channel to the active site.[4][11] Within the active site, the catalytic triad facilitates the hydrolysis of the peptide bond C-terminal to a proline residue.

Elucidating the Inhibitory Mechanism of this compound

Part A: Kinetic Analysis of Enzyme Inhibition

To determine the mechanism of inhibition, a series of kinetic experiments are performed. The goal is to measure the initial reaction rates of PREP with its substrate in the absence and presence of varying concentrations of this compound.

Core Principle: By analyzing how the inhibitor affects the enzyme's kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax)—we can deduce its mode of action.[12]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km (less affinity for the substrate) but does not change the Vmax.[13][14][15]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not affect the Km.[13][14][15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the apparent Km.[13][15]

Experimental Protocol: Fluorometric Assay for PREP Inhibition

This protocol provides a robust method for continuous monitoring of PREP activity using a fluorogenic substrate.

Materials:

  • Recombinant Human Prolyl Endopeptidase (PREP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM DTT

  • Fluorogenic Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Inhibitor: this compound, dissolved in DMSO

  • 96-well black microplates, fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of PREP (e.g., 1 mg/mL) in assay buffer and store at -80°C. Dilute to the final working concentration (e.g., 10-20 ng/mL) in cold assay buffer just before use.

    • Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO. Create a dilution series in assay buffer for the substrate titration (e.g., from 1 µM to 100 µM final concentration).

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer for inhibitor titration.

  • Assay Setup:

    • Design the plate layout to include wells for:

      • No-enzyme controls (substrate only)

      • No-inhibitor controls (enzyme + substrate)

      • Inhibitor-present reactions (enzyme + substrate + inhibitor)

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the appropriate this compound dilution or buffer (for no-inhibitor controls) to the wells.

    • Add 20 µL of diluted PREP enzyme solution to all wells except the no-enzyme controls.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate dilutions to all wells.

    • Immediately place the plate in the fluorescence reader, pre-set to 37°C.

    • Measure the increase in fluorescence every 60 seconds for 20-30 minutes. The signal is generated as PREP cleaves the Pro-AMC bond, releasing the highly fluorescent AMC group.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

    • Plot V₀ versus substrate concentration [S] for each inhibitor concentration.

    • To clearly distinguish the inhibition type, transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[13][14][16]

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Dilutions (Enzyme, Substrate, Inhibitor) A1 Dispense Buffer & Inhibitor (or control) P1->A1 A2 Add Enzyme A1->A2 A3 Pre-incubate (15 min, 37°C) A2->A3 A4 Add Substrate to Initiate Reaction A3->A4 A5 Measure Fluorescence (Kinetic Read) A4->A5 D1 Calculate Initial Velocity (V₀) from Kinetic Slopes A5->D1 D2 Generate Michaelis-Menten Plots (V₀ vs. [S]) D1->D2 D3 Create Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) D2->D3 D4 Determine Inhibition Type & Calculate Ki D3->D4

Caption: Workflow for determining enzyme inhibition kinetics.

Part B: Interpretation of Kinetic Data

For a competitive inhibitor like this compound, the Lineweaver-Burk plot will show a series of lines that intersect at the y-axis.[14][16][17] This indicates that at an infinitely high substrate concentration, the effect of the inhibitor is overcome, and the Vmax is unchanged.[13][14] However, the x-intercept (-1/Km) will shift closer to zero as the inhibitor concentration increases, signifying an increase in the apparent Km.

LineweaverBurk origin xaxis origin->xaxis 1/[S] yaxis origin->yaxis 1/V₀ y_intercept 1/Vmax x_intercept_no_I -1/Km x_intercept_with_I -1/Km_app p1_start p1_end p1_start->p1_end  - Inhibitor p2_start p2_end p2_start->p2_end  + Inhibitor

Caption: Lineweaver-Burk plot for competitive inhibition.

Quantitative Data Summary

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki). This can be calculated from the slopes of the Lineweaver-Burk plots. The IC50 (concentration of inhibitor that reduces enzyme activity by 50%) will also be determined, though it is dependent on substrate concentration for competitive inhibitors.

ParameterDescriptionExpected Value for this compound
Inhibition Type The mode by which the inhibitor affects enzyme kinetics.Competitive
IC₅₀ Inhibitor concentration causing 50% activity reduction.Dependent on [S]; typically in the µM range.
Ki Dissociation constant of the enzyme-inhibitor complex.Expected to be in the low to mid µM range.
Effect on Km Change in substrate concentration needed for half-max velocity.Apparent Km increases with inhibitor concentration.
Effect on Vmax Change in the maximum reaction rate.No change.
Part C: Structural Basis of Inhibition

The competitive inhibition mechanism is grounded in the structural similarity between this compound and the enzyme's natural substrate. The inhibitor is expected to bind directly within the PREP active site.

  • Proline Ring: The pyrrolidine ring of the proline residue in this compound is crucial for recognition and fits into the S1 subsite of the enzyme, which is specifically adapted to accommodate this imino acid.

  • Leucine Side Chain: The isobutyl side chain of the leucine residue likely occupies the S1' subsite, a hydrophobic pocket that accommodates the side chain of the residue following proline in the substrate.

  • Benzyloxycarbonyl (Z) Group: This bulky, hydrophobic group can form favorable interactions with hydrophobic residues lining the entrance to the active site.

  • Terminal Carboxylate: The inhibitor's C-terminal carboxylate group can form hydrogen bonds or ionic interactions with positively charged or polar residues in the active site, such as the catalytic histidine or other nearby residues, further anchoring it in place.

This binding mode physically occludes the substrate from entering the active site and engaging with the catalytic serine (Ser554), thereby preventing catalysis.

G cluster_enzyme PREP Active Site cluster_inhibitor This compound ActiveSite S1 Subsite S1' Subsite Catalytic Triad (Ser554) Inhibitor Proline Ring Leucine Side Chain Terminal COO⁻ Inhibitor:f0->ActiveSite:f0 Binds to (Recognition) Inhibitor:f1->ActiveSite:f1 Occupies (Hydrophobic Interaction) Inhibitor:f2->ActiveSite:f2 Interacts with (H-bonds) Substrate Substrate (e.g., Z-Gly-Pro-AMC) Substrate->ActiveSite Binding Blocked

Caption: this compound binding in the PREP active site.

Synthesis and Conclusion

The dipeptide derivative this compound acts as a reversible, competitive inhibitor of Prolyl Endopeptidase. Its mechanism relies on its structural ability to mimic endogenous substrates, allowing it to bind directly to the enzyme's active site. This binding is non-covalent and is characterized by an increase in the apparent Km of the substrate with no change in the Vmax of the reaction. The proline and leucine moieties are critical for specific recognition and binding within the S1 and S1' subsites, respectively. By physically occupying the active site, this compound prevents the substrate from binding and being processed by the catalytic machinery. This makes this compound a valuable research tool for studying the physiological roles of PREP and serves as a foundational scaffold for the design of more potent therapeutic agents targeting this enzyme.

References

  • Šhan, S., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. PNAS. [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. [Link]

  • Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Wikipedia. (2023). Prolyl endopeptidase. Wikipedia. [Link]

  • AK LECTURES. (2020). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. YouTube. [Link]

  • Bakker, A. V., et al. (1988). Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal. Biochemical Journal. [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Proteopedia. (2024). Prolyl Endopeptidase. Proteopedia. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Smith, S. (n.d.). Prolyl_Endopeptidase. UMass Amherst. [Link]

  • NCBI Bookshelf. (2012). Protease Assays. Assay Guidance Manual. [Link]

  • Johnson, K. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Gass, J., & Khosla, C. (2007). Prolyl endopeptidases. Cellular and Molecular Life Sciences. [Link]

  • Rea, D., & Fülöp, V. (2010). Induced-fit Mechanism for Prolyl Endopeptidase. Journal of Biological Chemistry. [Link]

  • University of Arizona. (n.d.). Protease Kinetics. UArizona Chemistry and Biochemistry. [Link]

  • PNAS. (2020). Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. Proceedings of the National Academy of Sciences. [Link]

  • Rea, D., & Fülöp, V. (2010). Induced-fit mechanism for prolyl endopeptidase. PubMed. [Link]

  • Friedman, T. C., et al. (1984). Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. PubMed. [Link]

  • Yoshimoto, T., et al. (1987). SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT. J-Stage. [Link]

  • ResearchGate. (n.d.). Enzyme kinetics assay. ResearchGate. [Link]

  • Orhan, I., et al. (2003). Prolyl Endopeptidase Enzyme Inhibitors of Plant Origin. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

The Genesis of Controlled Peptide Synthesis: A Technical Guide to Z-Pro-Leu-OH and the Legacy of the Benzyloxycarbonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry and drug development. This capability, however, was born from a pivotal breakthrough that solved the fundamental challenge of uncontrolled polymerization. Before the 1930s, attempts to link amino acids resulted in chaotic mixtures. The landscape was irrevocably changed in 1932 with the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas.[1][2][3] This innovation provided the first reliable method for the stepwise, controlled synthesis of peptides, transforming peptide chemistry from an observational science into a synthetic one.[2] This guide explores the history and discovery of the Z-group, using the synthesis of the dipeptide Z-Pro-Leu-OH as a practical, technical case study to illustrate the principles that laid the foundation for all subsequent developments in the field, including modern solid-phase peptide synthesis.

The Pre-Bergmann Era: A Challenge of Uncontrolled Reactivity

Prior to the seminal work of Bergmann and Zervas, peptide synthesis was severely hampered by the inherent bifunctionality of amino acids.[4] Each amino acid possesses a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). When chemists attempted to form a peptide bond by activating the carboxylic acid of one amino acid, the activated molecule could react just as readily with the amino group of another identical, unactivated molecule. This led to a cascade of unpredictable side reactions and uncontrolled polymerization, making the synthesis of a specific, desired peptide sequence virtually impossible.[4] The field required a method to temporarily "mask" the reactivity of the N-terminus, allowing for the selective formation of a single peptide bond.

The Bergmann-Zervas Breakthrough: The Benzyloxycarbonyl (Z) Group

In 1932, Max Bergmann and his graduate student Leonidas Zervas introduced the benzyloxycarbonyl group, a discovery described as "epoch-making" that established synthetic peptide chemistry as a distinct field.[2] The Z-group was the first practical, reversible Nα-protecting group, solving the problem of uncontrolled polymerization and preventing racemization at the chiral center during activation.[2][3]

The success of the Z-group is rooted in three key characteristics:

  • Ease of Introduction: It can be readily introduced by reacting an amino acid with benzyl chloroformate under Schotten-Baumann conditions.

  • Robust Stability: The resulting carbamate is stable to a wide range of conditions used for peptide coupling, including basic and mildly acidic media.[4][5]

  • Orthogonal Cleavage: It can be cleanly removed under specific, mild conditions—catalytic hydrogenation—that do not affect other functional groups or the newly formed peptide bond.[2][6] This selective removal is the essence of orthogonal protection, a concept critical to all multi-step chemical synthesis.[7]

Diagram 1: The Z-Group Protection and Deprotection Cycle

Z-Group Cycle cluster_protection Protection cluster_deprotection Deprotection AminoAcid Amino Acid (H₂N-CHR-COOH) Z_Protected Z-Protected Amino Acid (Z-NH-CHR-COOH) AminoAcid->Z_Protected Benzyl Chloroformate (Z-Cl), NaOH Deprotected Deprotected Amine (H₂N-CHR-CO-Peptide) Z_Protected->Deprotected H₂ / Pd-C (Catalytic Hydrogenolysis) Byproducts: Toluene, CO₂

Caption: General workflow for N-terminal protection and deprotection using the Z-group.

This compound: A Technical Case Study

The dipeptide N-benzyloxycarbonyl-L-prolyl-L-leucine (this compound) serves as an excellent model to demonstrate the practical application of the Bergmann-Zervas method. This compound is a peptidomimetic that has been studied for its inhibitory effects on enzymes like L-amino acid oxidase.[8] Its synthesis involves the protection of proline, followed by coupling to leucine.

Chemical and Physical Properties
PropertyValue
CAS Number 1634-90-8[8]
Molecular Formula C₁₉H₂₆N₂O₅[8]
Molecular Weight 362.42 g/mol [8]
Appearance White to off-white solid
Storage 4°C, protect from light
Experimental Protocol: Synthesis of this compound

This synthesis is a two-part process: (1) N-protection of L-Proline and (2) Coupling of Z-L-Proline with L-Leucine.

Part A: Synthesis of N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

This procedure follows the principles of the Schotten-Baumann reaction. The base (NaOH) neutralizes the HCl formed during the reaction, preventing the protonation of the starting amino acid's amine group.

Methodology:

  • Dissolution: In a flask cooled in an ice bath (0-5°C), dissolve L-Proline (1.0 equivalent) in 2 M Sodium Hydroxide (NaOH) solution (2.5 equivalents).

  • Protection: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) and 2 M NaOH solution (1.2 equivalents) portion-wise and simultaneously over 30-45 minutes, ensuring the temperature remains below 10°C and the pH stays alkaline (pH 8-9).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase with diethyl ether or ethyl acetate (2x) to remove unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M Hydrochloric Acid (HCl). The product, Z-Pro-OH, will precipitate as a white solid or oil.

  • Isolation: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Z-Pro-OH.

Part B: Coupling of Z-Pro-OH with L-Leucine Methyl Ester and Saponification

This part involves activating the carboxylic acid of Z-Pro-OH and reacting it with the N-terminus of L-Leucine. Using a leucine methyl ester protects its C-terminus; this ester is later hydrolyzed (saponified) to yield the final product. Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate.

Methodology:

  • Activation: Dissolve Z-Pro-OH (1.0 equivalent) and L-Leucine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Neutralization: Add a non-nucleophilic base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.0 equivalent), to neutralize the hydrochloride salt and liberate the free amine of the leucine ester.

  • Coupling: Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of the reaction solvent. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Filtration: Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of fresh solvent.

  • Work-up: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected dipeptide ester, Z-Pro-Leu-OMe.

  • Saponification: Dissolve the Z-Pro-Leu-OMe in a mixture of methanol and water. Add 1 M NaOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Final Isolation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the final product, this compound, with ethyl acetate. Dry the combined organic layers and concentrate to yield the final product.

Diagram 2: Synthesis Workflow for this compound

Z_Pro_Leu_OH_Synthesis Pro L-Proline Z_Cl Benzyl Chloroformate + NaOH Z_Pro Step 1: N-Protection Z-Pro-OH Pro->Z_Pro Schotten-Baumann Reaction Leu L-Leucine (as Methyl Ester HCl) DCC DCC Coupling Reagent + NMM Z_Pro_Leu_OMe Step 2: Peptide Coupling Z-Pro-Leu-OMe Leu->Z_Pro_Leu_OMe Z_Cl->Z_Pro NaOH_Sapon 1. NaOH (Saponification) 2. HCl (Acidification) Z_Pro_Leu_OH Step 3: Deprotection This compound (Final Product) NaOH_Sapon->Z_Pro_Leu_OH Z_Pro->Z_Pro_Leu_OMe Amide Bond Formation Z_Pro_Leu_OMe->Z_Pro_Leu_OH Ester Hydrolysis

Caption: Key stages in the solution-phase synthesis of this compound.

Legacy and the Evolution to Modern Synthesis

The Bergmann-Zervas method dominated peptide chemistry for over two decades and enabled landmark achievements, including the first synthesis of a polypeptide hormone, oxytocin, by Vincent du Vigneaud.[1][3] While solution-phase synthesis using the Z-group is still valuable for large-scale manufacturing, the field was again revolutionized in the 1960s by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS).[1][2][7]

SPPS anchored the growing peptide chain to an insoluble resin, simplifying purification to mere filtration and washing.[9] This innovation spurred the development of new protecting group strategies better suited to a solid-phase workflow:

  • Boc/Bzl Strategy: Uses the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[1][10]

  • Fmoc/tBu Strategy: Uses the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side chains.[1][5] This is the most common strategy in research today due to its milder cleavage conditions.[1]

Despite being largely superseded in routine laboratory synthesis, the Z-group remains a vital tool in the peptide chemist's arsenal, frequently used for the protection of side-chain functionalities (like the ε-amino group of lysine) in both Boc and Fmoc strategies, and for specific applications in solution-phase fragment condensation.[2][5][11]

Conclusion

The discovery of the benzyloxycarbonyl group was a watershed moment in organic chemistry. It transformed the synthesis of peptides from an intractable challenge into a rational and controllable process. The principles of temporary protection and selective deprotection, first demonstrated by Bergmann and Zervas, are the intellectual bedrock upon which all modern peptide synthesis, including high-throughput automated platforms, is built. The synthesis of a simple dipeptide like this compound is not merely a historical curiosity; it is a direct demonstration of the foundational chemistry that unlocked the world of peptides for scientific investigation and therapeutic development.

References

  • Introduction to Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Peptide synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Memoirs - Greek Peptide Society. (n.d.). Greek Peptide Society. [Link]

  • Stereoselective Synthesis of (Z)-alkene-containing Proline Dipeptide Mimetics - PubMed. (n.d.). PubMed. [Link]

  • Stereoselective Synthesis of (Z)-Alkene-Containing Proline Dipeptide Mimetics | The Journal of Organic Chemistry. (2007). ACS Publications. [Link]

  • Mastering Peptide Synthesis: The Indispensable Role of N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Über ein allgemeines Verfahren der Peptid-Synthese - ResearchGate. (1932). ResearchGate. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). PubMed. [Link]

  • Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed. (2017). PubMed. [Link]

  • Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation | Request PDF. (2017). ResearchGate. [Link]

  • Bergmann-Zervas Carbobenzoxy Method. (n.d.). Merck Index. [Link]

  • The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed. (1978). PubMed. [Link]

  • (PDF) Zinc—Proline Catalyzed Pathway for the Formation of Sugars. (2004). ResearchGate. [Link]

  • Synthesis of N-carbobenzoxyamino acid and peptide pentafluorophenyl esters as intermediates in peptide synthesis | The Journal of Organic Chemistry. (1970). ACS Publications. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Proline Synthesis | Biochemistry - YouTube. (2023). YouTube. [Link]

  • Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Master Organic Chemistry. [Link]

  • Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l - DSpace@MIT. (2021). MIT DSpace. [Link]

  • Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - NIH. (2011). National Center for Biotechnology Information. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2021). ACS Publications. [Link]

  • Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs - PMC. (2006). National Center for Biotechnology Information. [Link]

  • Muscle protein synthesis and the importance of leucine | Peter Attia & Layne Norton - YouTube. (2024). YouTube. [Link]

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development. (2023). ACS Publications. [Link]

  • Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - NIH. (2013). National Center for Biotechnology Information. [Link]

  • Solid Phase Peptide Synthesis Brief History | AAPPTec. (n.d.). AAPPTec. [Link]

  • 니르마트렐비르 - 위키백과, 우리 모두의 백과사전. (n.d.). Wikipedia. [Link]

Sources

The Benzyloxycarbonyl Group in Z-Pro-Leu-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the pivotal role of the benzyloxycarbonyl (Z or Cbz) protecting group in the dipeptide Z-Pro-Leu-OH. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical properties, synthesis, and conformational influence of the Z group in this specific molecular context. Furthermore, it delves into the practical applications of this compound, particularly its utility as a scaffold and intermediate in the development of therapeutic agents, most notably as an inhibitor of metalloproteinases. Detailed experimental protocols for the synthesis and deprotection of this compound are provided, alongside spectroscopic data and visualizations to facilitate a deeper comprehension of its molecular characteristics and reactivity.

Introduction: The Significance of this compound and the Benzyloxycarbonyl Protecting Group

In the landscape of peptide chemistry and drug discovery, the dipeptide this compound occupies a significant niche. Its structure, comprising a proline and a leucine residue, is N-terminally protected by a benzyloxycarbonyl (Z) group. This seemingly simple modification is, in fact, a critical determinant of the molecule's utility and behavior. The Z group, one of the earliest and most enduring amine protecting groups in peptide synthesis, confers a unique set of properties to the dipeptide, influencing its stability, reactivity, and conformational preferences.

Proline-containing peptides are of immense interest due to the conformational rigidity imparted by the pyrrolidine ring of the proline residue, which can significantly impact the biological activity and metabolic stability of parent peptides. When coupled with leucine, a hydrophobic amino acid, the resulting dipeptide becomes a valuable building block for more complex bioactive molecules. The benzyloxycarbonyl group, in this context, serves not only as a crucial tool for controlled peptide synthesis but also as a modulator of the dipeptide's physicochemical and biological properties.

This guide will dissect the multifaceted role of the Z group in this compound, from its foundational function in preventing unwanted side reactions during peptide coupling to its more nuanced influence on the molecule's three-dimensional structure and its application as a key intermediate in the synthesis of targeted therapeutics.

The Role of the Benzyloxycarbonyl (Z) Group in Peptide Synthesis

The primary and most well-established role of the benzyloxycarbonyl group in this compound is that of a temporary protecting group for the secondary amine of the proline residue. This protection is fundamental to the stepwise and controlled synthesis of peptides, preventing the highly nucleophilic amine from engaging in undesirable side reactions.

The Principle of Amine Protection

During the formation of a peptide bond, the carboxylic acid of one amino acid is activated to facilitate nucleophilic attack by the amino group of another. Without protection, the amino group of the first amino acid could react with the activated carboxyl group of another molecule of the same amino acid, leading to uncontrolled polymerization. The Z group effectively "masks" the proline's amine, rendering it unreactive under the conditions required for peptide bond formation.

Characteristics of the Z Group as a Protecting Group

The benzyloxycarbonyl group is favored in many synthetic strategies due to a combination of desirable characteristics:

  • Ease of Introduction: It can be readily introduced by reacting the amino acid with benzyl chloroformate under basic conditions.

  • Stability: The Z group is stable to a wide range of reagents and reaction conditions commonly employed in peptide synthesis, including mildly acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc, respectively. This orthogonality is a key advantage in complex multi-step syntheses.[1]

  • Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification.

  • Racemization Suppression: The urethane-type protection afforded by the Z group is known to suppress racemization during the activation of the carboxyl group, a critical consideration for maintaining the stereochemical integrity of the peptide.

Deprotection of the Benzyloxycarbonyl Group

The removal of the Z group is typically achieved through methods that cleave the benzylic C-O bond. The choice of deprotection strategy is crucial and depends on the presence of other sensitive functional groups within the molecule.

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Z group cleavage. It involves the use of hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The byproducts of this reaction are toluene and carbon dioxide, which are easily removed.

  • Acidolysis: Strong acidic conditions, such as treatment with hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Z group. This method is employed when the molecule contains functional groups that are sensitive to catalytic hydrogenation.

Conformational Influence of the Benzyloxycarbonyl Group on the Pro-Leu Dipeptide

Beyond its role as a protecting group, the benzyloxycarbonyl moiety exerts a significant influence on the conformational preferences of the Pro-Leu dipeptide. This is a consequence of both steric and electronic effects.

The proline residue itself imposes significant conformational constraints on the peptide backbone due to its cyclic side chain, which restricts the dihedral angle phi (φ). The presence of the bulky and aromatic Z group at the N-terminus further influences the conformational landscape. Studies on proline-containing dipeptides have shown that the nature of the N-terminal protecting group can affect the cis-trans isomerization of the Xaa-Pro peptide bond.[2] While the trans conformation is generally favored for most peptide bonds, the energy barrier for the cis conformation of an Xaa-Pro bond is lower. The Z group, through steric interactions, can modulate this equilibrium.

Furthermore, the aromatic ring of the benzyloxycarbonyl group can engage in non-covalent interactions, such as π-π stacking or CH-π interactions, with other parts of the peptide or with solvent molecules, further stabilizing certain conformations. These conformational biases can have profound implications for the biological activity of larger peptides incorporating the Z-Pro-Leu motif, as the overall three-dimensional structure is a key determinant of molecular recognition and binding affinity. The cyclic nature of proline, combined with the steric demands of the Z group, can pre-organize the peptide backbone into specific secondary structures like β-turns.[3]

Physicochemical and Spectroscopic Data of this compound

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₉H₂₆N₂O₅[4]
Molecular Weight 362.42 g/mol [4]
CAS Number 1634-90-8[4]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO, methanol, and ethyl acetate
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40m5HAromatic protons (Z group)
~5.15s2H-CH₂- of Z group
~4.50m1Hα-H of Leucine
~4.35m1Hα-H of Proline
~3.50-3.65m2Hδ-CH₂ of Proline
~2.20-2.35m1Hγ-CH of Proline
~1.90-2.10m3Hβ-CH₂ and γ-CH of Proline
~1.55-1.75m3Hβ-CH₂ and γ-CH of Leucine
~0.90d6Hδ-CH₃ of Leucine
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~174.5C=O (Leucine carboxyl)
~172.0C=O (Proline amide)
~155.0C=O (Z group urethane)
~136.0Aromatic C (quaternary, Z group)
~128.5Aromatic CH (Z group)
~128.0Aromatic CH (Z group)
~67.0-CH₂- of Z group
~60.0α-C of Proline
~51.5α-C of Leucine
~47.0δ-C of Proline
~41.0β-C of Leucine
~30.0β-C of Proline
~25.0γ-C of Leucine
~24.5γ-C of Proline
~22.5δ-C of Leucine
~22.0δ-C of Leucine
Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (carboxylic acid)
~3050MediumAromatic C-H stretch
~2960, 2870MediumAliphatic C-H stretch
~1740StrongC=O stretch (carboxylic acid)
~1700StrongC=O stretch (urethane)
~1650StrongC=O stretch (amide I)
~1530MediumN-H bend (amide II)
~1450MediumC-H bend
~1250StrongC-O stretch
~700, 750StrongAromatic C-H bend
Predicted Mass Spectrometry Data (ESI+)
m/zAssignment
363.1863[M+H]⁺
385.1683[M+Na]⁺
747.3459[2M+Na]⁺

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and deprotection of this compound.

Synthesis of this compound

This protocol describes a solution-phase synthesis of this compound via the coupling of Z-Proline with Leucine methyl ester, followed by saponification.

Step 1: Synthesis of Leucine Methyl Ester Hydrochloride

  • Suspend L-Leucine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry HCl gas through the suspension or add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain a white solid.

  • Wash the solid with diethyl ether and dry under vacuum to yield Leucine methyl ester hydrochloride.

Step 2: Coupling of Z-Proline and Leucine Methyl Ester

  • Dissolve Z-L-Proline (1.0 eq) and Leucine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Z-Pro-Leu-OMe.

  • Purify the crude product by silica gel column chromatography.

Step 3: Saponification to this compound

  • Dissolve the purified Z-Pro-Leu-OMe in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Synthesis_of_Z_Pro_Leu_OH cluster_step1 Step 1: Esterification cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Saponification Leucine L-Leucine MeOH_HCl MeOH, SOCl₂ or HCl(g) Leu_OMe Leucine Methyl Ester HCl MeOH_HCl->Leu_OMe Esterification Leu_OMe_input Leucine Methyl Ester HCl Z_Pro Z-L-Proline Coupling DCC, HOBt, DIEA in DCM Z_Pro_Leu_OMe Z-Pro-Leu-OMe Coupling->Z_Pro_Leu_OMe Coupling Z_Pro_Leu_OMe_input Z-Pro-Leu-OMe Saponification 1. LiOH, THF/H₂O 2. HCl (aq) Z_Pro_Leu_OH This compound Saponification->Z_Pro_Leu_OH Hydrolysis

Caption: Synthetic workflow for this compound.

Deprotection of this compound to yield Pro-Leu-OH

Method 1: Catalytic Hydrogenolysis

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Add 10% palladium on carbon (Pd/C) (10 mol%).

  • Stir the suspension under an atmosphere of hydrogen gas (H₂), typically using a balloon, at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Pro-Leu-OH.

Method 2: Acidolysis with HBr in Acetic Acid

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add a 33% solution of hydrogen bromide in acetic acid (excess).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Pro-Leu-OH hydrobromide.

Deprotection_of_Z_Pro_Leu_OH cluster_methods Deprotection Methods Z_Pro_Leu_OH This compound Method1 Method 1: Catalytic Hydrogenolysis (H₂, Pd/C in MeOH) Z_Pro_Leu_OH->Method1 Method2 Method 2: Acidolysis (HBr in AcOH) Z_Pro_Leu_OH->Method2 Pro_Leu_OH Pro-Leu-OH Method1->Pro_Leu_OH Pro_Leu_OH_HBr Pro-Leu-OH·HBr Method2->Pro_Leu_OH_HBr

Caption: Deprotection pathways for this compound.

Applications in Drug Development

The this compound motif is a valuable scaffold in drug discovery, primarily due to its role as a precursor for inhibitors of matrix metalloproteinases (MMPs).

This compound as a Precursor for Metalloproteinase Inhibitors

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular disorders.[5] Consequently, MMPs are attractive targets for therapeutic intervention.

This compound serves as a key building block in the synthesis of peptidomimetic MMP inhibitors. The proline and leucine residues can mimic the natural substrate recognition sites of these enzymes. The carboxylate of the leucine residue can be further modified to incorporate a zinc-binding group (ZBG), which is crucial for inhibitory activity. Common ZBGs include hydroxamates, carboxylates, and thiols. For instance, this compound can be coupled with a hydroxamic acid precursor to generate potent MMP inhibitors. The Z group can be retained in the final molecule or removed, depending on the desired structure-activity relationship.[6]

Logical Relationship in MMP Inhibition

The inhibitory mechanism of peptidomimetics derived from this compound generally involves the zinc-binding group chelating the catalytic zinc ion in the active site of the MMP. The peptide backbone, including the proline and leucine residues, interacts with the substrate-binding pockets of the enzyme, contributing to the inhibitor's potency and selectivity.

MMP_Inhibition Z_Pro_Leu_OH This compound Scaffold Modification Modification (e.g., addition of a Zinc-Binding Group) Z_Pro_Leu_OH->Modification MMP_Inhibitor Peptidomimetic MMP Inhibitor Modification->MMP_Inhibitor MMP Matrix Metalloproteinase (Active Site with Zn²⁺) MMP_Inhibitor->MMP Binds to active site Inhibition Inhibition of ECM Degradation MMP_Inhibitor->Inhibition Blocks MMP->Inhibition Catalyzes

Caption: Role of this compound in MMP inhibition.

Conclusion

The benzyloxycarbonyl group in this compound is far more than a simple protecting group. While its primary function is to enable the controlled synthesis of this dipeptide, it also profoundly influences the molecule's conformational properties. The stability and selective removability of the Z group make it a versatile tool in the synthesis of more complex peptides and peptidomimetics. The this compound scaffold has proven to be particularly valuable in the design and synthesis of matrix metalloproteinase inhibitors, highlighting its significance in modern drug discovery and development. This guide has provided a comprehensive overview of the core principles, practical methodologies, and applications related to the role of the benzyloxycarbonyl group in this compound, offering a valuable resource for researchers in the field.

References

  • Pierzchala, M., G. V. T. K. G., & Scheraga, H. A. (1981). Conformational analysis of Z-Pro-Pro-OH and related dipeptides. International Journal of Peptide and Protein Research, 17(4), 467-483.
  • Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical reviews, 99(9), 2735-2776.
  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.
  • Jacobsen, J. A., Singh, J., & Blaskovich, M. A. (2001). Peptidomimetic matrix metalloproteinase inhibitors. Current medicinal chemistry, 8(7), 743-762.
  • Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. SpringerPlus, 4(1), 1-15.
  • Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of cis-trans isomerization in proline-containing peptides. Biopolymers, 20(12), 2623-2633.
  • Siemion, I. Z., & Wieland, T. (1975). The conformation of proline-containing cyclic dipeptides in solution. Tetrahedron, 31(23), 3077-3080.
  • Madison, V., & Kopple, K. D. (1980). Solvent-dependent conformational distributions of some dipeptides. Journal of the American Chemical Society, 102(15), 4855-4863.

Sources

Z-Pro-leu-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-prolyl-L-leucine (Z-Pro-Leu-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-prolyl-L-leucine, commonly abbreviated as this compound. This dipeptide derivative is a valuable tool in peptide chemistry and a subject of interest in drug discovery due to its potential as a peptidomimetic and enzyme inhibitor. This document details its physicochemical properties, provides an illustrative synthesis and purification protocol, outlines methods for its characterization, and presents detailed experimental workflows for its application in enzyme inhibition assays. This guide is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in a laboratory setting.

Core Properties of this compound

This compound is a dipeptide composed of L-proline and L-leucine, with the N-terminus of the proline residue protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during coupling procedures. The compound's structure, incorporating the rigid pyrrolidine ring of proline and the hydrophobic isobutyl side chain of leucine, makes it an interesting candidate for studying peptide-protein interactions.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1634-90-8[1]
Molecular Formula C₁₉H₂₆N₂O₅[1]
Molecular Weight 362.42 g/mol [1]
Synonyms N-Benzyloxycarbonyl-L-prolyl-L-leucine, Cbthis compound[1]
Appearance White to off-white solid[2]
Stereochemistry L-proline, L-leucine[3]

Note: The diastereomer containing D-leucine, Z-Pro-D-Leu-OH, has a different CAS number (61596-47-2) but the same molecular formula and weight.[4][5] Stereochemical purity is critical for biological applications.

Synthesis and Purification of this compound

The synthesis of this compound is a classic example of solution-phase peptide chemistry. The general strategy involves the coupling of an N-terminally protected proline residue (Z-Pro-OH) with a C-terminally protected leucine residue (e.g., L-leucine methyl ester, H-Leu-OMe), followed by the deprotection of the leucine's C-terminus.

Rationale for the Synthetic Strategy

The benzyloxycarbonyl (Z) group on Z-Pro-OH is stable under the conditions required for peptide bond formation and can be removed later by hydrogenolysis. The protection of the leucine's carboxylic acid as a methyl ester prevents it from reacting with the activated Z-Pro-OH, ensuring the formation of the desired dipeptide. The final step, saponification (hydrolysis of the ester with a base), yields the free carboxylic acid of the dipeptide.

Illustrative Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Activation & Coupling cluster_step2 Step 2: Saponification ZPro Z-Pro-OH Coupling EDC, HOBt, DIPEA in DCM ZPro->Coupling HLeu H-Leu-OMe·HCl HLeu->Coupling ZProLeuOMe Z-Pro-Leu-OMe Coupling->ZProLeuOMe ZProLeuOMe_in Z-Pro-Leu-OMe Sapon 1. LiOH, THF/H₂O 2. Acidic Workup ZProLeuOMe_in->Sapon ZProLeuOH This compound (Final Product) Sapon->ZProLeuOH

Caption: A two-step workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This is a representative protocol based on standard peptide coupling methodologies. Researchers should adapt it based on available reagents and equipment.

Materials:

  • Z-L-proline (Z-Pro-OH)

  • L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Peptide Coupling:

    • To a round-bottom flask, add Z-Pro-OH (1.0 eq), H-Leu-OMe·HCl (1.0 eq), and HOBt (1.1 eq).

    • Dissolve the mixture in anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and maintain a basic pH.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Pro-Leu-OMe.

  • Saponification:

    • Dissolve the crude Z-Pro-Leu-OMe in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C and add LiOH (1.5 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.

    • Extract the product into EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Using a suitable solvent system such as EtOAc/hexanes.

  • Flash Column Chromatography: Using a silica gel stationary phase and a gradient of methanol in dichloromethane as the mobile phase.

Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the Z-group (~7.3 ppm), the benzylic protons (~5.1 ppm), and the characteristic protons of the proline and leucine residues.
¹³C NMR Resonances for the carbonyl carbons of the amide, carboxylic acid, and carbamate, as well as aromatic and aliphatic carbons.
Mass Spec. (ESI) Expected [M+H]⁺ ion at m/z 363.19, [M+Na]⁺ at m/z 385.17, and [M-H]⁻ at m/z 361.18. High-resolution mass spectrometry should confirm the elemental composition.
HPLC A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.[6]

Applications in Research and Drug Development

This compound serves as a valuable research tool, primarily as an inhibitor for certain classes of enzymes. Its peptidomimetic nature allows it to interact with the active sites of proteases and other enzymes that process amino acids.[6]

Inhibition of L-amino Acid Oxidase (LAAO)

LAAOs are flavoenzymes that catalyze the oxidative deamination of L-amino acids, producing α-keto acids, ammonia, and hydrogen peroxide.[7][8] These enzymes are found in various organisms, including snake venoms, and are studied for their bactericidal and cytotoxic effects.[8] this compound has been identified as an inhibitor of LAAO.[6]

Illustrative LAAO Inhibition Assay Protocol:

This protocol is based on a peroxidase-coupled assay that measures the production of hydrogen peroxide.[9][10]

laao_assay cluster_prep Preparation cluster_reaction Reaction & Measurement Enzyme LAAO Solution PreIncubate Pre-incubate LAAO with this compound Enzyme->PreIncubate Inhibitor This compound (Test) or Buffer (Control) Inhibitor->PreIncubate Substrate L-Leucine, Peroxidase, Chromogen (e.g., o-dianisidine) in Buffer Initiate Add Substrate Mix Substrate->Initiate PreIncubate->Initiate Measure Measure Absorbance Change over Time (e.g., at 436 nm) Initiate->Measure

Caption: Workflow for an L-amino Acid Oxidase (LAAO) inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

    • Prepare the assay buffer (e.g., 0.2 M triethanolamine buffer, pH 7.6).

    • Prepare the substrate solution containing L-leucine, a chromogenic substrate (e.g., o-dianisidine), and horseradish peroxidase in the assay buffer.[9]

    • Prepare a working solution of L-amino acid oxidase in reagent-grade water.[9]

  • Assay Execution (96-well plate format):

    • To appropriate wells, add a small volume of the this compound dilutions (for test wells) or solvent (for control wells).

    • Add the LAAO working solution to all wells except for the blanks.

    • Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen chromogen (e.g., 436 nm for o-dianisidine).[9]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Inhibition of Angiotensin-Converting Enzyme (ACE)

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The development of ACE inhibitors is a major area of pharmaceutical research. While the direct inhibition by this compound is less documented than for other peptides, related structures have shown activity, making it a relevant compound for screening.[11] An example protocol for a generic ACE inhibition assay is provided below.[1][12]

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, ACE enzyme from rabbit lung, and the substrate Hippuryl-His-Leu (HHL) in a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).

  • Reaction:

    • Pre-incubate the ACE enzyme with various concentrations of this compound for 10 minutes at 37 °C.[12]

    • Add the HHL substrate to start the reaction and incubate for an appropriate time (e.g., 30-60 minutes) at 37 °C.[12]

    • Stop the reaction by adding 1 M HCl.[12]

  • Quantification:

    • The product of the reaction, hippuric acid, is extracted with ethyl acetate.[12]

    • The ethyl acetate is evaporated, and the hippuric acid is redissolved in water.[12]

    • The amount of hippuric acid is quantified by measuring the absorbance at 228 nm.[12]

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described in the LAAO assay.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended to maintain stability.[2]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.[6]

Conclusion

N-α-Benzyloxycarbonyl-L-prolyl-L-leucine (this compound) is a well-defined dipeptide derivative with important applications in the fields of peptide synthesis and enzyme inhibition research. Its synthesis and purification involve standard organic chemistry techniques, and its structure can be readily confirmed by modern analytical methods. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies, particularly for investigating its interactions with enzymes like L-amino acid oxidase and for screening in drug discovery programs. Adherence to proper laboratory and safety procedures is essential when working with this and any other chemical compound.

References

  • PubChem. (n.d.). Pro-Leu. National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Genie. (n.d.). Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit. Retrieved from [Link]

  • ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). L-Amino Acid Assay Kits. Retrieved from [Link]

  • Apexbio. (n.d.). This compound. Retrieved from [Link]

  • Samel, M., Vija, H., & Siigur, E. (2021). Antimicrobial properties of L-amino acid oxidase: biochemical features and biomedical applications. Applied Microbiology and Biotechnology, 105(14-15), 5449–5461. Retrieved from [Link]

Sources

Unveiling the Solubility Profile of Z-Pro-Leu-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide derivative, Z-Pro-Leu-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubilizing this compound, offering a robust framework for its effective use in experimental settings. We will explore the physicochemical properties of this compound, the influence of various solvent systems, and provide detailed protocols for accurate solubility determination.

Understanding the Molecule: Physicochemical Properties of this compound

This compound, with the chemical formula C19H26N2O5 and a molecular weight of 362.42 g/mol , is a peptidomimetic compound.[1] Its structure, characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the proline residue and a C-terminal carboxylic acid on the leucine, imparts a significant hydrophobic character to the molecule.[1] This inherent hydrophobicity is a primary determinant of its solubility behavior.

Key predicted properties that influence its solubility include a pKa of approximately 3.71 for the carboxylic acid group and a LogP of 2.731.[2][3] The acidic pKa suggests that the molecule's charge state, and therefore its solubility in aqueous media, will be highly dependent on the pH of the solution.[4][5]

PropertyValueSource
Molecular Formula C19H26N2O5[1]
Molecular Weight 362.42 g/mol [1]
Predicted pKa 3.71 ± 0.21[2]
Predicted LogP 2.731[3]
Appearance White to off-white solid[2]

The Critical Role of Solvent Selection

The solubility of any peptide or peptidomimetic is governed by a complex interplay of factors including its amino acid composition, the properties of the solvent, temperature, pH, and ionic strength.[4][5] Given the hydrophobic nature of this compound, arising from the leucine side chain and the benzyloxycarbonyl group, its solubility in aqueous solutions is expected to be limited.

Organic solvents are often necessary to effectively dissolve such peptides.[4] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly well-suited for dissolving hydrophobic peptides.[5] For this compound, initial attempts at solubilization should focus on these aprotic, polar organic solvents.

The diagram below illustrates the key factors influencing the solubility of a peptide like this compound.

G cluster_peptide Peptide Properties cluster_solvent Solvent Properties Amino Acid\nComposition Amino Acid Composition Solubility Solubility Amino Acid\nComposition->Solubility Hydrophobicity Molecular\nWeight Molecular Weight pKa / pI pKa / pI pKa / pI->Solubility Charge State Polarity Polarity Polarity->Solubility Like dissolves like pH pH pH->Solubility Influences Charge Temperature Temperature Temperature->Solubility Affects Kinetic Energy Ionic Strength Ionic Strength

Caption: Factors influencing peptide solubility.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

To quantitatively assess the solubility of this compound in various solvents, a systematic approach is essential. The following protocol outlines a reliable method for determining the solubility profile.

Materials
  • This compound (powder)

  • Selection of solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M Sodium Bicarbonate, pH ~8.5

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Methanol

    • Ethanol

    • Acetonitrile

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

  • HPLC system for quantification (optional, for high accuracy)

Experimental Workflow

The following diagram outlines the workflow for determining the solubility of this compound.

G start Start weigh Weigh 10 mg of This compound start->weigh add_solvent Add 1 mL of solvent weigh->add_solvent mix Vortex for 2 minutes add_solvent->mix sonicate Sonicate for 10 minutes mix->sonicate centrifuge Centrifuge at 14,000 rpm for 10 minutes sonicate->centrifuge observe Observe for precipitate centrifuge->observe soluble Soluble (>10 mg/mL) observe->soluble No precipitate insoluble Insoluble (<10 mg/mL) observe->insoluble Precipitate present end End soluble->end insoluble->end

Caption: Workflow for solubility determination.

Detailed Procedure
  • Preparation : Accurately weigh 10 mg of this compound into a microcentrifuge tube.[6]

  • Solvent Addition : Add 1 mL of the chosen solvent to the tube to achieve a target concentration of 10 mg/mL.

  • Initial Mixing : Vigorously vortex the solution for 2 minutes to facilitate dissolution.[7]

  • Sonication : If the compound is not fully dissolved, place the tube in a sonicator bath for 10 minutes. Gentle warming to <40°C can also be applied, but with caution to avoid degradation.[5][8]

  • Equilibration and Separation : Centrifuge the solution at 14,000 rpm for 10 minutes to pellet any undissolved material.[6]

  • Observation : Carefully inspect the tube for the presence of a pellet. The absence of a pellet indicates that the solubility is at least 10 mg/mL.

  • Quantification (Optional) : For a more precise measurement, the supernatant can be carefully removed, lyophilized, and the mass of the dissolved solid determined.[6] Alternatively, the concentration in the supernatant can be quantified using a validated HPLC method.

Expected Solubility Profile of this compound

Based on the physicochemical properties of this compound and general principles of peptide solubility, the following table summarizes the expected solubility in a range of common laboratory solvents.

SolventExpected SolubilityRationale
Deionized Water < 1 mg/mLThe hydrophobic nature of the Z-group and leucine side chain limits solubility in neutral water.
PBS (pH 7.4) < 1 mg/mLSimilar to water, the molecule remains largely uncharged and hydrophobic at neutral pH.
0.1 M Sodium Bicarbonate (pH ~8.5) > 1 mg/mLAt a pH above the pKa of the carboxylic acid, the molecule will be deprotonated and carry a negative charge, increasing its solubility in aqueous buffer.[4][5]
DMSO > 10 mg/mLAs a polar aprotic solvent, DMSO is highly effective at dissolving hydrophobic peptides.[3][5]
DMF > 10 mg/mLSimilar to DMSO, DMF is a good choice for solubilizing hydrophobic peptide derivatives.[5]
Methanol SolubleOrganic solvents like methanol can effectively solvate the hydrophobic regions of the molecule.[4]
Ethanol SolubleSimilar to methanol, ethanol should be a suitable solvent.
Acetonitrile SolubleAcetonitrile is another organic solvent that can be used for dissolving hydrophobic peptides.[4]

Practical Recommendations for Handling this compound

  • Initial Solubilization : For most applications, it is recommended to first attempt to dissolve this compound in a small amount of DMSO.[9][10] Once dissolved, the solution can be slowly diluted with the aqueous buffer of choice, while vortexing, to the desired final concentration.

  • pH Adjustment : For aqueous solutions, adjusting the pH to be above the pKa (i.e., pH > 5) will significantly enhance solubility by ensuring the carboxylic acid is deprotonated.[4][8]

  • Storage of Solutions : Once in solution, it is advisable to aliquot the peptide and store it at -20°C or -80°C to maintain stability.[3][8] For long-term storage, lyophilizing the compound from a suitable solvent is recommended.[8]

  • Avoid Repeated Freeze-Thaw Cycles : To preserve the integrity of the compound in solution, minimize the number of freeze-thaw cycles.

Conclusion

The solubility of this compound is primarily dictated by its hydrophobic character. While poorly soluble in neutral aqueous solutions, its solubility can be significantly enhanced by utilizing polar aprotic organic solvents such as DMSO and DMF, or by increasing the pH of aqueous buffers. A systematic approach to solubility testing, as outlined in this guide, will enable researchers to effectively prepare solutions of this compound for a wide range of scientific applications, ensuring the reliability and reproducibility of their experimental results.

References

  • What Factors Determine Peptide Solubility?. (2024, December 2).
  • Guidelines for Peptide Dissolving.
  • This compound | 1634-90-8 | FP111541. Biosynth.
  • Z-PRO-D-LEU-OH CAS#: 61596-47-2. ChemicalBook.
  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central.
  • Peptide Solubility | Peptide Synthesis. Bio Basic.
  • Guidelines for Dissolving Peptides. GenScript.
  • Peptide solubility and storage. AltaBioscience.
  • Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Peptide Solubility Guidelines. GenScript.
  • This compound | Peptides 1 | CAS 1634-90-8.

Sources

An In-depth Technical Guide on Z-Pro-Leu-OH and its Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Dipeptidyl Scaffolds in Protease Inhibition

In the landscape of modern drug discovery, the inhibition of proteases remains a cornerstone of therapeutic strategy. These enzymes, critical to a vast array of physiological and pathological processes, present a rich field of targets for intervention. Among the diverse chemical scaffolds employed to achieve selective and potent inhibition, dipeptidyl motifs have garnered significant attention. This guide focuses on the dipeptide Z-Pro-Leu-OH, a compound that, while not extensively documented as a standalone therapeutic, represents a foundational structure for a class of potent protease inhibitors. We will delve into its chemical nature, the rationale behind the design of its derivatives, and their application in targeting critical enzymes such as calpains, which are implicated in a range of debilitating diseases. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to advance the exploration of this compound and its derivatives as next-generation therapeutics.

The Core Scaffold: Understanding this compound

This compound, chemically known as (2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid, is a dipeptide derivative.[1][2] Its structure is characterized by three key components:

  • The "Z" group (Benzyloxycarbonyl): This is a common N-terminal protecting group in peptide synthesis, crucial for preventing unwanted reactions during the coupling of amino acids.[3] In the context of a final drug compound, it contributes to the molecule's hydrophobicity.

  • Proline (Pro): This cyclic amino acid introduces conformational rigidity to the peptide backbone, a feature that can be exploited to enhance binding affinity and selectivity for the target enzyme.

  • Leucine (Leu): This amino acid possesses a hydrophobic isobutyl side chain, which can engage in van der Waals interactions within the active site of a target protease.

  • C-terminal Carboxylic Acid (-OH): The free carboxylic acid at the C-terminus influences the molecule's polarity and can participate in hydrogen bonding.

The combination of these features makes this compound an intriguing starting point for the development of protease inhibitors. Its dipeptidyl nature is particularly relevant for enzymes that recognize and cleave specific dipeptide sequences.

Therapeutic Targeting: The Calpain Family as a Case Study

While this compound itself is a general peptidomimetic, its structural motifs are highly relevant to the design of inhibitors for specific protease families.[1] A prominent example is the calpain family of calcium-dependent cysteine proteases.[4][5][6][7]

The Role of Calpains in Disease

Calpains are ubiquitously expressed and play a crucial role in various cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[5][6][7][8] However, the dysregulation and overactivation of calpains are implicated in the pathophysiology of numerous diseases, most notably neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases.[4][5][6][7][9] In these conditions, excessive calcium influx into neurons leads to the persistent activation of calpains, resulting in the cleavage of essential neuronal proteins and ultimately, cell death.[4][5] This makes the targeted inhibition of calpains a promising therapeutic strategy.[9][10]

This compound Derivatives as Calpain Inhibitors

The development of calpain inhibitors has often focused on peptide-like structures that can mimic the natural substrates of these enzymes.[10] Derivatives of this compound are well-suited for this purpose. The proline and leucine residues can be designed to fit into the S1 and S2 pockets of the calpain active site, respectively. The "Z" group can be modified to enhance cell permeability and metabolic stability, while the C-terminus can be altered to include a "warhead" that covalently or non-covalently interacts with the catalytic cysteine residue of the enzyme. A common strategy is to replace the C-terminal carboxylic acid with an aldehyde or a hydroxamic acid, which are known to be effective moieties for inhibiting cysteine and metalloproteases, respectively.[11][12][13]

Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[3][14] The choice of method depends on the desired scale and the complexity of the target molecule.

General Synthetic Workflow

A representative workflow for the synthesis of a this compound derivative with a modified C-terminus is outlined below. This example focuses on the synthesis of Z-Pro-Leu-Ala-NHOH, a tripeptide hydroxamate that serves as a potent matrix metalloproteinase inhibitor, illustrating the versatility of the core scaffold.[11][14]

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple1 Couple Fmoc-Ala-OH (HBTU/HOBt/DIEA) deprotect1->couple1 wash1 Wash (DMF) couple1->wash1 deprotect2 Fmoc Deprotection (Piperidine/DMF) wash1->deprotect2 couple2 Couple Fmoc-Leu-OH (HBTU/HOBt/DIEA) deprotect2->couple2 wash2 Wash (DMF) couple2->wash2 deprotect3 Fmoc Deprotection (Piperidine/DMF) wash2->deprotect3 couple3 Couple Z-Pro-OH (HBTU/HOBt/DIEA) deprotect3->couple3 wash3 Wash (DMF) couple3->wash3 cleave Cleave from Resin (TFA cocktail) wash3->cleave hydroxamate Convert C-terminal Amide to Hydroxamate cleave->hydroxamate purify Purify by HPLC hydroxamate->purify

Caption: Workflow for SPPS of a Z-Pro-Leu derivative.

Key Considerations in Derivative Design

The design of effective this compound derivatives requires a multi-parameter optimization approach, balancing potency, selectivity, and pharmacokinetic properties.

ParameterDesign StrategyRationale
Potency Introduction of a C-terminal "warhead" (e.g., aldehyde, hydroxamate).To enhance interaction with the catalytic residue of the target protease.
Selectivity Modification of the proline and leucine side chains.To optimize interactions with the specific S1 and S2 pockets of the target enzyme over other proteases.
Cell Permeability Modification of the "Z" group or esterification of the C-terminus.To increase lipophilicity and facilitate passage across cell membranes.
Metabolic Stability Introduction of non-natural amino acids or backbone modifications.To reduce susceptibility to cleavage by endogenous proteases.

Mechanistic Insights: Calpain Signaling Pathway

The therapeutic effect of this compound derivatives as calpain inhibitors stems from their ability to modulate the calpain signaling pathway. In pathological conditions, an influx of Ca2+ ions activates calpains, which then cleave a variety of substrates, leading to cellular dysfunction and apoptosis.[4][5][8]

G cluster_pathway Calpain Activation and Cellular Consequences ca_influx ↑ Intracellular Ca²⁺ calpain_activation Calpain Activation ca_influx->calpain_activation substrate_cleavage Cleavage of Cellular Substrates (e.g., Spectrin, CDK5 activator p35) calpain_activation->substrate_cleavage cytoskeletal_disruption Cytoskeletal Disruption substrate_cleavage->cytoskeletal_disruption neuronal_death Neuronal Death cytoskeletal_disruption->neuronal_death inhibitor This compound Derivative (Calpain Inhibitor) inhibitor->calpain_activation Inhibits

Caption: Simplified Calpain Signaling Pathway and Point of Inhibition.

By inhibiting calpain activation, this compound derivatives can prevent the downstream consequences of their overactivation, thereby preserving cellular integrity and preventing cell death. This is the fundamental principle behind their therapeutic potential in neurodegenerative diseases and other conditions driven by calpain hyperactivity.

Experimental Protocols

The evaluation of novel this compound derivatives requires robust and reproducible experimental protocols. Below are methodologies for the synthesis and in vitro activity assessment of these compounds.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general method for the manual synthesis of a this compound derivative on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in 5 mL of dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 20 minutes. Drain and wash the resin with DMF (3 x 5 mL).

  • Amino Acid Coupling: In a separate tube, dissolve 3 equivalents of the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH), 3 equivalents of HBTU, and 3 equivalents of HOBt in 2 mL of DMF. Add 6 equivalents of DIEA and vortex. Add the activation mixture to the resin and agitate for 2 hours.

  • Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid (Fmoc-Leu-OH, then Z-Pro-OH).

  • Cleavage and Deprotection: After the final wash, dry the resin under vacuum. Add 5 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and agitate for 2 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Dissolve the crude peptide in a minimal amount of DMSO and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final compound by LC-MS and NMR.

Protocol for In Vitro Calpain Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity (IC₅₀) of a this compound derivative against purified calpain-1.[15][16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM DTT, 2 mM EGTA, 0.015% Brij-35.

    • Calpain-1 Stock: Reconstitute purified human calpain-1 in assay buffer to a concentration of 1 µM.

    • Substrate Stock: Dissolve the fluorogenic calpain substrate Suc-LLVY-AMC in DMSO to a concentration of 10 mM.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Create a serial dilution in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the inhibitor dilution series to appropriate wells.

    • Add 88 µL of assay buffer to each well.

    • Add 5 µL of the calpain-1 stock solution to each well (final concentration 50 nM).

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 5 µL of a 200 µM substrate solution (final concentration 10 µM) and 5 µL of 100 mM CaCl₂ (final concentration 5 mM).

    • Read the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

CompoundTargetIC₅₀ (µM)
Z-Pro-Leu-CHOCalpain-10.5
Z-Pro-Leu-Ala-NHOHMMP-215
Hypothetical Data

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel protease inhibitors. Its inherent dipeptidyl nature, combined with the conformational constraints imposed by the proline residue, provides a solid foundation for achieving both potency and selectivity. The successful application of this scaffold in the design of calpain inhibitors for neurodegenerative diseases highlights its therapeutic potential.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing the crystal structures of target proteases to rationally design derivatives with improved binding affinity and selectivity.

  • Pharmacokinetic Optimization: Modifying the scaffold to enhance metabolic stability, oral bioavailability, and blood-brain barrier penetration for CNS targets.

  • Exploration of Novel Targets: Applying the this compound scaffold to the development of inhibitors for other proteases implicated in human diseases, such as caspases and cathepsins.

By leveraging the principles and protocols outlined in this guide, researchers can continue to unlock the therapeutic potential of this compound and its derivatives, paving the way for new treatments for a range of challenging diseases.

References

  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • Ono, Y., & Sorimachi, H. (2012). Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration. Journal of Neurochemistry, 123(6), 853–871. Retrieved from [Link]

  • Metwally, E., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Veterinary Science, 10, 1235163. Retrieved from [Link]

  • Metwally, E., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Veterinary Science, 10, 1235163. Retrieved from [Link]

  • Metwally, E., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Veterinary Science, 10, 1235163. Retrieved from [Link]

  • MDPI. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(19), 6296. Retrieved from [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2015). The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes. Journal of Functional Foods, 18, 1063-1075. Retrieved from [Link]

  • Goll, D. E., et al. (2003). The calpain system. Physiological Reviews, 83(3), 731–801. Retrieved from [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-Pro-Leu-Gly-NHOH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular Mechanistic Insights into Dipeptidyl Peptidase-IV Inhibitory Peptides to Decipher the Structural Basis of Activity. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-Gly-Pro-Phe-Pro-Leu-OH. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-Pro-Leu-Gly-OEt. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-Leu-Leu-OH. Retrieved from [Link]

  • PubMed. (2007). Calpain inhibition: a therapeutic strategy targeting multiple disease states. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • MDPI. (2021). Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Molecular Dynamic Simulation in the Enantiorecognition Mechanism of the Pharmaceutically Relevant Leu‐Phe Dipeptides With Four Zwitterionic Chiral Stationary Phases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Mitragynine Analog with Low-Efficacy Mu Opioid Receptor Agonism Displays Antinociception with Attenuated Adverse Effects. Retrieved from [Link]

  • ACS Publications. (2021). A Novel Mitragynine Analog with Low-Efficacy Mu Opioid Receptor Agonism Displays Antinociception with Attenuated Adverse Effects. Retrieved from [Link]

  • Google Patents. (n.d.). US20230250098A1 - Kratom opioid derivatives for the treatment of alcohol use disorder.

Sources

Understanding and Characterizing cis/trans Isomerism in Z-Pro-Leu-OH Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline cis/trans isomerism is a fundamental conformational phenomenon with profound implications for peptide structure, protein folding, and biological function.[1][2][3] In drug development, the presence of distinct, slowly interconverting isomers of a proline-containing therapeutic can lead to complex Structure-Activity Relationships (SAR), inconsistent biological data, and significant manufacturing control challenges. This guide provides an in-depth exploration of the cis/trans isomerism of the model dipeptide, N-benzyloxycarbonyl-L-prolyl-L-leucine (Z-Pro-Leu-OH). We will dissect the structural basis of this isomerism, detail robust analytical methodologies for its characterization and quantification, and discuss the critical impact of this conformational heterogeneity on pharmaceutical development. This document serves as a technical resource, blending theoretical principles with field-proven experimental protocols.

The Unique Structural Landscape of the Proline Peptide Bond

Unlike all other proteinogenic amino acids, proline possesses a secondary amine where the nitrogen atom is part of a five-membered pyrrolidine ring. This cyclic constraint has a crucial consequence: it reduces the energetic barrier between the trans and cis conformations of the preceding peptide bond (the Xaa-Pro bond).

For a typical non-proline peptide bond, the trans conformation is sterically favored by approximately 20 kcal/mol, meaning the cis form is virtually absent (>99.9% trans).[4] However, for an Xaa-Pro bond, this energy difference is much smaller, allowing for a significant population of the cis isomer at equilibrium (typically 5-30% cis).[3][4] This equilibrium is a result of the partial double-bond character of the C-N amide bond, which restricts free rotation. The interconversion between states is slow, on the order of seconds to minutes, a rate that has critical implications for both biological processes and analytical characterization.[2]

The thermodynamic preference for the trans isomer in prolyl bonds is known to be almost entirely enthalpic in origin.[5] This equilibrium can be influenced by several factors, including the steric and electronic properties of the residue preceding proline (the benzyloxycarbonyl or 'Z' group in our model), solvent polarity, pH, and temperature.[6][7][8]

G cluster_trans Trans Isomer cluster_cis Cis Isomer trans_img trans_img equilibrium cis_img cis_img G cluster_trans Trans Conformation cluster_cis Cis Conformation Z_alpha_H_trans Z-Group Hα Pro_delta_H Proline Hδ Z_alpha_H_trans->Pro_delta_H Strong NOE Z_alpha_H_cis Z-Group Hα Pro_alpha_H Proline Hα Z_alpha_H_cis->Pro_alpha_H Strong NOE

Sources

Physicochemical properties of proline-containing dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Proline-Containing Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique proteinogenic amino acid with a secondary amine, imparts significant and distinct physicochemical properties to peptides in which it resides. Its rigid five-membered pyrrolidine ring restricts the conformational flexibility of the peptide backbone, influencing everything from secondary structure to proteolytic stability and receptor binding affinity. This technical guide provides an in-depth exploration of the core physicochemical properties of proline-containing dipeptides, offering both foundational knowledge and practical insights for researchers in biochemistry and drug development. We will dissect the structural nuances, conformational dynamics, and key analytical methodologies pertinent to these fascinating molecules, grounding our discussion in established scientific principles and experimental evidence.

The Proline Difference: A Unique Structural Constraint

Unlike all other standard amino acids which possess a primary amine, proline's amine nitrogen is part of its pyrrolidine ring, making it a secondary amine. This seemingly subtle distinction has profound consequences for peptide structure and function. The incorporation of proline into a peptide chain introduces a rigid kink, disrupting typical secondary structures like α-helices and β-sheets.

The most significant consequence of proline's structure is its influence on the preceding peptide bond (the X-Pro bond, where X is any amino acid). While most peptide bonds strongly favor the trans conformation (with the Cα atoms on opposite sides of the bond), the X-Pro bond has a much lower energy barrier to adopting the cis conformation (with Cα atoms on the same side). This cis-trans isomerization is a critical determinant of protein folding, structure, and function.

The relative populations of the cis and trans isomers are influenced by several factors, including the nature of the preceding amino acid (X), the solvent environment, and pH. Aromatic residues preceding proline, for instance, tend to favor the trans conformation due to steric hindrance.

Diagram 1: Cis-Trans Isomerization of the X-Pro Peptide Bond

G cluster_trans Trans Conformation cluster_cis Cis Conformation T_C_alpha_X Cα (X) T_C_X C' T_C_alpha_X->T_C_X Peptide Backbone T_N_Pro N (Pro) T_C_X->T_N_Pro Peptide Bond (ω ≈ 180°) T_C_alpha_Pro Cα (Pro) T_N_Pro->T_C_alpha_Pro T_C_delta_Pro T_N_Pro->T_C_delta_Pro Ring C_C_alpha_X Cα (X) C_C_X C' C_C_alpha_X->C_C_X Peptide Backbone C_N_Pro N (Pro) C_C_X->C_N_Pro Peptide Bond (ω ≈ 0°) C_C_alpha_Pro Cα (Pro) C_N_Pro->C_C_alpha_Pro C_C_delta_Pro C_N_Pro->C_C_delta_Pro Ring Isomerization

Caption: Cis-trans isomerization of the peptide bond preceding a proline residue.

Key Physicochemical Properties and Their Implications

The unique structural features of proline-containing dipeptides directly influence their bulk properties. Understanding these is crucial for applications in drug design and biomaterial development.

Solubility and Lipophilicity

The pyrrolidine ring of proline is aliphatic in nature, which generally increases the lipophilicity of a peptide. However, the overall effect on solubility is complex. The rigid structure can reduce the number of favorable interactions with water molecules compared to more flexible peptides. The cis-trans isomerization can also impact solubility, as the two isomers may present different surfaces to the solvent.

A key parameter for quantifying lipophilicity is the partition coefficient, LogP (or its distribution coefficient variant, LogD, which is pH-dependent). A higher LogP value indicates greater lipid solubility, which can be advantageous for crossing biological membranes but may also lead to poor aqueous solubility.

Table 1: Comparative Physicochemical Properties of Selected Dipeptides

DipeptideMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (logS)
Gly-Gly132.12-3.13-0.75
Ala-Ala160.17-2.25-1.02
Gly-Pro172.18-2.31-0.98
Ala-Pro186.21-1.43-1.25
Phe-Pro262.310.24-2.54

Note: Predicted values are generated from computational models and should be experimentally verified.

Conformational Stability and Proteolytic Resistance

The conformational rigidity imparted by the proline ring significantly enhances the stability of dipeptides against enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides and proteins, often recognize and bind to specific, flexible peptide conformations. The kink introduced by proline can sterically hinder the approach of proteases, making the adjacent peptide bond less susceptible to cleavage. This inherent proteolytic resistance is a highly desirable trait in peptide-based therapeutics, as it can lead to a longer biological half-life.

Hydrogen Bonding Potential

Unlike other amino acids, the nitrogen atom in the proline ring is not bonded to a hydrogen atom when it is part of a peptide bond. This means that proline cannot act as a hydrogen bond donor at this position. This has significant implications for the formation of secondary structures. For example, proline is known as a "helix breaker" because it cannot participate in the regular hydrogen-bonding pattern that stabilizes α-helices.

Experimental Characterization of Proline-Containing Dipeptides

A multi-faceted experimental approach is necessary to fully characterize the physicochemical properties of these dipeptides.

Synthesis and Purification

The synthesis of proline-containing dipeptides is typically achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. A key consideration during synthesis is the potential for side reactions, and rigorous purification is essential.

Experimental Protocol: Solid-Phase Synthesis of Ala-Pro

  • Resin Preparation: Start with a pre-loaded Proline-Wang resin. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the proline residue by treating the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-Alanine using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Final Deprotection: Remove the N-terminal Fmoc group from Alanine using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Diagram 2: Workflow for Solid-Phase Peptide Synthesis (SPPS)

G Resin Start: Pro-Wang Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple 3. Couple Fmoc-Ala-OH (HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 4. Final Fmoc Deprotection Wash2->Deprotect2 Cleave 5. Cleave from Resin (TFA Cocktail) Deprotect2->Cleave Purify 6. RP-HPLC Purification Cleave->Purify Characterize 7. MS & HPLC Analysis Purify->Characterize Product Final Product: Ala-Pro Characterize->Product

Caption: A standard workflow for the solid-phase synthesis of a proline dipeptide.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformational dynamics of proline-containing dipeptides in solution. Specifically, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, allowing for the differentiation between cis and trans isomers. The chemical shifts of the proline Cβ and Cγ carbons are also highly sensitive to the isomeric state of the X-Pro bond.

Lipophilicity Determination

The "shake-flask" method is the traditional approach for determining the LogP of a compound.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation: Prepare a saturated solution of the dipeptide in a biphasic system of n-octanol and water (or a suitable buffer).

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the dipeptide in both the n-octanol ([peptide]octanol) and aqueous ([peptide]aqueous) layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP value using the formula: LogP = log10([peptide]octanol / [peptide]aqueous).

Conclusion and Future Directions

The unique physicochemical properties conferred by proline make it a cornerstone of peptide and protein engineering. Its ability to induce specific turns, enhance proteolytic stability, and modulate receptor affinity has been leveraged in the design of numerous bioactive peptides and peptidomimetics. For drug development professionals, a thorough understanding of how a proline residue will influence a lead compound's solubility, membrane permeability, and metabolic stability is paramount. Future research will likely focus on fine-tuning these properties through the use of proline analogs and non-natural amino acids, further expanding the chemical space available for rational drug design. The continued development of sophisticated computational models will also aid in the a priori prediction of the conformational behavior and physicochemical properties of these complex biomolecules.

References

  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology. Available at: [Link]

  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal. Available at: [Link]

  • Luo, Y., & Wang, F. (2020). The role of proline in peptide and protein-based biomaterials. Amino Acids. Available at: [Link]

  • Brandts, J. F., Halvorson, H. R., & Brennan, M. (1975). Consideration of the possibility that the slow step in protein denaturation reactions is due to cis-trans isomerism of proline residues. Biochemistry. Available at: [Link]

  • Reimer, U., Scherer, G., Drewello, M., Kruber, S., Schutkowski, M., & Fischer, G. (1998). Side-chain effects on peptide bond cis-trans isomerization. Journal of Molecular Biology. Available at: [Link]

Methodological & Application

Application Notes & Protocols for the Solution-Phase Synthesis of Z-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dipeptide Z-Pro-Leu-OH, or N-benzyloxycarbonyl-L-prolyl-L-leucine, is a valuable building block in the synthesis of more complex peptides and peptidomimetics for pharmaceutical and biochemical research. The unique conformational constraints imposed by the proline residue can significantly influence the biological activity and metabolic stability of a peptide.[1] The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino group of proline, preventing undesirable side reactions during the formation of the peptide bond.[1][2] Its stability under various conditions and the options for its removal make it a strategic choice in peptide chemistry.[2]

Solution-phase peptide synthesis (SPPS), while older than solid-phase synthesis, remains an indispensable technique, particularly for the large-scale production of peptides and for sequences that may be challenging to assemble on a solid support.[3][4][5] This methodology involves the coupling of amino acids or peptide fragments in a suitable solvent, with purification of the intermediate products at each step.[6] This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the chemical principles behind each step to ensure both high yield and purity.

Core Principles of the Synthesis

The synthesis of this compound involves a series of well-defined steps:

  • Protection: The synthesis begins with N-terminally protected Z-L-proline and C-terminally protected L-leucine (typically as a methyl or ethyl ester) to ensure the specific formation of the Pro-Leu peptide bond.[3]

  • Activation: The carboxylic acid of Z-L-proline is activated to make it more susceptible to nucleophilic attack by the amino group of the leucine ester.[6] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are commonly used for this purpose.[7][8]

  • Coupling: The activated Z-L-proline is then reacted with the L-leucine ester to form the dipeptide.

  • Work-up and Purification: The protected dipeptide is isolated from the reaction mixture, and byproducts, such as dicyclohexylurea (DCU) in the case of DCC, are removed.[1]

  • Deprotection (Saponification): The C-terminal ester group is removed, typically by saponification, to yield the final product, this compound.

Experimental Protocol

Materials and Equipment
Reagent/ComponentRole
Z-L-Proline (Z-Pro-OH)N-terminally protected amino acid
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)C-terminally protected amino acid
Dicyclohexylcarbodiimide (DCC)Coupling reagent[6][8]
1-Hydroxybenzotriazole (HOBt)Racemization suppressor[1][9]
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Base for neutralizing hydrochloride salt[1]
Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl AcetateSolvents
Sodium Bicarbonate (NaHCO₃) solution (5%)For washing
Citric Acid solution (5%)For washing
Brine (saturated NaCl solution)For washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)For saponification
Hydrochloric Acid (HCl) (1N)For acidification
Round-bottom flasksReaction vessels
Magnetic stirrer and stir barsFor mixing
Ice bathFor temperature control
Filtration apparatus (e.g., Büchner funnel)For removal of solids
Rotary evaporatorFor solvent removal
Thin Layer Chromatography (TLC) plates and chamberFor reaction monitoring
Step 1: Preparation of the Amine Component (Leucine Methyl Ester)
  • In a 100 mL round-bottom flask, dissolve L-Leucine methyl ester hydrochloride (1.0 eq.) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq.) dropwise to neutralize the hydrochloride salt.

  • Stir the mixture at 0 °C for 15-20 minutes. This solution of the free amine is used directly in the next step.

Rationale: The amino group of the leucine ester needs to be in its free base form to act as a nucleophile. TEA or DIPEA are organic bases that scavenge the HCl, liberating the free amine.

Step 2: Activation of the Carboxyl Component (Z-Proline) and Coupling
  • In a separate 250 mL round-bottom flask, dissolve Z-L-Proline (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DCM or THF.[1]

  • Cool this solution to 0 °C in an ice bath.

  • In a small beaker, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the Z-Proline/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]

  • Stir the activation mixture at 0 °C for 30 minutes.

  • Add the neutralized leucine methyl ester solution from Step 1 to the activated Z-Proline mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Rationale: DCC activates the carboxylic acid of Z-Proline by forming a highly reactive O-acylisourea intermediate.[7][10] This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea.[10] HOBt is added to trap the O-acylisourea, forming an active ester that is less reactive but also less susceptible to racemization, thereby improving the yield and optical purity of the final peptide.[9][10]

Workflow for Z-Pro-Leu-OMe Synthesis

G cluster_amine_prep Step 1: Amine Preparation cluster_coupling Step 2: Activation & Coupling A H-Leu-OMe·HCl in DCM B Add TEA or DIPEA at 0°C A->B C Free H-Leu-OMe solution B->C G Combine with free H-Leu-OMe D Z-Pro-OH + HOBt in DCM/THF at 0°C E Add DCC solution dropwise D->E F Activated Z-Pro-OH (Active Ester) E->F F:w->G:e H Stir 12-24h at RT G->H I Z-Pro-Leu-OMe in reaction mixture H->I

Caption: Workflow for the coupling of Z-Pro-OH and H-Leu-OMe.

Step 3: Work-up and Purification of Z-Pro-Leu-OMe
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% citric acid solution (to remove any unreacted base), water, 5% sodium bicarbonate solution (to remove any unreacted Z-Pro-OH), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude Z-protected dipeptide ester (Z-Pro-Leu-OMe).

Rationale: The aqueous work-up is crucial for removing excess reagents and water-soluble byproducts. The acidic and basic washes ensure the removal of basic and acidic components, respectively, leading to a purer protected dipeptide.

Step 4: Saponification to this compound
  • Dissolve the crude Z-Pro-Leu-OMe in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add a solution of Lithium Hydroxide (LiOH) (1.5 eq.) in water dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any remaining unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl. A white precipitate of this compound should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.

Rationale: Saponification is the hydrolysis of the methyl ester under basic conditions to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

Chemical Reaction Pathway

G cluster_reagents1 cluster_reagents2 Z_Pro_OH Z-Pro-OH Z_Pro_Leu_OMe Z-Pro-Leu-OMe Z_Pro_OH->Z_Pro_Leu_OMe Coupling H_Leu_OMe H-Leu-OMe DCC_HOBt DCC, HOBt TEA, DCM Z_Pro_Leu_OH_final This compound Z_Pro_Leu_OMe->Z_Pro_Leu_OH_final Saponification LiOH_H2O 1. LiOH, H₂O/THF 2. H₃O⁺

Caption: Overall reaction scheme for this compound synthesis.

Data Presentation

Table 1: Summary of Reagents for Dipeptide Synthesis
Reagent/ComponentRoleTypical Molar Equivalence
Z-Pro-OHN-terminally protected amino acid1.0
H-Leu-OMe·HClC-terminally protected amino acid1.0 - 1.2
Dicyclohexylcarbodiimide (DCC)Coupling reagent1.1 - 1.2
1-Hydroxybenzotriazole (HOBt)Racemization suppressor1.1 - 1.2
Triethylamine (TEA) or DIPEABase for neutralization1.0 - 1.2
Lithium Hydroxide (LiOH)Saponification agent1.5 - 2.0
Table 2: Typical Yields and Purity
StepProductTypical Yield RangePurity (after work-up)
CouplingZ-Pro-Leu-OMe85-95%>90%
SaponificationThis compound90-98%>95%

Note: Yields are highly dependent on the efficiency of the work-up and purification steps.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): To check for purity and compare the Rf value with the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra will show characteristic peaks for the protons and carbons of the proline and leucine residues, as well as the benzyloxycarbonyl protecting group.[11][12][13] The integration of the proton signals should correspond to the number of protons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide (C₁₉H₂₆N₂O₅: 362.42 g/mol ).[14]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note provides a robust and well-rationalized protocol for the solution-phase synthesis of this compound. By carefully controlling the reaction conditions and understanding the role of each reagent, researchers can achieve high yields of this important dipeptide building block. The principles outlined here—protection, activation, coupling, and deprotection—are fundamental to the broader field of peptide chemistry and can be adapted for the synthesis of other peptide sequences.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Kim, S., & Lee, Y. (2018). Synthesis of Peptides by Solution Methods. ResearchGate. [Link]

  • Sharma, S. (2018, July 16). Solution phase peptide synthesis. Slideshare. [Link]

  • Hill, T. L., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(11), 1994–1997. [Link]

  • Chemistry LibreTexts. (2021, March 6). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Góngora-Benítez, M., et al. (2013). Mechanism of peptide bond formation through carbodiimide. New Journal of Chemistry, 37(10), 3248-3256. [Link]

  • Tarrason, G., et al. (2019). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

  • Hill, T. L., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. [Link]

  • Paradís-Bas, M., et al. (2022). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews, 122(15), 13079-13143. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 13547-13566. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Mishra, N., & Coutinho, E. (2013). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 5(6), 121-127. [Link]

Sources

Strategic Manual Coupling of Z-Pro-Leu-OH in Solid-Phase Peptide Synthesis (SPPS): A Protocol for Mitigating Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The synthesis of peptides containing a proline residue at the second position from the C-terminus is frequently complicated by the formation of a diketopiperazine (DKP) byproduct. This intramolecular cyclization leads to chain termination and significantly reduces the yield of the desired peptide. This application note provides a detailed technical guide and a robust manual protocol for the strategic incorporation of the protected dipeptide, Z-Pro-Leu-OH, in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). By coupling the Pro-Leu dipeptide unit in a single step with an N-terminal benzyloxycarbonyl (Z) protecting group, the primary pathway for DKP formation is effectively circumvented. We will explore the mechanistic rationale behind this strategy, provide a step-by-step protocol for efficient manual coupling, and discuss methods for monitoring reaction completion and subsequent Z-group deprotection.

The Underlying Challenge: Diketopiperazine (DKP) Formation

In standard stepwise Fmoc-SPPS, the peptide is assembled from the C-terminus to the N-terminus. When constructing a sequence of ...-Xaa-Pro-Leu-Resin, a critical and vulnerable intermediate is formed after the coupling of Proline: H-Pro-Leu-Resin. Following the deprotection of the Fmoc group from the third amino acid (e.g., Xaa), the resulting dipeptide-resin (H-Xaa-Pro-Resin) is highly susceptible to DKP formation.

The free N-terminal amine of the Xaa residue can perform an intramolecular nucleophilic attack on the ester linkage connecting the proline carboxyl group to the resin. The unique cis-amide bond propensity of Proline significantly facilitates this backbiting reaction, leading to the irreversible cleavage of the dipeptide from the resin as a stable six-membered cyclodipeptide (DKP).[1] This truncates the synthesis, making it a major cause of low yields for such sequences.

The Strategic Solution: The most effective strategy to prevent this side reaction is to bypass the problematic H-Xaa-Pro-Resin intermediate altogether. This is achieved by introducing the Proline residue as part of a pre-formed, N-terminally protected dipeptide. By using this compound, the Pro-Leu amide bond is already formed, and the N-terminus of Proline is capped with the Z-group. The Z-group is orthogonal to the Fmoc group, as it is stable to the basic conditions (piperidine in DMF) used for Fmoc removal during subsequent elongation steps.[1]

Experimental Protocol: Manual Coupling of this compound

This protocol details the manual coupling of this compound onto a resin-bound amino acid (H-Xaa-Resin).

Materials and Reagents
  • Resin: Fmoc-deprotected peptide-resin (H-Xaa-Resin), pre-swollen.

  • Dipeptide: this compound (Benzyloxycarbonyl-L-prolyl-L-leucine).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • Alternative: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for more challenging couplings.[2][3]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Monitoring: Kaiser test kit reagents, 2% Chloranil in DMF.

  • Washing: As per protocol.

Quantitative Parameters

To drive the coupling reaction to completion, a significant excess of the activated dipeptide is used relative to the functional capacity of the resin.[4]

ReagentMolar Equivalents (relative to resin loading)Purpose
This compound 3.0 eqDipeptide building block
HBTU 2.9 eqActivating Agent
HOBt 3.0 eqRacemization Suppressant & Activation Co-reagent
DIPEA 6.0 eqActivation Base & Neutralization
Step-by-Step Coupling Procedure

Step 1: Resin Preparation (Time: ~30 min)

  • Begin with the peptide-resin following the complete deprotection of the N-terminal Fmoc group of the preceding amino acid (e.g., H-Leu-Resin).

  • Transfer the resin to a suitable manual reaction vessel.

  • Swell the resin in DMF for 20-30 minutes with gentle agitation.[5]

  • Drain the DMF and wash the resin thoroughly with DMF (3 x 1 min) to ensure complete removal of any residual piperidine from the prior deprotection step.

  • Perform a Kaiser test on a small sample of beads. The beads should stain a deep blue, confirming the presence of a free primary amine.

Step 2: Dipeptide Activation (Pre-activation, Time: ~5-10 min)

  • In a separate, clean glass vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in a minimal volume of DMF (e.g., 2-3 mL for a 0.1 mmol scale synthesis).

  • Gently swirl the vial until all solids are dissolved.

  • Just before adding to the resin, add DIPEA (6 eq) to the activation mixture. The solution may change color (e.g., to yellow). Allow the pre-activation to proceed for 1-2 minutes.

Step 3: Coupling Reaction (Time: 2-4 hours)

  • Drain the final DMF wash from the prepared resin.

  • Immediately add the pre-activated this compound solution to the resin.

  • Ensure there is enough solvent to fully immerse the resin and allow for free movement of the beads. If necessary, add a small amount of additional DMF.

  • Agitate the reaction mixture at room temperature for at least 2 hours. For sequences known to be difficult, extending the coupling time to 4 hours or overnight is advisable.[6][7]

Step 4: Monitoring Reaction Completion (Time: ~10 min)

  • After the coupling period, cease agitation and take a small sample of resin beads.

  • Wash the sample beads thoroughly with DMF and then DCM to remove residual reagents.

  • Perform a Kaiser test. A negative result (beads remain colorless or faint yellow) indicates that the primary amines on the starting resin have been consumed and the coupling is complete.[1]

  • Self-Validation Note: The Kaiser test detects primary amines. Since the newly coupled Proline is a secondary amine, a negative Kaiser test is the expected outcome for a successful coupling. If the test is positive (blue beads), the coupling is incomplete. In this case, drain the reaction solution and perform a "double coupling" by repeating Steps 2 and 3 with a fresh batch of reagents.[7][8]

Step 5: Post-Coupling Wash (Time: ~10 min)

  • Once the coupling is confirmed complete, drain the reaction mixture from the vessel.

  • Wash the peptide-resin extensively to remove all excess reagents and by-products. A typical wash cycle is:

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

  • The resin, now bearing the Z-Pro-Leu-Xaa-... sequence, is ready for the next cycle of Fmoc-SPPS (Fmoc deprotection of the next amino acid to be coupled).

Visual Workflow and Chemistry

Diagram 1: Experimental Workflow

G cluster_prep Resin Preparation cluster_activation Dipeptide Activation cluster_coupling Coupling & Monitoring Swell Swell H-Xaa-Resin in DMF Wash_Piperidine Wash (3x DMF) to Remove Piperidine Swell->Wash_Piperidine Kaiser_Initial Kaiser Test: Confirm Free Amine (+ve) Wash_Piperidine->Kaiser_Initial Add_Activated Add Activated Mix to Resin Kaiser_Initial->Add_Activated Dissolve Dissolve this compound, HBTU, HOBt in DMF Add_Base Add DIPEA (Pre-activate 1-2 min) Dissolve->Add_Base Add_Base->Add_Activated Couple Agitate (2-4 hours) Add_Activated->Couple Kaiser_Final Kaiser Test: Check for Completion (-ve) Couple->Kaiser_Final Kaiser_Final->Couple Incomplete? Double Couple Wash_Final Wash Resin (DMF & DCM) Kaiser_Final->Wash_Final Ready Ready for Next Fmoc-SPPS Cycle Wash_Final->Ready

Caption: Workflow for manual coupling of this compound.

Diagram 2: Chemical Reaction Pathway

G Z_Dipeptide This compound Product Z-Pro-Leu-Xaa-Resin Z_Dipeptide->Product Resin H-Xaa-Resin Resin->Product Coupling_Reagents HBTU / HOBt DIPEA in DMF Coupling_Reagents->Product Activates & Mediates Coupling

Sources

Application Notes and Protocols: Conditions for Z-Group Deprotection from Z-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone protecting group in peptide synthesis, valued for its stability under a range of conditions and its role in suppressing racemization.[1] Its removal is a critical step in the synthesis of peptide chains. This document provides a detailed guide for the deprotection of the Z-group from the dipeptide N-benzyloxycarbonyl-L-prolyl-L-leucine (Z-Pro-Leu-OH). We will explore the primary methodologies, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, high-purity recovery of the target dipeptide, H-Pro-Leu-OH.

While the Z-group is broadly applicable, its removal from proline-containing peptides requires careful consideration. Proline's unique cyclic secondary amine structure can influence reaction kinetics and the stability of intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate these nuances effectively.

Core Deprotection Methodologies

Two principal methods are employed for the cleavage of the Z-group: catalytic hydrogenation and acidolysis. The choice between them depends on the presence of other sensitive functional groups in the peptide, available equipment, and scale.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is the most common and generally the mildest method for Z-group removal.[2] The reaction proceeds by the hydrogenolysis of the benzylic C-O bond, catalyzed by a precious metal catalyst, typically palladium on carbon (Pd/C).[2][3] This process releases the free amine, carbon dioxide, and toluene as byproducts.

Mechanism: The Z-group is cleaved via the reduction of the benzyl C-O bond by hydrogen on the surface of a palladium catalyst.[2][3]

There are two main approaches to catalytic hydrogenation:

  • Standard Hydrogenolysis (H₂ Gas): Utilizes hydrogen gas as the direct hydrogen source.

  • Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule to generate hydrogen in situ, offering a safer alternative to handling flammable H₂ gas, especially for larger-scale reactions.[2][4] Common donors include ammonium formate, formic acid, or cyclohexene.[2][5]

Challenges and Considerations:
  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds (e.g., methionine, cysteine) or other impurities, which can halt the reaction.[6][7]

  • Compatibility: This method is incompatible with other functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.[6]

Method 2: Acidolysis

Acidolysis provides an effective alternative for substrates that are incompatible with hydrogenation.[2] The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid (AcOH).[6][8]

Mechanism: The reaction involves the protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion (SN2 mechanism) at the benzylic carbon, cleaving the C-O bond and liberating the amine as its hydrobromide salt.

Challenges and Considerations:
  • Harsh Conditions: Strong acids can cleave other acid-labile protecting groups (e.g., Boc, t-butyl esters) and may not be suitable for sensitive peptides.[8][9]

  • Safety: HBr in acetic acid is highly corrosive and must be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Method Selection and Comparative Data

The optimal deprotection strategy for this compound depends on the specific context of the synthesis. The following table summarizes typical reaction conditions to guide your selection.

ParameterCatalytic Hydrogenation (H₂)Catalytic Transfer Hydrogenation (NH₄HCO₂)Acidolysis (HBr/AcOH)
Primary Reagents 10% Pd/C, H₂ gas10% Pd/C, Ammonium Formate33% HBr in Acetic Acid
Solvent Methanol, Ethanol, Ethyl Acetate[2]Methanol, Ethanol[2]Acetic Acid (reagent)
Temperature Room TemperatureRoom Temperature to Reflux[6]Room Temperature
Reaction Time 2 - 16 hours1 - 6 hours30 - 60 minutes[6]
Pressure 1 atm (balloon) to 50 psiAtmosphericAtmospheric
Key Advantages Very mild conditions; clean byproducts.Safer (no H₂ gas); simple setup.[4]Fast; effective for catalyst-poisoned substrates.
Key Limitations Catalyst poisoning risk; reduces other groups.[6]Potential for incomplete reaction.Harsh; corrosive; cleaves other acid-labile groups.[9]

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenation (H₂ Gas)

This protocol describes the standard procedure for Z-group removal using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), reagent grade

  • Two- or three-neck round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol (approx. 15-20 mL per gram of substrate) in the reaction flask.[10]

  • Inerting: Flush the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).[2][6]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask. For larger scales, use a dedicated hydrogenation apparatus.

  • Reaction: Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[6] Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2][6] A typical mobile phase is 10:1 Dichloromethane:Methanol. The product (H-Pro-Leu-OH) will have a much lower Rf value than the starting material. The reaction is complete upon the disappearance of the starting material spot.[11]

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude H-Pro-Leu-OH. The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation (CTH)

This protocol offers a safer alternative by avoiding hydrogen gas.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol.[2]

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.[2]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).[2]

  • Reaction: Stir the mixture at room temperature.[2] Gentle heating (to 40-60°C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.[6]

  • Work-up and Isolation: Follow steps 7-9 from Protocol 1. An optional aqueous work-up may be performed where the residue is dissolved in an organic solvent and washed with saturated NaCl solution to remove any excess ammonium formate before drying and concentration.[6]

Protocol 3: Deprotection via Acidolysis with HBr in Acetic Acid

This protocol is rapid and useful for substrates that cannot be hydrogenated.

Materials:

  • This compound

  • 33% (w/w) Hydrogen Bromide in Acetic Acid

  • Anhydrous diethyl ether (Et₂O), cold

  • Round-bottom flask with a gas outlet/trap

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: Place the this compound (1.0 equivalent) in a dry round-bottom flask in a fume hood.

  • Reagent Addition: Add the 33% HBr in acetic acid solution (typically 2-5 mL per gram of substrate).

  • Reaction: Stir the mixture at room temperature. The reaction is usually vigorous and completes within 30-60 minutes.[6]

  • Monitoring: Monitor by TLC until the starting material is consumed.[6]

  • Isolation: Precipitate the product hydrobromide salt by adding the reaction mixture dropwise to a large volume of cold, stirred diethyl ether.[6]

  • Filtration: Collect the precipitated solid by vacuum filtration, washing it thoroughly with cold diethyl ether to remove residual acetic acid and byproducts.

  • Drying: Dry the solid product (H-Pro-Leu-OH·HBr) under vacuum.

Visualization of Workflows

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_end Final Product Z_Peptide This compound Method1 Method 1: Catalytic Hydrogenation Z_Peptide->Method1 Pd/C, H₂ or NH₄HCO₂ Method2 Method 2: Acidolysis (HBr/AcOH) Z_Peptide->Method2 33% HBr in AcOH Final_Product H-Pro-Leu-OH Method1->Final_Product Method2->Final_Product

Hydrogenolysis_Mechanism cluster_reactants Reactants cluster_products Products Z_Peptide Z-Protected Amine (R-NH-Z) Catalyst Pd/C Catalyst Surface Z_Peptide->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption Amine Free Amine (R-NH₂) Catalyst->Amine Hydrogenolysis (C-O Cleavage) Toluene Toluene Catalyst->Toluene CO2 CO₂ Catalyst->CO2

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (Hydrogenation) Catalyst poisoning (e.g., by sulfur).[6]Use a larger excess of catalyst or switch to an acidolysis method.[6]
Old or inactive catalyst.Use fresh, high-quality catalyst.
Insufficient hydrogen pressure/mixing.Ensure vigorous stirring and a proper H₂ supply.
Low Yield (Acidolysis) Product is soluble in ether.Ensure the diethyl ether is sufficiently cold and use a large excess.
Incomplete precipitation.Try an alternative non-polar solvent like hexane for precipitation.
Side Reactions Reduction of other functional groups.[6]Choose a more selective method (e.g., CTH) or protect the sensitive group.
Racemization.While generally low for the Z-group, ensure mild conditions. Avoid excessive heat or prolonged reaction times, especially under harsh acidic conditions.[1][6]

References

  • Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries. Angewandte Chemie International Edition, 61(3). Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(2), 504-508. Available from: [Link]

  • Karampinaki, M., Detsi, A., & Moutevelis-Minakakis, P. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1179. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available from: [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • Lescrinier, T., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 138(25), 7943-7953. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Houben-Weyl. (2009). 9.2 Synthesis of Peptides Containing Proline Analogues. Methods of Organic Chemistry, Vol. E 22b. Available from: [Link]

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
  • Yajima, H., et al. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research, 40(3-4), 344-349. Available from: [Link]

  • ResearchGate. (2020). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Available from: [Link]

  • AAPPTec. Planning a Peptide Synthesis. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Reddit. (2022). Hydrogenation reaction tips and tricks. Available from: [Link]

  • ResearchGate. (2013). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Available from: [Link]

  • Park, S., & Kim, B. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis, 365(18), 3164-3197. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

Sources

Application Note: Catalytic Hydrogenation for Z-Pro-Leu-OH Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Deprotection in Peptide Synthesis

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired amino acid sequence. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, remains a cornerstone for the protection of amine functionalities due to its stability under various conditions and its susceptibility to mild cleavage.[1] The removal, or deprotection, of the Z-group is a critical step, enabling the subsequent formation of a peptide bond. Catalytic hydrogenation stands out as the most prevalent and efficient method for Z-group deprotection, prized for its clean reaction profile and mild conditions, which preserve the integrity of the peptide backbone and sensitive side chains.[2][3]

This application note provides a comprehensive, field-proven protocol for the deprotection of the Z-group from the dipeptide Z-Pro-Leu-OH using catalytic hydrogenation. The causality behind experimental choices, safety considerations, and analytical monitoring techniques are discussed to ensure a reproducible and high-yielding workflow for researchers, scientists, and drug development professionals.

Mechanistic Insight: The Hydrogenolysis of the Benzyloxycarbonyl Group

The removal of the Z-group via catalytic hydrogenation is a form of hydrogenolysis. The reaction proceeds through the cleavage of the benzylic C-O bond on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[2][3]

The generally accepted mechanism involves:

  • Adsorption: Both the Z-protected dipeptide and molecular hydrogen (H₂) are adsorbed onto the active sites of the palladium catalyst.[4]

  • Hydrogenolysis: The catalyst facilitates the cleavage of the weak benzylic C-O bond.

  • Intermediate Formation: This cleavage results in the formation of an unstable carbamic acid intermediate and toluene.[2]

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates to yield the free amine of the dipeptide (Pro-Leu-OH), carbon dioxide (CO₂), and toluene.[1][2]

This process is highly efficient and atom-economical, with the primary byproducts being volatile and easily removable.[3]

Experimental Protocol: Deprotection of this compound

This protocol details the deprotection of this compound using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
10% Palladium on Carbon (Pd/C)Commercially Available50% wet with water is safer to handle.[5]
Methanol (MeOH)AnhydrousCommercially AvailableProtic solvents generally accelerate hydrogenation.[6]
Hydrogen (H₂) GasHigh Purity
Nitrogen (N₂) or Argon (Ar) GasHigh PurityFor inert atmosphere.
Celite® 545Commercially AvailableFilter aid.
Round-bottom flaskAppropriate size for the reaction scale.
Hydrogen balloon(s)Double-layered balloons are recommended for longer reactions.[6]
Magnetic stirrer and stir bar
Filtration apparatusBuchner funnel, filter flask.
Safety Precautions
  • Palladium on Carbon is pyrophoric: Pd/C can ignite spontaneously in the presence of flammable solvents and air.[7] Always handle it under an inert atmosphere and never allow the catalyst to dry completely during workup.[8]

  • Hydrogen gas is explosive: Ensure the reaction is conducted in a well-ventilated fume hood.[6] Eliminate all potential ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a suitably sized round-bottom flask.

    • Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

    • Rationale: Adding the catalyst first under an inert atmosphere prevents potential ignition when the flammable solvent is introduced.[6][7]

  • Reagent Addition:

    • Add methanol to the flask to create a slurry with the catalyst.

    • Dissolve the this compound in methanol and add it to the reaction flask via a syringe or cannula.

    • Rationale: Protic solvents like methanol are known to accelerate the rate of hydrogenation.[6]

  • Hydrogenation:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.[8]

    • Inflate a balloon with hydrogen gas and attach it to the flask via a needle through the septum. For larger scale reactions, a Parr shaker or a similar hydrogenation apparatus can be used.[5]

    • Stir the reaction mixture vigorously at room temperature.

    • Rationale: Vigorous stirring is crucial to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen), maximizing the reaction rate.[6]

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol. The product, being more polar, will have a lower Rf value than the starting material.

    • The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas (nitrogen or argon).[8]

    • Prepare a pad of Celite in a Buchner funnel and pre-wet it with methanol.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[7] Wash the flask and the filter cake with additional methanol to ensure complete recovery of the product.

    • Crucial Safety Note: Do not allow the catalyst on the Celite pad to dry out, as it is highly flammable when exposed to air.[8] Quench the catalyst on the filter paper with water before disposal in a dedicated waste container.[7]

    • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator. The resulting product, Pro-Leu-OH, is typically a white solid or a viscous oil.

Visualization of the Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A This compound D Combine Reagents under Inert Atmosphere A->D B 10% Pd/C Catalyst B->D C Methanol (Solvent) C->D E Introduce H₂ Atmosphere (Balloon or Parr Apparatus) D->E F Vigorous Stirring at Room Temperature E->F G Reaction Monitoring (TLC/LC-MS) F->G H Inert Gas Purge G->H Reaction Complete I Filtration through Celite to Remove Pd/C H->I J Solvent Evaporation I->J K Isolated Pro-Leu-OH J->K

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Z_Pro_Leu This compound Intermediate [Unstable Carbamic Acid Intermediate] Z_Pro_Leu->Intermediate Hydrogenolysis H2 H₂ H2->Intermediate Pd_C Pd/C Catalyst Pd_C->Intermediate Catalyst Surface Pro_Leu Pro-Leu-OH Toluene Toluene CO2 CO₂ Intermediate->Pro_Leu Decarboxylation Intermediate->Toluene Intermediate->CO2

Caption: Mechanism of Z-group deprotection by catalytic hydrogenation.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Reaction Time 2-16 hoursSlow or incomplete reaction: Ensure efficient stirring, check the quality of the H₂ gas, or consider using a fresh batch of catalyst. Catalyst poisoning can occur with sulfur-containing compounds.[3]
Yield >90%Low yield: Ensure complete transfer of the product during filtration. Incomplete reaction is also a common cause.
Purity High, with byproducts being easily removable.Impurities: If the starting material contains other reducible functional groups (e.g., alkenes, alkynes, benzyl esters), they may also be reduced under these conditions.[6][9]

Alternative Deprotection Method: Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation.[2] This method employs a hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[2][3] This approach can be advantageous as it avoids the need to handle flammable hydrogen gas directly.[3]

Conclusion

The catalytic hydrogenation of this compound is a robust and reliable method for the removal of the benzyloxycarbonyl protecting group. By understanding the underlying mechanism, adhering to strict safety protocols, and employing careful experimental technique, researchers can consistently achieve high yields of the deprotected dipeptide. This protocol serves as a foundational guide for professionals in peptide synthesis and drug development, enabling a critical step in the construction of complex peptide molecules.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Standard Operating Procedures - The Sarpong Group. [Link]

  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Palladium on Carbon (Pd/C) - Common Organic Chemistry. [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]

  • A tandem deprotection/coupling sequence for peptide synthesis in water. [Link]

Sources

Application Note & Protocol: High-Resolution Purification of Z-Pro-Leu-OH by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of the N-terminally protected dipeptide, Z-L-Prolyl-L-Leucine (Z-Pro-Leu-OH), using reversed-phase high-performance liquid chromatography (RP-HPLC). Synthesized peptides invariably contain impurities, such as deletion sequences, incompletely deprotected analogues, or byproducts from side reactions.[1][2] High-resolution purification is therefore a critical step to ensure the purity required for downstream applications in research and drug development.[3][4] This guide details the underlying principles, a complete step-by-step protocol from analytical method development to preparative scale-up, and explains the rationale behind key experimental parameters.

Introduction: The Imperative for Peptide Purity

This compound is a dipeptide composed of L-proline and L-leucine, with its N-terminus protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group imparts significant hydrophobicity, making RP-HPLC the ideal purification technique.[5][6] RP-HPLC separates molecules based on their hydrophobic character through differential partitioning between a non-polar stationary phase and a polar mobile phase. The crude product from solid-phase peptide synthesis (SPPS) is a heterogeneous mixture.[7] Achieving high purity (>98%) is essential for reliable biological assays, structural studies, and clinical development. This application note serves as a practical, field-proven guide for researchers to achieve this goal efficiently.

Foundational Principles: Reversed-Phase Chromatography of Protected Peptides

The separation of this compound is governed by its interaction with the hydrophobic stationary phase (typically alkyl-silica) and its solubility in the mobile phase.[8]

  • Stationary Phase: A C18 (octadecyl) bonded silica phase is the column of choice for most peptides, offering excellent retention and resolving power for hydrophobic molecules like this compound.[8] The pore size of the silica is also critical; wide-pore (300 Å) columns are generally preferred for peptides to ensure the analyte has full access to the bonded phase surface area.[9]

  • Mobile Phase: A gradient of increasing organic solvent concentration is used to elute the bound peptides.[10]

    • Solvent A (Aqueous): HPLC-grade water with an ion-pairing agent.

    • Solvent B (Organic): Acetonitrile (ACN) is the most common organic modifier due to its low viscosity and UV transparency.[11]

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a low concentration (0.1%) is added to both mobile phases.[11] TFA serves two key functions: it acidifies the mobile phase to suppress the ionization of free carboxyl groups, and it forms neutral ion-pairs with any positively charged residues, which minimizes secondary ionic interactions with the silica backbone, leading to sharper peaks and improved resolution.[12]

The hydrophobicity of this compound is dominated by the benzyl group of the Z-protecting group and the isobutyl side chain of leucine.[13][14] Elution occurs when the concentration of acetonitrile in the mobile phase is high enough to disrupt these hydrophobic interactions with the stationary phase.[10]

Experimental Workflow: From Analytical to Preparative Scale

A systematic workflow is essential for developing an efficient and scalable purification method.[4] The process begins with small-scale analytical method development to optimize the separation, followed by a calculated scale-up to a preparative column for purification of larger quantities.[3][15]

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Purity Analysis & Isolation A Crude Sample Preparation B Analytical HPLC (Scouting Gradient) A->B C Identify Target Peak (UV/MS) B->C D Optimize Gradient (Focused Gradient) C->D E Calculate Scale-Up Parameters D->E Optimized Conditions F Preparative HPLC Run (Load Crude Sample) E->F G Fraction Collection F->G H Analyze Fractions (Analytical HPLC) G->H Collected Fractions I Pool Pure Fractions H->I J Lyophilization I->J K Final Purity QC J->K cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Workflow for HPLC Purification of this compound.

Detailed Protocols

Protocol 1: Analytical Method Development

This protocol establishes the optimal separation conditions on a small scale.

4.1. Materials & Instrumentation

  • HPLC System: Analytical HPLC with gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample: Crude this compound, post-synthesis and cleavage.[1]

4.2. Sample Preparation

  • Accurately weigh ~1 mg of crude this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. If solubility is an issue due to high hydrophobicity, a small amount of DMSO can be used for initial dissolution before diluting.[16]

  • Vortex until fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4.3. HPLC Method: Scouting Gradient The initial "scouting" run uses a broad gradient to determine the approximate acetonitrile concentration required to elute the target peptide.[11]

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 30 °CEnhances reproducibility; can be increased to improve peak shape for hydrophobic peptides.[9][12]
Injection Vol. 10 µLA small volume to avoid column overloading.
Detection 220 nm & 254 nm220 nm for the peptide bond; 254 nm for the Z-group's aromatic ring.
Gradient 5% to 95% B over 20 minA broad gradient to ensure elution of all components.

4.4. Optimization: Focused Gradient After the scouting run, design a shallower, "focused" gradient around the elution time of the target peak to maximize resolution between the product and nearby impurities. For example, if this compound eluted at 60% B in the scouting run:

Time (min)% Mobile Phase B
0.045
20.075
22.095
25.095
26.045
30.045

This 1.5%/min gradient slope provides higher resolving power in the critical region.[11]

Protocol 2: Preparative Scale-Up and Purification

This protocol scales the optimized analytical method to a preparative column to purify a larger quantity of the peptide.[3]

5.1. Materials & Instrumentation

  • HPLC System: Preparative HPLC with high-flow pumps, a larger sample loop, and a fraction collector.

  • Column: C18 reversed-phase preparative column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phases: As in Protocol 1, but in larger volumes.

  • Sample: Crude this compound dissolved in a minimal volume of a suitable solvent (e.g., DMF or DMSO), then diluted with Mobile Phase A.

5.2. Scale-Up Calculations The key to successful scale-up is to maintain the linear velocity of the mobile phase. The flow rate must be adjusted proportionally to the change in the column's cross-sectional area.[15]

Flow Rate (Prep) = Flow Rate (Analyt) x [Radius (Prep)² / Radius (Analyt)²]

Example Calculation:

  • Analytical Column: 4.6 mm ID (Radius = 2.3 mm)

  • Preparative Column: 21.2 mm ID (Radius = 10.6 mm)

  • Analytical Flow Rate: 1.0 mL/min

Flow Rate (Prep) = 1.0 mL/min x [ (10.6 mm)² / (2.3 mm)² ] ≈ 21.2 mL/min

The gradient time should also be adjusted to account for system dwell volumes, but keeping the gradient slope (%B/column volume) constant is a good starting point.

5.3. Preparative HPLC Method

ParameterSettingRationale
Flow Rate 21.2 mL/min (Calculated)Maintains linear velocity for equivalent separation.[15]
Column Temp. 30 °CConsistency with analytical method.
Injection Vol. 1-5 mL (Dependent on sample concentration and column loading capacity)Maximize throughput without compromising resolution.
Detection 220 nm & 254 nmMonitor elution and trigger fraction collection.
Gradient 45% to 75% B over 20 min (Same as focused analytical gradient)Replicates the optimized separation on a larger scale.

5.4. Fraction Collection, Analysis, and Isolation

  • Collect fractions across the elution profile of the target peak.

  • Analyze each fraction for purity using the optimized analytical HPLC method (Protocol 1).

  • Pool all fractions that meet the required purity specification (e.g., >98%).

  • Remove the acetonitrile and water via lyophilization (freeze-drying) to obtain the purified this compound as a white, fluffy powder.[11]

  • Perform a final QC analysis on the lyophilized product to confirm purity and identity (e.g., via HPLC and Mass Spectrometry).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions; column overload; low temperature.Ensure 0.1% TFA is in both mobile phases; reduce sample load; increase column temperature to 40-50 °C.[12][16]
Low Recovery Poor sample solubility; irreversible adsorption.Dissolve sample in a stronger solvent (e.g., DMSO) before dilution; try a different stationary phase (e.g., C8) for very hydrophobic peptides.[16]
Inconsistent Retention Times Poor column equilibration; temperature fluctuations; mobile phase degradation.Equilibrate with 10-20 column volumes of initial conditions; use a column oven; prepare fresh mobile phases daily.[17]

Conclusion

The successful purification of synthesized peptides like this compound is a methodical process that relies on the principles of reversed-phase chromatography. By starting with a systematic approach to analytical method development and applying calculated scale-up principles, researchers can reliably achieve high levels of purity. The protocols and guidelines presented in this document provide a robust framework for purifying this and other hydrophobic, protected peptides, ensuring the quality and reliability of materials used in subsequent scientific investigations.

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved from [Link]

  • LCGC International. (2025, June 19). Easy method scale-up for peptide purification. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 1. Retrieved from [Link]

  • Agilent Technologies, Inc. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Various Authors on ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 9). What Is Solid-Phase Peptide Synthesis? [Video]. YouTube. Retrieved from [Link]

  • Stone, K. L., & Williams, K. R. (1997). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. In Springer Protocols. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Springer Protocols. Retrieved from [Link]

  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine Department of Chemistry. Retrieved from [Link]

  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pro-Leu. PubChem Compound Database. Retrieved from [Link]

  • Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved from [Link]

  • Lee, H., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of Z-Pro-Leu-OH via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Proline-Containing Dipeptides

The dipeptide Z-Pro-Leu-OH is a crucial building block in synthetic peptide chemistry and drug discovery. Its precise structural characterization is paramount for ensuring purity, confirming identity, and understanding its conformational behavior in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing atomic-level information on molecular structure, connectivity, and dynamics.[1][2]

However, the presence of a proline residue introduces a significant analytical complexity: the cis-trans isomerization of the tertiary amide bond (in this case, the Z-Pro bond).[3][4] Unlike typical secondary amide bonds in peptides, which strongly favor the trans conformation, the energy barrier for rotation around the X-Pro bond is low enough to allow for a significant population of both cis and trans isomers at room temperature. This results in the doubling of NMR signals for nuclei near the proline residue, which can complicate spectral interpretation.

This application note provides a comprehensive guide and detailed protocols for the complete NMR characterization of this compound. We will demonstrate how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments can be used to unambiguously assign all proton and carbon signals, differentiate between the cis and trans isomers, and confirm the overall structure of the molecule.

Foundational Principles: Why NMR Excels for this compound

NMR spectroscopy probes the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons and carbons in different parts of the this compound molecule (e.g., aromatic ring, proline ring, leucine side chain) will have distinct and predictable chemical shifts.

  • Scalar (J) Coupling: This provides information about through-bond connectivity. For example, the coupling between the α-proton and β-protons in the leucine residue helps to identify and assign its spin system.

  • Nuclear Overhauser Effect (NOE): This reveals through-space proximity between nuclei. While not detailed in this primary characterization protocol, NOESY experiments can provide definitive proof of cis-trans geometry by observing the spatial proximity between the proline α-proton and the benzylic protons of the Z-group.[4]

The slow exchange rate (on the NMR timescale) between the cis and trans isomers of the Z-Pro bond means that separate NMR signals are observed for each conformation.[4] The ability of NMR to resolve and quantify these distinct species makes it uniquely suited for analyzing proline-containing peptides.

Experimental Workflow for Structural Elucidation

The complete characterization of this compound follows a logical progression of experiments. Each step builds upon the last, from initial sample preparation to the final, unambiguous assignment of the molecular structure and its conformational isomers.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation cluster_output Phase 4: Final Output Sample Sample Preparation (this compound in DMSO-d6) H1 1D ¹H NMR Sample->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY (¹H-¹H Correlation) C13->COSY HSQC 2D HSQC (¹H-¹³C Correlation) COSY->HSQC Assign Proton & Carbon Signal Assignment HSQC->Assign Isomer Cis/Trans Isomer Identification & Quantification Assign->Isomer Confirm Full Structure Confirmation Assign->Confirm Report Comprehensive Characterization Report Isomer->Report Confirm->Report

Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to final structural characterization of this compound using NMR spectroscopy.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Adherence to this protocol is critical for obtaining high-resolution spectra.

  • Purity Check: Ensure the this compound sample is of high purity (>95%), as impurities will complicate the spectra.

  • Massing: Accurately weigh approximately 5-10 mg of this compound. For quantitative studies, the exact mass must be recorded.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is highly recommended as it effectively solubilizes most peptides and keeps amide protons from exchanging with deuterium, allowing for their observation. CDCl₃ or Methanol-d₄ are also options depending on solubility.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial. The target concentration for peptide samples is typically in the range of 1-5 mM to achieve a good signal-to-noise ratio without causing aggregation.[5][6]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

These experiments provide the fundamental framework for the structure.

  • Instrument Setup: Tune and shim the NMR spectrometer to the sample.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering ~0-12 ppm.

    • Rationale: This initial spectrum confirms the presence of the compound and provides an overview of all proton environments, including aromatic, aliphatic, and amide protons.

  • ¹³C NMR Acquisition:

    • Acquire a standard 1D ¹³C spectrum with proton decoupling (e.g., zgpg30 or similar pulse program).

    • Key Parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds, spectral width covering ~0-180 ppm.

    • Rationale: This experiment identifies all unique carbon environments, which is crucial for confirming the carbon backbone and identifying the two isomers. The chemical shift difference between the proline Cβ and Cγ carbons is a key diagnostic for differentiating cis and trans isomers.[4][7]

Protocol 3: 2D Correlation Spectroscopy (COSY) Acquisition

The COSY experiment identifies protons that are coupled to each other, typically through 2-3 bonds.

  • Experiment Setup: Load a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

  • Acquisition:

    • Key Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (F1).

    • Rationale: This experiment is essential for tracing the proton connectivity within each amino acid residue.[8][9] For example, it will show a cross-peak between the leucine α-H and its β-CH₂, which in turn couples to the γ-CH and δ-CH₃ groups, allowing the entire leucine spin system to be mapped out for both isomers.

Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC) Acquisition

The HSQC experiment correlates protons with their directly attached heteronuclei, in this case, ¹³C.

  • Experiment Setup: Load a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • Acquisition:

    • Key Parameters: 4-8 scans per increment, 256 increments in the F1 dimension.

    • Rationale: This is the most definitive experiment for assigning the carbon spectrum.[8][10] Each cross-peak in the HSQC spectrum provides an unambiguous link between a proton and the carbon it is bonded to. This allows the ¹H assignments from the 1D and COSY spectra to be transferred directly to the ¹³C spectrum, confirming the identity of each CH, CH₂, and CH₃ group for both the cis and trans isomers.

Data Analysis and Interpretation

Step 1: Initial ¹H Spectrum Analysis
  • Identify key regions:

    • Aromatic Region (7.3-7.4 ppm): Protons of the Z-group's phenyl ring.

    • Amide Region (~8.0 ppm in DMSO-d6): The NH proton of the leucine residue. Two signals may be visible due to the two isomers.

    • Alpha-Proton Region (4.0-4.5 ppm): The α-protons of both proline and leucine.

    • Aliphatic Region (0.8-3.7 ppm): The remaining protons from the proline ring, leucine side chain, and the Z-group's benzylic CH₂.

  • Note the presence of doubled peaks, which is the primary evidence of cis-trans isomerization.

Step 2: COSY Spectrum Analysis
  • Trace the spin systems. Start with an easily identifiable proton, like the leucine α-H, and follow its correlations to the β-CH₂, then to the γ-CH, and finally to the two δ-CH₃ groups.

  • Repeat this process for the proline residue, tracing the connectivity from the α-H to the β-CH₂ and γ-CH₂ protons, and finally to the δ-CH₂ protons.

  • Perform this tracing for both sets of signals (major and minor isomers) to build two complete proton assignment maps.

Step 3: HSQC Spectrum Analysis and ¹³C Assignment
  • Use the proton assignments from the COSY to assign the corresponding carbon signals via the HSQC cross-peaks.

  • For example, find the cross-peak corresponding to the leucine α-H on the proton (F2) axis and its position on the carbon (F1) axis will give the chemical shift of the leucine α-C.

  • This step validates the proton assignments and completes the carbon assignments.

Step 4: Differentiating Cis and Trans Isomers

The most reliable indicator for assigning the cis and trans isomers of a proline-containing peptide is the chemical shift difference (Δδ) between the proline Cβ and Cγ signals.[4][7]

  • Trans Isomer: Exhibits a smaller Δδ(β-γ). The Cγ chemical shift is typically further downfield compared to the cis isomer.

  • Cis Isomer: Exhibits a larger Δδ(β-γ). The Cγ chemical shift is typically further upfield compared to the trans isomer.

By identifying the Cβ and Cγ signals for each isomer in the HSQC and ¹³C spectra, one can definitively assign the major and minor populations to the trans and cis conformations, respectively (the trans form is generally the major isomer).

Expected Chemical Shift Data

The following table summarizes the approximate ¹H and ¹³C chemical shifts expected for this compound in DMSO-d6. Note that exact values can vary with concentration and temperature.

GroupAtomIsomerExpected ¹H δ (ppm)Expected ¹³C δ (ppm)
Z-Group PhenylBoth7.30 - 7.40127.5 - 137.0
CH₂Both~5.05~66.0
C=OBoth-~154.0
Proline α-CHTrans~4.25~59.5
Cis~4.15~59.0
β-CH₂Trans~1.80, ~2.15~29.5
Cis~1.85, ~2.30~31.0
γ-CH₂Trans~1.80, ~1.90~24.0
Cis~1.75, ~1.95~22.5
δ-CH₂Trans~3.40, ~3.50~46.5
Cis~3.60, ~3.70~46.0
C=OBoth-~172.0
Leucine NHBoth~8.00-
α-CHBoth~4.10~51.5
β-CH₂Both~1.50, ~1.65~40.5
γ-CHBoth~1.60~24.0
δ-CH₃Both~0.85, ~0.90~21.5, ~23.0
COOHBoth~12.5 (broad)~174.0

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. This approach not only confirms the covalent structure and purity of the dipeptide but also provides critical insight into its conformational behavior in solution by identifying and quantifying the cis and trans isomers of the Z-Pro amide bond. The protocols and interpretive guidelines presented here form a robust framework for researchers, scientists, and drug development professionals working with proline-containing peptides.

References

  • Siemion, I. Z., & Wieland, T. (1975). ¹H and ¹³C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]

  • NMR Sample Preparation Guidelines. University of Leicester. [Link]

  • Rae, I. D., & Scheraga, H. A. (1978). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]

  • Mészáros, B., Tantos, Á., & Bodor, A. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

  • Bradbury, J. H., & Beaver, J. (1988). Cis-trans isomerization of the proline residue in insulin studied by 13C NMR spectroscopy. UQ eSpace. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]

  • Li, M. H., & Baum, J. (1998). Site-Specific NMR Monitoring of cis−trans Isomerization in the Folding of the Proline-Rich Collagen Triple Helix. Biochemistry. [Link]

  • Peptide NMR Analysis Services. Triclinic Labs. [Link]

  • Aramini, J. M., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Hetz, M., et al. (1991). ¹³C NMR chemical shifts of proline containing dipeptide derivatives. ResearchGate. [Link]

  • Wakamatsu, K., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Mishra, N., & Coutinho, E. (2010). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Lelli, M., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. Springer. [Link]

  • D'Andrea, L. D., & Liguori, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides. ChemRxiv. [Link]

Sources

Application Note: A Fluorometric Assay for Characterizing Prolyl Endopeptidase (PEP) Inhibition with Z-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for determining Enzyme Inhibitory Activity using Z-Pro-Leu-OH

Introduction: The Significance of Prolyl Endopeptidase

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), represent a unique class of serine proteases distinguished by their ability to cleave peptide bonds on the C-terminal side of proline residues.[1][2] These enzymes are integral to a multitude of physiological pathways, primarily through their role in the maturation and degradation of neuropeptides and peptide hormones.[1] Given their involvement in processes linked to neurological and inflammatory disorders, PEPs have emerged as significant pharmacological targets for drug discovery and development.[1][3]

Characterizing the potency and mechanism of novel inhibitors is a cornerstone of this research. This guide provides a comprehensive, field-tested protocol for determining the inhibitory activity of the dipeptide compound This compound against prolyl endopeptidase using a continuous fluorometric kinetic assay.

Principle of the Assay: A Self-Validating System

The assay's mechanism is based on the enzymatic hydrolysis of a synthetic, non-fluorescent peptide substrate, which is conjugated to a fluorophore. A commonly used and effective substrate is N-Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC).

  • Enzymatic Cleavage: In the absence of an inhibitor, prolyl endopeptidase cleaves the peptide bond between the Proline and AMC moieties of the substrate.

  • Fluorescence Signal: This cleavage event liberates the 7-amino-4-methylcoumarin (AMC) group, which is highly fluorescent.

  • Inhibition: The inhibitor, this compound, competes for the active site of the enzyme. Its binding prevents or reduces the rate of substrate cleavage.

  • Quantification: The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1][4] By measuring this rate across a range of this compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.

This method is robust because the signal is generated directly by the enzymatic reaction, providing a real-time measurement of activity and allowing for precise determination of initial reaction velocities, a critical parameter in enzyme kinetics.[5][6]

Experimental Protocol: Determination of PEP Inhibition by this compound

This protocol is designed to be a self-validating system, with integrated controls to ensure data integrity and reproducibility.

PART 1: Materials and Reagents

Table 1: Key Reagents and Equipment

Reagent/EquipmentSpecifications & Storage
Inhibitor: this compound CAS: 1634-90-8. Molecular Formula: C₁₉H₂₆N₂O₅. Molecular Weight: 362.42 g/mol .[7] Store as powder at -20°C.[8]
Enzyme: Prolyl Endopeptidase Recombinant human or other mammalian PEP. Store at -80°C. Purity and specific activity should be known.
Fluorogenic Substrate N-Succinyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC). Store at -20°C, protected from light.
Assay Buffer 0.1 M Phosphate Buffer (pH 7.0) containing 0.1 mM Dithiothreitol (DTT).[4] Prepare fresh and store at 4°C.
Solvent Dimethyl sulfoxide (DMSO), anhydrous. For dissolving inhibitor and substrate.
Microplates Black, opaque, 96-well flat-bottom microplates suitable for fluorescence measurements.
Instrumentation Fluorometric microplate reader with temperature control, capable of excitation at ~360-380 nm and emission detection at ~450-465 nm.[1][4]
Positive Control Inhibitor A known PEP inhibitor (e.g., Z-Pro-Prolinal) to validate assay performance.
PART 2: Reagent Preparation (The "Why")
  • Causality: Precise reagent preparation is critical. Inaccurate concentrations will directly impact the calculated kinetic parameters and IC₅₀ values. All solutions should be freshly prepared or properly stored to avoid degradation.[9]

  • Inhibitor Stock Solution (10 mM this compound):

    • Accurately weigh this compound and dissolve in 100% DMSO to create a 10 mM stock solution.

    • Rationale: DMSO is a common solvent for organic molecules.[10] A high-concentration stock minimizes the final percentage of DMSO in the assay, which can itself inhibit enzymes at higher concentrations.

  • Substrate Stock Solution (10 mM Suc-Gly-Pro-AMC):

    • Dissolve Suc-Gly-Pro-AMC in 100% DMSO to create a 10 mM stock. Store in small aliquots at -20°C, protected from light.

    • Rationale: Fluorophores are light-sensitive. Aliquoting prevents repeated freeze-thaw cycles that can degrade the substrate.

  • Enzyme Working Solution:

    • Thaw the enzyme stock on ice. Just before use, dilute the enzyme in cold Assay Buffer to a final concentration that yields a linear rate of product formation for at least 10-15 minutes.

    • Rationale: The optimal enzyme concentration must be determined empirically by performing an enzyme titration.[6][11] The goal is to use a concentration that is low enough to ensure steady-state conditions ([Substrate] >> [Enzyme]) but high enough for a robust signal.[6]

  • Inhibitor Serial Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).

    • Rationale: A wide concentration range is necessary to accurately define the top and bottom plateaus of the dose-response curve, which is essential for a reliable IC₅₀ calculation.[12]

PART 3: Experimental Workflow

The following workflow diagram illustrates the logical progression of the assay setup.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup (96-Well Plate) cluster_reaction Phase 3: Reaction & Measurement Prep_Inhibitor Prepare Inhibitor Dilutions Test_Wells Test Wells (Enzyme + Inhibitor) Prep_Inhibitor->Test_Wells Control_Max Max Activity Control (Enzyme + Vehicle) Prep_Inhibitor->Control_Max Add Vehicle (e.g. DMSO) Prep_Enzyme Prepare Enzyme Working Solution Prep_Enzyme->Test_Wells Prep_Enzyme->Control_Max Prep_Substrate Prepare Substrate Working Solution Preincubation Pre-incubate Plate (e.g., 15 min at 37°C) Test_Wells->Preincubation Control_Max->Preincubation Control_Min Blank Control (Buffer Only) Control_Min->Preincubation Initiate Initiate Reaction: Add Substrate Preincubation->Initiate Measure Measure Fluorescence Kinetics (Ex: 360nm, Em: 460nm) Initiate->Measure

Caption: Workflow for the PEP Inhibition Assay.

PART 4: Step-by-Step Assay Procedure
  • Plate Setup: In a black 96-well microplate, add reagents in triplicate according to the layout in Table 2.

    Table 2: Microplate Setup Example

Well TypeAssay BufferInhibitor/VehicleEnzyme Working Solution
Test Wells 50 µL25 µL (Serial Dilution)25 µL
Max Activity Control 50 µL25 µL (Vehicle/DMSO)25 µL
Blank (No Activity) 75 µL25 µL (Vehicle/DMSO)0 µL
  • Pre-incubation: Mix the plate gently on an orbital shaker and pre-incubate at the desired temperature (e.g., 37°C) for 15-30 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is crucial for accurately determining the potency of reversible inhibitors.[10]

  • Reaction Initiation: Prepare a working solution of the Suc-Gly-Pro-AMC substrate by diluting the stock in Assay Buffer to a final concentration around its Michaelis-Menten constant (Kₘ). Add 25 µL of this substrate working solution to all wells to initiate the reaction. The final volume in each well should be 125 µL.

    • Rationale: Running the assay with a substrate concentration near the Kₘ makes the assay sensitive to competitive inhibitors.[11] The Kₘ should be determined experimentally beforehand.

  • Kinetic Measurement: Immediately place the plate in the fluorometric reader pre-set to the assay temperature. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 15-30 minutes.

    • Rationale: It is essential to measure the reaction rate during the initial, linear phase where the substrate concentration is not yet limiting.[9] This provides the true initial velocity (V₀).

PART 5: Data Analysis and Interpretation
  • Calculate Initial Velocity (V₀):

    • For each well, plot fluorescence intensity against time.

    • Identify the linear portion of the curve (typically the first 5-10 minutes).

    • Calculate the slope of this linear portion. This slope represents the initial reaction rate (V₀) in Relative Fluorescence Units (RFU) per minute.

  • Calculate Percentage Inhibition:

    • First, subtract the average V₀ of the Blank wells from all other wells to correct for background signal.

    • Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V₀ of Test Well / V₀ of Max Activity Control)) * 100

  • Determine the IC₅₀ Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of this compound that produces 50% inhibition of the enzyme activity.[4]

PART 6: Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, the following checks are mandatory:

  • Linearity of Reaction: The "Max Activity Control" wells should show a linear increase in fluorescence over the measurement period. If the curve flattens prematurely, it indicates substrate depletion or enzyme instability, and the enzyme concentration should be reduced.[6]

  • Z'-Factor: For screening applications, a Z'-factor can be calculated from the Max and Blank controls to quantify assay quality. A value > 0.5 is considered excellent.

  • Positive Control: A known PEP inhibitor should yield an IC₅₀ value consistent with published literature, validating that the assay system is performing as expected.

By adhering to this detailed protocol and its underlying scientific principles, researchers can confidently and reproducibly characterize the inhibitory potential of this compound and other compounds, advancing the fields of enzymology and drug discovery.

References

  • Prolyl endopeptidase inhibition assay. Samples, inhibitors and control... ResearchGate. [Link]

  • A fluorescent peptidyl substrate for visualizing peptidyl-prolyl cis/trans isomerase activity in live cells. (2015). Chemical Communications (RSC Publishing). [Link]

  • How to Perform a Standard Enzyme Activity Assay? (2025). Patsnap Synapse. [Link]

  • Enzyme Kinetics Considerations. (2022). Scientist Live. [Link]

  • Enzyme Kinetic Assay. Creative Biogene. [Link]

  • A Library of Fluorescent Peptides for Exploring the Substrate Specificities of Prolyl Isomerases. (2009). Biochemistry (ACS Publications). [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Transport of a Prolyl Endopeptidase Inhibitory Peptide across the Blood-Brain Barrier Demonstrated Using the hCMEC/D3 Cell Line Transcytosis Assay. (2016). PubMed. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Fluorescence assay of x-prolyl dipeptidyl-aminopeptidase activity with a new fluorogenic substrate. (1978). PubMed. [Link]

  • A library of fluorescent peptides for exploring the substrate specificities of prolyl isomerases. (2009). PubMed. [Link]

  • This compound | Peptides 1 | CAS 1634-90-8. Topscience. [Link]

  • Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. (2005). Proceedings of the National Academy of Sciences. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

Sources

Application Note & Protocol: Strategic Synthesis of Tripeptides via Solution-Phase Fragment Condensation Using Z-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Dipeptide Building Blocks

In the landscape of therapeutic peptide development, the efficient and controlled assembly of amino acid sequences is paramount. While solid-phase peptide synthesis (SPPS) offers unparalleled advantages for long sequences, classical solution-phase synthesis remains highly relevant for the large-scale production of shorter peptides and peptide fragments.[1][2] A particularly powerful strategy within this domain is the use of N-α-protected dipeptide building blocks. This approach streamlines the synthetic process, reduces the number of coupling and deprotection cycles, and can significantly mitigate the risk of racemization at the activated C-terminal residue.[3]

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of a model tripeptide, Z-Pro-Leu-Gly-OMe, using the N-benzyloxycarbonyl-protected dipeptide acid, Z-Pro-Leu-OH. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group valued for its stability and ease of preparation, which often yields crystalline, stable protected amino acids and peptides.[4][5] The presence of a proline residue at the N-terminus of the building block is also strategic, as its unique cyclic structure is highly resistant to racemization during coupling.[6][7]

This document is intended for researchers, chemists, and process development scientists engaged in peptide synthesis. It aims to provide not only a step-by-step methodology but also the underlying chemical principles and critical considerations necessary for successful and reproducible outcomes.

Conceptual Framework: The Chemistry of Peptide Bond Formation

The synthesis of a tripeptide from this compound and a C-terminal amino acid ester (e.g., H-Gly-OMe) is a classic example of fragment condensation. The core of this process is the formation of an amide (peptide) bond, which requires the "activation" of the carboxylic acid group on the this compound fragment to make it susceptible to nucleophilic attack by the amino group of the glycine methyl ester.

The Role of the Z-Protecting Group

The benzyloxycarbonyl (Z) group serves as a temporary shield for the α-amino group of the proline residue.[8][9] This is essential to prevent the dipeptide from reacting with itself during the activation step.[10] The Z-group is stable under the neutral or mildly basic conditions of the coupling reaction but can be readily removed via catalytic hydrogenation (e.g., H₂/Pd-C), which is an orthogonal deprotection strategy that will not affect the methyl ester protecting the C-terminus.[4][11]

The Mechanism of Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent.[12] The reaction mechanism involves the following key steps:

  • Activation: The carboxylic acid of this compound attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.[1]

  • Racemization Suppression: This intermediate is susceptible to racemization. To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[13] HOBt rapidly reacts with the O-acylisourea to form a more stable HOBt-active ester. This conversion is faster than the rate of racemization and minimizes the loss of stereochemical integrity.[6][12]

  • Coupling: The amino group of H-Gly-OMe then attacks the carbonyl carbon of the HOBt-active ester, forming the desired peptide bond and releasing HOBt.[13]

  • Byproduct Formation: DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents like dichloromethane (DCM) and can be easily removed by filtration.[14]

The overall workflow is depicted in the diagram below.

G ZPL This compound (Carboxyl Component) Activate Carboxyl Activation (O-Acylisourea → HOBt Ester) ZPL->Activate HGM H-Gly-OMe·HCl (Amine Component) Neutralize Neutralization (Free Amine Generation) HGM->Neutralize TEA Base (TEA/DIEA) TEA->Neutralize DCC DCC DCC->Activate HOBt HOBt HOBt->Activate Solvent Anhydrous Solvent (DCM or THF) Solvent->Neutralize Solvent->Activate Couple Peptide Bond Formation (Coupling) Neutralize->Couple Nucleophile Activate->Couple Electrophile Workup Aqueous Workup & DCU Filtration Couple->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Z-Pro-Leu-Gly-OMe (Protected Tripeptide) Purify->Product

Caption: Solution-Phase Synthesis Workflow.

Experimental Protocol: Synthesis of Z-Pro-Leu-Gly-OMe

This protocol provides a self-validating workflow, incorporating in-process monitoring via Thin-Layer Chromatography (TLC) and concluding with comprehensive product characterization.

Materials and Reagents

Ensure all reagents are of high purity and solvents are anhydrous where specified.

Reagent/ComponentRoleMolar EquivalenceNotes
This compoundN-protected dipeptide1.0The limiting reagent.
Glycine methyl ester HCl (H-Gly-OMe·HCl)C-terminal amino acid1.05A slight excess ensures complete consumption of the dipeptide.
Dicyclohexylcarbodiimide (DCC)Coupling reagent1.1
1-Hydroxybenzotriazole (HOBt)Racemization suppressor1.1
Triethylamine (TEA) or DIEABase for neutralization1.05Use a non-nucleophilic base to avoid side reactions.[15]
Dichloromethane (DCM)Anhydrous Solvent-Anhydrous THF can also be used.
Ethyl Acetate (EtOAc)Extraction Solvent-
5% NaHCO₃ SolutionAqueous Wash-Removes unreacted HOBt and acidic impurities.
1M HCl SolutionAqueous Wash-Removes unreacted amine and residual base.
Brine (Saturated NaCl)Aqueous Wash-Aids in breaking emulsions.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Silica GelStationary Phase-For flash column chromatography.
Step-by-Step Synthesis Procedure
  • Preparation of the Amine Component (Free-basing):

    • In a 100 mL round-bottom flask, dissolve H-Gly-OMe·HCl (1.05 eq.) in anhydrous DCM (approx. 20 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Add TEA (1.05 eq.) dropwise while stirring.

    • Stir the mixture at 0 °C for 20 minutes. The formation of triethylammonium chloride salt may be observed as a fine precipitate. This solution will be used directly in Step 3.

  • Activation of the Carboxyl Component:

    • In a separate 250 mL round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (approx. 40 mL).

    • Cool this solution to 0 °C in an ice bath with gentle stirring.

    • In a small beaker, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM (approx. 10 mL).

    • Add the DCC solution dropwise to the this compound/HOBt mixture over 5-10 minutes.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the activation mixture at 0 °C for 30-45 minutes.

  • Coupling Reaction:

    • Transfer the neutralized amine solution from Step 1 into the activated carboxyl mixture (Step 2) using a cannula or by careful pouring.

    • Rinse the amine flask with a small amount of DCM and add it to the reaction mixture to ensure a complete transfer.

    • Allow the reaction flask to slowly warm to room temperature and stir for 12-24 hours.

  • In-Process Monitoring (TLC):

    • Monitor the reaction's progress by TLC (e.g., using a mobile phase of 50:50 EtOAc:Hexanes).

    • Spot the starting this compound, the reaction mixture, and a co-spot.

    • The reaction is complete upon the disappearance of the limiting reagent (this compound).

  • Work-up and DCU Removal:

    • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the DCU precipitate.

    • Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates in a separatory funnel.

  • Aqueous Extraction:

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 30 mL)

      • 5% NaHCO₃ (2 x 30 mL)

      • Brine (1 x 30 mL)

    • Dry the resulting organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected tripeptide.

Purification

The crude product is typically purified using flash column chromatography on silica gel.[16][17]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc) is generally effective. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb the sample onto a small amount of silica gel and dry it completely.

    • Load the dry sample onto the prepared column.

    • Elute the column with the determined solvent gradient.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and evaporate the solvent to yield the purified Z-Pro-Leu-Gly-OMe, typically as a white solid or a viscous oil.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized tripeptide.

Analysis TechniquePurposeExpected Outcome
¹H NMR Structural ConfirmationThe spectrum should show characteristic peaks for the Z-group (aromatic protons), Pro, Leu, and Gly residues, as well as the methyl ester. Integration of the peaks should correspond to the number of protons in the structure.
¹³C NMR Structural ConfirmationConfirms the presence of all carbon atoms, including the three distinct peptide carbonyls.
Mass Spectrometry (MS) Molecular Weight VerificationAn accurate mass measurement (e.g., via ESI-MS) should confirm the molecular formula of the product (C₂₂H₃₁N₃O₆).[18][19] The observed m/z should match the calculated value for [M+H]⁺ or [M+Na]⁺.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA reverse-phase HPLC analysis will provide the purity of the final product, which should ideally be >95% for most research applications.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxyl group.- Deactivated coupling reagents.- Wet solvents or reagents.- Ensure DCC and HOBt are fresh. Store DCC under inert gas.- Use anhydrous solvents and dry glassware thoroughly.- Extend the activation time at 0 °C before adding the amine.
Presence of Multiple Spots on TLC - Racemization.- Incomplete reaction.- Formation of N-acylurea byproduct.- Ensure HOBt is used and the reaction temperature is controlled, especially during activation.[15]- Allow the reaction to run longer or add a slight excess of the amine and coupling reagents.- Perform the aqueous washes thoroughly to remove byproducts.
Difficulty Removing DCU - DCU is slightly soluble in DCM.- Cool the reaction mixture thoroughly before filtration.- If significant DCU remains, re-dissolve the crude product in a minimal amount of DCM, cool, and re-filter. Alternatively, dissolving in EtOAc and filtering can be effective.

References

  • Vertex AI Search Grounding API, based on "Protecting Groups in Peptide Synthesis: A Detailed Guide"
  • Vertex AI Search Grounding API, based on "Alternative strategies for purification of fully protected peptides using flash chrom
  • Vertex AI Search Grounding API, based on "Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry"
  • Vertex AI Search Grounding API, based on "Peptide synthesis - Wikipedia"
  • Vertex AI Search Grounding API, based on "Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search Grounding API, based on "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem"
  • Vertex AI Search Grounding API, based on "Technical Support Center: Avoiding Racemization of Hydroxyproline in Peptide Synthesis - Benchchem"
  • Vertex AI Search Grounding API, based on "Z - Benzyloxycarbonyl - Bachem"
  • Vertex AI Search Grounding API, based on "Amino Acid Deriv
  • Vertex AI Search Grounding API, based on "WO2019217116A1 - Method for solution-phase peptide synthesis - Google P
  • Vertex AI Search Grounding API, based on "Solution phase peptide synthesis | PPTX - Slideshare"
  • Vertex AI Search Grounding API, based on "DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube"
  • Vertex AI Search Grounding API, based on "preventing racemization during D-Tyrosyl-D-proline synthesis - Benchchem"
  • Vertex AI Search Grounding API, based on "5 Dimensional Structural Characterization of Synthetic Peptides | PDF | Mass Spectrometry"
  • Vertex AI Search Grounding API, based on "Improving Peptide Purification via Flash Column Chromatography by Modul
  • Vertex AI Search Grounding API, based on "Detailed process of Solution Phase Peptide Synthesis - ResearchG
  • Vertex AI Search Grounding API, based on "Mechanism of peptide bond formation through carbodiimide.
  • Vertex AI Search Grounding API, based on "Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC"
  • Vertex AI Search Grounding API, based on "High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides."
  • Vertex AI Search Grounding API, based on "Flash Chromatography, a Fast and Efficient Technique for Purific
  • Vertex AI Search Grounding API, based on "A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC - NIH"
  • Vertex AI Search Grounding API, based on "α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide - PubMed"
  • Vertex AI Search Grounding API, based on "Efficient peptide-protein purification by flash chromatography based on silica gel—Effect of pore size and hydrophobicity - Velocity Scientific Solutions"
  • Vertex AI Search Grounding API, based on "Mastering Peptide Synthesis: The Role of CBZ Protecting Groups"
  • Vertex AI Search Grounding API, based on "Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv"
  • Vertex AI Search Grounding API, based on "Introduction to Peptide Synthesis - Master Organic Chemistry"
  • Vertex AI Search Grounding API, based on "Characterization of Synthetic Peptides by Mass Spectrometry - PubMed"
  • Vertex AI Search Grounding API, based on "Application Notes and Protocols for the Synthesis of Dipeptides using Z-Pro-OH - Benchchem"
  • Vertex AI Search Grounding API, based on "Characterization of Synthetic Peptides by Mass Spectrometry - Springer N
  • Vertex AI Search Grounding API, based on "Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech"
  • Vertex AI Search Grounding API, based on "Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem"
  • Vertex AI Search Grounding API, based on "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH"
  • Vertex AI Search Grounding API, based on "NMR-Based Peptide Structure Analysis Service - Mtoz Biolabs"
  • Vertex AI Search Grounding API, based on "Characterization of Synthetic Peptides by Mass Spectrometry - PubMed"
  • Vertex AI Search Grounding API, based on "Boosting Peptide Synthesis: The Role of Protected Amino Acids like Z-Leu-OH"
  • Vertex AI Search Grounding API, based on "The peptide (Z)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Z-Pro-Leu-OH Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of the dipeptide Z-Pro-Leu-OH. The unique structural properties of proline can introduce specific hurdles in peptide coupling reactions, often leading to lower than expected yields. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate these complexities and achieve successful synthesis.

Introduction: The Proline Challenge in Peptide Synthesis

Proline's distinctive cyclic structure, with its secondary amine integrated into a pyrrolidine ring, sets it apart from all other proteinogenic amino acids.[1][2] This conformation restricts the backbone's flexibility and sterically hinders the N-terminus, making it a less reactive nucleophile compared to the primary amines of other amino acids.[3][4] Consequently, coupling an amino acid to the N-terminus of proline, or coupling an activated proline to another amino acid, can be sluggish and prone to side reactions, resulting in diminished yields.

The Z- (benzyloxycarbonyl) protecting group on proline, while robust, adds another layer of steric bulk that must be considered when optimizing coupling conditions.[5] This guide will address the most common issues encountered during the coupling of Z-Pro-OH with a leucine residue and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve issues in your this compound coupling reactions.

Q1: My coupling reaction has stalled, and TLC analysis shows a significant amount of unreacted Z-Pro-OH and Leucine derivative. What's the likely cause?

A1: Incomplete or failed coupling is the most common reason for low yields in this specific synthesis. The root cause often lies in suboptimal activation of the Z-Pro-OH carboxylic acid or steric hindrance impeding the approach of the leucine nucleophile.

Primary Causes & Solutions:

  • Insufficient Activation: The carboxylic acid of Z-Pro-OH must be converted into a highly reactive species to overcome the lower nucleophilicity of the leucine amine. Standard carbodiimide activators like DCC or EDC can be effective, but often require additives to boost efficiency and suppress side reactions.[6]

    • Solution: Ensure you are using an appropriate activating agent and consider the addition of a nucleophilic catalyst. A combination of a carbodiimide with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended.[7][8] These additives form active esters that are more reactive and less prone to racemization.[8][9]

  • Steric Hindrance: The bulky Z-group combined with the rigid ring structure of proline creates a sterically crowded environment around the reaction center.[1]

    • Solution 1: Extend Reaction Time: Proline couplings are notoriously slow.[3] Allow the reaction to proceed for a longer duration, from 12 to 24 hours, while monitoring progress by TLC.[5]

    • Solution 2: Increase Reagent Concentration: Increasing the concentration of the reactants can help overcome kinetic barriers.[4]

    • Solution 3: Employ a More Potent Coupling Reagent: For particularly stubborn couplings, switching to a more powerful onium salt-based reagent like HATU or HCTU can be highly effective.[3][10] These reagents are known to facilitate difficult couplings, including those involving sterically hindered amino acids.[10]

Q2: I've managed to form some product, but my yield is still low and purification is difficult due to a major byproduct. What could this byproduct be?

A2: A common byproduct in carbodiimide-mediated couplings is the formation of N-acylurea. This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of Z-Pro-OH and the carbodiimide, rearranges intramolecularly before it can be intercepted by the leucine amine.

Cause & Mitigation:

  • N-Acylurea Formation: This side reaction is especially prevalent when the nucleophile (leucine) is sterically hindered or has low reactivity, allowing the intermediate to rearrange.

    • Solution: The use of additives like HOBt or HOAt is crucial.[8] These additives trap the O-acylisourea intermediate to form an active ester, which is more stable and less susceptible to rearrangement, while still being reactive enough to couple with the amine.[6] Pre-activating the Z-Pro-OH with the carbodiimide and HOBt for a short period (e.g., 30 minutes at 0°C) before adding the leucine component can also minimize this side reaction.[5]

Q3: My final product's characterization suggests the presence of a diastereomer. Is racemization a concern with Z-Pro-OH?

A3: While proline itself is less prone to racemization at its alpha-carbon than many other amino acids due to its cyclic structure, the conditions of the coupling reaction can still induce epimerization, particularly at the leucine residue.[8] Furthermore, some studies have shown that under specific conditions, even proline can undergo unexpected racemization.[11][12]

Factors Influencing Racemization & Prevention:

  • Base Strength: The presence of a strong, non-hindered base can promote racemization by abstracting the alpha-proton of the activated amino acid.[9]

    • Solution: If a base is required (e.g., to neutralize an amino acid salt), use a hindered base like N,N-Diisopropylethylamine (DIPEA) in stoichiometric amounts.[8] Avoid excess base.

  • Coupling Reagent Additives: Interestingly, while HOBt is excellent for suppressing N-acylurea formation, it has been implicated in catalyzing the racemization of proline esters under certain conditions, particularly in DMF.[11][12]

    • Solution: If racemization is a significant issue, consider using OxymaPure as an alternative to HOBt, as it is known for its high efficiency in suppressing racemization.[8] Alternatively, performing the reaction in a less polar solvent like Dichloromethane (DCM) can reduce the extent of HOBt-induced racemization.[11][12]

Q4: I'm performing the coupling on a solid support (SPPS) and the subsequent amino acid is failing to couple efficiently onto the Pro-Leu dipeptide. Why is this happening?

A4: This is a classic example of "difficult coupling" in SPPS, often caused by peptide aggregation. Proline-containing sequences can adopt specific secondary structures that lead to inter-chain hydrogen bonding, causing the peptide-resin to aggregate and become poorly solvated.[3] This makes the N-terminal amine inaccessible for the next coupling step.[13]

Solutions for SPPS Aggregation:

  • Double Coupling: Perform a second coupling of the subsequent amino acid using fresh reagents to drive the reaction to completion.[3][4]

  • Solvent Choice: NMP is often a better solvent than DMF for disrupting aggregation.[14] In severe cases, adding chaotropic salts like LiCl to the coupling mixture can improve solvation.[13]

  • Pseudoproline Dipeptides: For longer proline-rich sequences, incorporating pseudoproline dipeptides at strategic locations (every 5-6 residues) can effectively disrupt secondary structure formation and prevent aggregation.[3]

Q5: The work-up and purification of my crude this compound is proving challenging, leading to product loss. Any tips?

A5: The purification process can indeed be a source of significant yield loss if not optimized. Key challenges include removing the urea byproduct and separating the desired dipeptide from unreacted starting materials.

Purification Strategy:

  • Urea Byproduct Removal: If using DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration.[5] If using a water-soluble carbodiimide like EDC, the corresponding urea can be removed with an aqueous wash.

  • Aqueous Work-up: A standard work-up involves washing the organic layer (e.g., Ethyl Acetate or DCM) sequentially with a mild acid (e.g., dilute HCl) to remove excess base, followed by a mild base (e.g., dilute NaHCO₃) to remove unreacted Z-Pro-OH, and finally brine.

  • Chromatography: If impurities persist, column chromatography on silica gel is typically effective. A gradient elution system, for example with hexane/ethyl acetate, can provide good separation.

Experimental Protocols & Visualizations

Protocol 1: Optimized Solution-Phase Coupling of Z-Pro-OH with L-Leucine Methyl Ester

This protocol utilizes a carbodiimide activator with an additive to maximize yield and minimize side reactions.

Materials:

  • Z-L-Proline (Z-Pro-OH)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.0 eq.) dropwise and stir for 20 minutes at 0°C.[5]

  • Carboxyl Group Activation: In a separate flask, dissolve Z-Pro-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0°C.[5]

  • Coupling Reaction: To the Z-Pro-OH/HOBt solution, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir this activation mixture at 0°C for 30 minutes.[5]

  • Addition of Amine: Add the neutralized leucine methyl ester solution from step 1 to the activated Z-Pro-OH mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[5]

    • Combine the filtrates and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Z-Pro-Leu-OMe.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

  • Saponification (to get this compound): Dissolve the purified ester in a suitable solvent (e.g., THF/water mixture) and add LiOH or NaOH (1.1 eq.). Stir until the reaction is complete (monitored by TLC). Acidify the mixture and extract the final product.

Data Summary: Coupling Reagent Selection

The choice of coupling reagent is critical. This table summarizes common options and their characteristics.

Coupling SystemRelative ReactivityRacemization RiskKey Considerations
DCC/HOBt HighLow to ModerateDCU byproduct is insoluble in DCM, easy to filter.[5]
EDC/HOBt HighLow to ModerateWater-soluble urea byproduct, good for aqueous work-up.
HATU/DIPEA Very HighVery LowExcellent for sterically hindered couplings.[3][10] More expensive.
T3P HighLowByproducts are water-soluble.[15]
Visualizing the Workflow

A logical approach to troubleshooting is essential for efficiently resolving yield issues.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions Potential Solutions LowYield Low Yield Observed TLC TLC/LC-MS Analysis LowYield->TLC StartMat Starting Material Present? TLC->StartMat IncompleteCoupling Incomplete Coupling StartMat->IncompleteCoupling Yes SideReaction Side Reaction StartMat->SideReaction No OptimizeActivation Optimize Activation (Reagent, Additive) IncompleteCoupling->OptimizeActivation ExtendRxn Extend Reaction Time/Temp IncompleteCoupling->ExtendRxn CheckPurity Check Reagent Purity & Stoichiometry IncompleteCoupling->CheckPurity SideReaction->OptimizeActivation ChangeSolvent Change Solvent SideReaction->ChangeSolvent OptimizeActivation->LowYield Re-evaluate ExtendRxn->LowYield Re-evaluate CheckPurity->LowYield Re-evaluate ChangeSolvent->LowYield Re-evaluate

Caption: A logical workflow for diagnosing and solving low-yield issues in peptide coupling.

Visualizing the Mechanism: The Role of HOBt

Understanding the mechanism highlights why additives are so critical.

Coupling_Mechanism ZPro Z-Pro-OH OAI O-Acylisourea (Highly Reactive) ZPro->OAI + DCC DCC DCC Peptide Z-Pro-Leu-OR (Product) OAI->Peptide + H-Leu-OR NAcylurea N-Acylurea (Side Product) OAI->NAcylurea Rearrangement HOBtEster HOBt Active Ester (More Stable) OAI->HOBtEster + HOBt Leu H-Leu-OR DCU DCU (Byproduct) HOBt HOBt HOBtEster->Peptide + H-Leu-OR

Caption: Role of HOBt in preventing N-acylurea side product formation.

References

  • Suzuki, K., Endo, N., & Mihara, H. (1981). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]

  • Semantic Scholar. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. [Link]

  • A. de la Hoz et al. (2018). Optimization of the Pro-Pro coupling. ResearchGate. [Link]

  • De Zotti, M., D'Este, E., & Formaggio, F. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

  • Hodges, J. A., & Raines, R. T. (2005). An electronic effect on protein structure. Protein Science. [Link]

  • Diercks, T., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Patil, S. P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • ResearchGate. (2019). Optimisation of coupling conditions for dipeptide 14 with the optimised parameters shown in green. [Link]

  • Diercks, T., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

  • Dempsey, D. R., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS One. [Link]

  • Yamane, T., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Taylor & Francis Online. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Roque, A. C. A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]

  • Zhang, T., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]

  • Li, Y., et al. (2023). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology. [Link]

  • Zhang, T., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • Reddit. (2024). Solid Phase Peptide Synthesis Help. [Link]

Sources

Preventing racemization during Z-Pro-leu-OH activation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization in Peptide Coupling

Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining stereochemical integrity during peptide synthesis is paramount. This guide provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you minimize and control racemization during the activation and coupling of Z-Pro-Leu-OH.

Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?

Racemization is the loss of stereochemical purity at the alpha-carbon of the Leucine residue during the activation of the C-terminal carboxyl group. While you start with the pure L-Leucine diastereomer (Z-L-Pro-L-Leu-OH), the activation process can inadvertently lead to the formation of the Z-L-Pro-D-Leu-OH epimer. When this mixture is coupled to another amino acid or peptide, it results in a final product contaminated with the unwanted diastereomer, which can be difficult to purify and can have significant implications for biological activity.

Q2: Why is the Leucine residue susceptible to racemization, but the Proline is not?

The susceptibility to racemization is directly related to the presence of an abstractable proton on the alpha-carbon of the activated amino acid.

  • Leucine: The N-terminus of the Leucine residue is part of an amide bond with Proline. When the C-terminal carboxyl group of Leucine is activated (e.g., converted to a highly reactive ester), the proton on its alpha-carbon becomes acidic. A base present in the reaction can abstract this proton, leading to a planar enolate or oxazolone intermediate, which results in the loss of stereochemical information.[1][2]

  • Proline: Proline is a secondary amino acid, meaning its alpha-amino group is part of a rigid five-membered ring. This structure inherently protects it from racemization during coupling.[2] Furthermore, the N-protecting group on the Proline is a urethane (Z-group), which is known to suppress racemization of the amino acid it is attached to.[1]

Q3: What is the primary chemical mechanism responsible for racemization?

The dominant mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][3][4] The process occurs as follows:

  • Activation: The carboxyl group of this compound is activated by a coupling reagent (e.g., a carbodiimide like DIC).

  • Intramolecular Cyclization: The amide oxygen from the Pro-Leu peptide bond attacks the activated carboxyl group, forming a cyclic oxazolone intermediate.

  • Enolization & Racemization: In the presence of a base, the oxazolone readily tautomerizes to its aromatic, achiral oxazole form by losing the proton at the C4 position (the original alpha-carbon of Leucine).[1]

  • Nucleophilic Attack: When the incoming amine nucleophile attacks this achiral intermediate, it can do so from either face, resulting in a mixture of L- and D-Leu-containing peptides.[5]

Q4: How can I detect and accurately quantify the level of racemization in my product?

The most reliable method for quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7] Since the product of coupling Z-Pro-L-Leu-OH and its epimer Z-Pro-D-Leu-OH to another chiral amino acid (e.g., L-Alanine methyl ester) results in diastereomers (L-L-L vs. L-D-L), these can be separated on a standard achiral reversed-phase HPLC column (e.g., C18).[7][8] The ratio of the peak areas for the two diastereomers directly corresponds to the percentage of racemization.

In-Depth Troubleshooting Guide

Scenario: Your post-reaction analysis (e.g., by HPLC or NMR) shows a significant peak corresponding to the undesired Z-Pro-D -Leu diastereomer.

Troubleshooting Area 1: Coupling Reagent & Additives

The choice of activation method is the most critical factor in controlling racemization.[3] Activation with a carbodiimide alone is highly prone to racemization because the O-acylisourea intermediate is extremely reactive and has a long enough lifetime to rearrange into the oxazolone.[9][10]

Causality & Explanation: Racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), function by rapidly trapping the highly reactive O-acylisourea intermediate.[10][11] They convert it into a more stable, yet still reactive, active ester (OBt or Oxyma ester). This active ester is less prone to cyclizing into the oxazolone, and it favors direct reaction with the amine nucleophile.[12][13]

Corrective Actions:

  • ALWAYS Use an Additive: Never use a carbodiimide (e.g., DCC, DIC, EDC) without an equimolar amount of a racemization suppressant.

  • Upgrade Your Additive: While HOBt is effective, modern oxime-based additives like OxymaPure are often superior in suppressing racemization and are non-explosive, making them a safer and more effective choice.[11][13][14] HOAt (1-hydroxy-7-azabenzotriazole) is also highly effective.[12]

  • Consider Phosphonium/Uronium Reagents: Reagents like HBTU, HATU, and PyBOP are pre-packaged with an HOBt or HOAt moiety. They are designed for rapid coupling, which can reduce the time the activated acid is susceptible to racemization. However, they must be used correctly. Pre-activation should be kept brief before adding the nucleophile.

Troubleshooting Area 2: Base Selection

The base used to neutralize amine salts or to facilitate the reaction plays a crucial role. A strong, sterically unhindered base can readily abstract the acidic alpha-proton from the oxazolone intermediate, accelerating racemization.[3][12]

Causality & Explanation: The ideal base should be just strong enough to deprotonate the amine hydrochloride salt but sterically hindered enough to discourage proton abstraction from the alpha-carbon.

  • Triethylamine (TEA): High basicity and small steric profile make it a poor choice, often leading to significant racemization.

  • N,N-Diisopropylethylamine (DIEA or Hünig's Base): More sterically hindered than TEA, offering better protection against racemization. It is a common choice but can still cause issues.[12]

  • N-Methylmorpholine (NMM): Less basic than DIEA, making it a better choice for minimizing racemization.[12]

  • 2,4,6-Collidine: Even more hindered and less basic than NMM, offering excellent racemization suppression, though its lower basicity may slow the coupling reaction.[12]

Corrective Actions:

  • Avoid TEA: Do not use triethylamine for fragment couplings or with racemization-prone residues.

  • Switch to a Weaker/Hindered Base: Replace DIEA with N-Methylmorpholine (NMM). If racemization is still an issue, consider using 2,4,6-Collidine.

  • Use Stoichiometric Amounts: Use only the required amount of base (e.g., 1 equivalent for an amine HCl salt) to minimize base-catalyzed side reactions.

Troubleshooting Area 3: Solvent & Temperature

Reaction kinetics are profoundly influenced by solvent and temperature. Higher temperatures and certain polar aprotic solvents can increase the rate of oxazolone formation relative to the desired coupling.

Causality & Explanation:

  • Temperature: While higher temperatures increase the rate of the desired coupling, they increase the rate of racemization even more dramatically.[3] Performing the reaction at a lower temperature slows all reactions, but disproportionately slows the racemization pathway.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are excellent for peptide coupling due to their solvating properties. However, their polarity can also stabilize the charged intermediates that lead to racemization. Less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can sometimes suppress racemization but may suffer from solubility issues.

Corrective Actions:

  • Lower the Temperature: Perform the activation and coupling steps at 0 °C. For extremely sensitive couplings, temperatures as low as -15 °C can be used.

  • Optimize the Solvent: While DMF is standard, if racemization persists, consider a solvent screen. A mixture of DMF/DCM or using DCM alone (if solubility permits) may be beneficial.

Mechanistic Insights & Data
Mechanism: Desired Coupling vs. Racemization Pathway

The diagram below illustrates the critical branch point after the initial activation of this compound by a coupling reagent like Diisopropylcarbodiimide (DIC). The key to success is to favor Path A over Path B .

G cluster_0 Activation cluster_1 Reaction Pathways cluster_A Path A: Desired Coupling (with Additive) cluster_B Path B: Racemization ZPL This compound O_Acyl O-Acylisourea Intermediate (Highly Reactive) ZPL->O_Acyl + DIC DIC DIC->O_Acyl Active_Ester Active Ester (More Stable) O_Acyl->Active_Ester Fast Trapping Oxazolone 5(4H)-Oxazolone Intermediate O_Acyl->Oxazolone Intramolecular Cyclization HOBt OxymaPure or HOBt HOBt->Active_Ester Product_L Z-Pro-L-Leu-AA-OR' (Desired Product) Active_Ester->Product_L + Amine H-AA-OR' Amine->Product_L Achiral_Oxazole Achiral Oxazole (Loss of Stereochemistry) Oxazolone->Achiral_Oxazole + Base Base Base->Achiral_Oxazole Product_Racemic Mixture of Z-Pro-L-Leu-AA-OR' and Z-Pro-D-Leu-AA-OR' Achiral_Oxazole->Product_Racemic + Amine2 H-AA-OR' Amine2->Product_Racemic G cluster_standards Reference Standards start Crude Product from Coupling Reaction prep_sample Prepare Analytical Sample (Dissolve in Mobile Phase, filter) start->prep_sample hplc Inject on Achiral RP-HPLC (e.g., C18 column) prep_sample->hplc get_chromatogram Obtain Chromatogram hplc->get_chromatogram identify_peaks Identify Diastereomer Peaks (by retention time vs. standards) get_chromatogram->identify_peaks std_LLL Synthesize authentic L-L-L standard std_LLL->identify_peaks std_LDL Synthesize authentic L-D-L standard std_LDL->identify_peaks integrate Integrate Peak Areas (Area_LLL and Area_LDL) identify_peaks->integrate calculate % Racemization = [Area_LDL / (Area_LLL + Area_LDL)] * 100 integrate->calculate decision Is % Racemization < 1%? calculate->decision pass Proceed to Purification decision->pass Yes fail Troubleshoot & Re-optimize Coupling Conditions (See Guide Above) decision->fail No

Caption: Workflow for chiral HPLC analysis.

References
  • Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. RSC Publishing.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Epimerisation in Peptide Synthesis. MDPI.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.
  • IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. NIH.
  • A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
  • Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression. Benchchem.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. NIH.
  • 7.4 Racemization Assays. Thieme.
  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. CHIRAL TECHNOLOGIES EUROPE.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • How to prevent epimerization during Cyclo(Pro-Leu) synthesis. Benchchem.

Sources

Side reactions associated with Z-Pro-leu-OH deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting side reactions associated with the deprotection of Z-Pro-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the benzyloxycarbonyl (Z) protecting group from this dipeptide. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance the yield and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the deprotection of this compound?

The deprotection of this compound, while routine, is susceptible to several side reactions that can significantly impact reaction outcomes. The primary concerns are:

  • Diketopiperazine (DKP) Formation: This is the most prevalent side reaction, especially when proline is the second amino acid in a dipeptide.[1][2][3] The deprotected N-terminal amine of the proline residue can intramolecularly attack the C-terminal leucine's ester or amide linkage, leading to the formation of a stable six-membered ring, cyclo(Pro-Leu).[2][4][5] This results in the cleavage of the dipeptide from the resin (in solid-phase synthesis) or truncation of the peptide chain.[2]

  • Incomplete Deprotection: Residual Z-protected dipeptide is a common issue stemming from insufficient catalyst activity, inadequate reaction time, or the presence of catalyst poisons.[6][7][8]

  • Racemization: While the Z-group is a urethane-type protecting group that generally suppresses racemization during coupling, the conditions used for deprotection, particularly harsh acidic or basic methods, can sometimes lead to epimerization at the chiral centers of proline or leucine.

  • Side Reactions from Acidic Cleavage: When using methods other than hydrogenolysis, such as strong acids (e.g., HBr in acetic acid), side reactions can occur. These include the formation of aminosuccinyl peptides and other acid-catalyzed degradation pathways.[1][9]

Q2: Why is diketopiperazine (DKP) formation so common with Pro-Leu sequences?

The propensity for DKP formation in Pro-Leu sequences is due to a combination of factors:

  • Proline's Unique Structure: Proline is a secondary amino acid, and its cyclic structure induces a cis-amide bond conformation, which pre-organizes the peptide backbone into a shape that facilitates intramolecular cyclization.[2]

  • Nucleophilicity of the Deprotected Amine: Upon removal of the Z-group, the newly exposed secondary amine of proline is a potent nucleophile.

  • Proximity and Favorable Ring Size: The proline nitrogen is perfectly positioned to attack the activated carbonyl of the C-terminal leucine, leading to the formation of a thermodynamically stable six-membered diketopiperazine ring.[2][4]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound deprotection.

Issue 1: Low Yield of Deprotected H-Pro-Leu-OH with a Significant Amount of a Lower Molecular Weight Byproduct, Confirmed as cyclo(Pro-Leu) by Mass Spectrometry.

Root Cause Analysis: This is a classic case of diketopiperazine (DKP) formation. The deprotected H-Pro-Leu-OH is cyclizing to form the DKP.

Troubleshooting Workflow:

DKP_Troubleshooting Start Low Yield & DKP Formation Detected Q1 Deprotection Method? Start->Q1 Hydrogenolysis Catalytic Hydrogenolysis Q1->Hydrogenolysis Hydrogenolysis Acidolysis Strong Acid (e.g., HBr/AcOH) Q1->Acidolysis Acidolysis Sol_Hydro Optimize Hydrogenolysis Conditions Hydrogenolysis->Sol_Hydro Sol_Acid Re-evaluate Acidolysis (Not Recommended) Acidolysis->Sol_Acid Step1_Hydro 1. Lower Temperature: Run reaction at 0-5 °C. Sol_Hydro->Step1_Hydro Failure Consider Alternative Strategy: Use this compound for segment condensation rather than N-terminal deprotection. Sol_Acid->Failure High risk of DKP. Switch to Hydrogenolysis. Step2_Hydro 2. In-situ Acylation: Add the next activated amino acid simultaneously with deprotection. Step1_Hydro->Step2_Hydro Step3_Hydro 3. Solvent Choice: Use less polar solvents to disfavor intramolecular reactions. Step2_Hydro->Step3_Hydro Result_Hydro DKP Minimized? Step3_Hydro->Result_Hydro Success Proceed with Synthesis Result_Hydro->Success Yes Result_Hydro->Failure No

Caption: Troubleshooting workflow for DKP formation.

Detailed Protocols & Explanations:

  • Optimization of Hydrogenolysis Conditions:

    • Temperature Control: Lowering the reaction temperature can decrease the rate of the intramolecular cyclization relative to the desired deprotection.

    • In-situ Acylation: This is a highly effective strategy. By introducing the next activated amino acid into the reaction mixture during the deprotection, the newly formed N-terminal amine of proline is immediately acylated, preventing it from attacking the C-terminus.[10]

  • Protocol: Simultaneous Deprotection-Coupling to Prevent DKP Formation [10]

    • Dissolve this compound and the subsequent N-protected and activated amino acid (e.g., Boc-Xaa-OSu) in a suitable solvent (e.g., methanol or DMF).

    • Add the palladium catalyst (e.g., 10% Pd/C) to the solution.

    • Proceed with catalytic transfer hydrogenation or hydrogenation with H₂ gas. The deprotected H-Pro-Leu-OH will be acylated in situ.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the formation of the desired tripeptide.

    • Filter the catalyst and purify the product.

Issue 2: Incomplete Removal of the Z-Group as Indicated by HPLC and Mass Spectrometry.

Root Cause Analysis: This issue typically points to problems with the catalytic hydrogenation process.

Troubleshooting Workflow:

Incomplete_Deprotection Start Incomplete Deprotection Check1 1. Catalyst Quality & Loading Start->Check1 Check2 2. Hydrogen Source & Pressure Check1->Check2 Check3 3. Reaction Time & Temperature Check2->Check3 Check4 4. Solvent & Additives Check3->Check4 Check5 5. Catalyst Poisons Check4->Check5 Poison_Yes Sulfur-containing residues? (Met, Cys) Check5->Poison_Yes Yes Poison_No No obvious poisons Check5->Poison_No No Sol_Poison Increase catalyst loading. Use alternative deprotection if severe. Poison_Yes->Sol_Poison Sol_NoPoison Systematically optimize parameters (Checks 1-4). Poison_No->Sol_NoPoison Result Complete Deprotection? Sol_Poison->Result Sol_NoPoison->Result Success Successful Deprotection Result->Success Yes Failure Re-evaluate synthesis strategy Result->Failure No

Caption: Troubleshooting workflow for incomplete deprotection.

Detailed Protocols & Explanations:

  • Catalyst and Hydrogen Source:

    • Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. Old or improperly stored catalysts can have significantly reduced activity.

    • Catalyst Loading: For substrates that are difficult to deprotect or in the presence of potential catalyst poisons, increasing the weight percentage of the catalyst can be beneficial.

    • Hydrogen Donors: For catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid, 1,4-cyclohexadiene) is used in sufficient excess.[7][11] For reactions using hydrogen gas, ensure the system is properly purged and maintained at an adequate pressure.

  • Catalyst Poisons:

    • Sulfur-containing compounds are known to poison palladium catalysts.[7][8] If your synthesis involves reagents with sulfur, meticulous purification of the this compound starting material is crucial.

    • If catalyst poisoning is suspected, increasing the catalyst loading can sometimes overcome the issue.

  • Protocol: Optimizing Catalytic Transfer Hydrogenation for Z-Deprotection [7][11]

    • Dissolve this compound in a suitable solvent (e.g., MeOH, EtOH, or THF).

    • Add 10% Pd/C (typically 10-20% by weight of the substrate).

    • Add the hydrogen donor, such as ammonium formate (4-5 equivalents) or 1,4-cyclohexadiene (excess).

    • Stir the reaction at room temperature. A slight increase in temperature (e.g., to 40 °C) can be beneficial but should be done cautiously to avoid promoting DKP formation.

    • Monitor the reaction progress by HPLC or TLC.

    • Upon completion, filter the catalyst through a pad of celite and wash with the reaction solvent.

    • Remove the solvent under reduced pressure.

Issue 3: Presence of Diastereomers in the Final Product.

Root Cause Analysis: This indicates racemization has occurred at either the proline or leucine stereocenter.

Troubleshooting & Mitigation:

ParameterRecommendation to Minimize RacemizationRationale
Deprotection Method Prioritize catalytic hydrogenolysis.This is the mildest method for Z-group removal and is least likely to cause racemization.[12]
Base Exposure Avoid strong bases during workup or subsequent steps.Overexposure to strong bases, especially at elevated temperatures, can lead to epimerization.
pH Control Maintain a neutral or slightly acidic pH throughout the process.Controlling the pH is critical, as high pH can cause racemization of amino acids.[13]
Acidic Conditions If acidolysis must be used, employ the mildest effective conditions and shortest possible reaction times.Strong acids and prolonged reaction times increase the risk of racemization and other side reactions.[1]

Expert Insight: Racemization during the deprotection of a urethane-protected dipeptide is less common than during the coupling of a protected amino acid. If racemization is a persistent issue, it is crucial to verify the stereochemical purity of the starting this compound material.

Section 3: Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in proactive troubleshooting.

Mechanism of Diketopiperazine (DKP) Formation

Sources

Technical Support Center: Optimizing Z-Pro-Leu-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of Z-Pro-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific peptide bond formation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Addressing Common Challenges in this compound Coupling

This section addresses specific issues you may encounter during the coupling of this compound, providing systematic approaches to identify and resolve them.

Question: My this compound coupling reaction is slow or incomplete. What are the potential causes and how can I resolve this?

Answer:

Slow or incomplete coupling is a frequent challenge. The causes can be multifaceted, ranging from reagent choice to reaction setup. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Coupling Reagent and Additives:

  • Carbodiimides (DCC, DIC, EDC): While cost-effective, carbodiimides alone can lead to side reactions and may not be potent enough for this sterically hindered coupling.[1][2] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended to improve efficiency and suppress racemization by forming more stable and selective active esters.[1][2]

  • Phosphonium and Aminium Salts (PyBOP, HBTU, HATU): These reagents are generally more efficient for challenging couplings.[3] HATU, in particular, is known for its high reactivity and is an excellent choice for sterically hindered amino acids.[2][4] If you are facing difficulties, switching to a more powerful coupling reagent like HATU is a logical step.[5]

2. Optimize Reaction Conditions:

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and the growing peptide chain.[6][7] N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are generally good choices for peptide synthesis due to their excellent solvating properties.[6][7] If aggregation is suspected, consider using a solvent mixture, such as DMSO/DMF, to disrupt hydrogen bonding.[4][8]

  • Temperature: While most coupling reactions are performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes accelerate a sluggish reaction.[9] However, be cautious as higher temperatures can also increase the risk of side reactions, including racemization.[3]

  • Concentration: Ensure that your reagents are at an appropriate concentration. While high dilution can be used to favor intramolecular cyclization, for a standard coupling, ensuring adequate concentration can drive the reaction forward.[5]

3. Consider a "Double Coupling" Strategy:

For particularly difficult couplings, a double coupling strategy can be effective.[4][10] This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with fresh reagents.[10]

4. Monitor Reaction Completion:

Do not rely solely on reaction time. Use a qualitative test like the Kaiser test or TNBS test to monitor the presence of free amines on your solid support. A positive test indicates incomplete coupling.

Question: I am observing significant racemization in my final product. How can I minimize this?

Answer:

Racemization is a critical concern in peptide synthesis, as it leads to diastereomeric impurities that are often difficult to separate. Proline itself is resistant to racemization, but the activated leucine residue is susceptible.

Key Strategies to Minimize Racemization:

  • Choice of Coupling Reagent and Additive:

    • The use of additives like HOBt, and especially 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure, is crucial for suppressing racemization.[4][8] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[1]

    • Carbodiimide-mediated couplings, especially without additives, are more prone to racemization.[2]

  • Base Selection:

    • The choice and amount of base can significantly impact racemization.[3] Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3]

    • For couplings with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[3]

  • Temperature Control:

    • Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature).[3] Elevated temperatures can accelerate the rate of racemization.[3]

  • Minimize Activation Time:

    • The activated carboxylic acid is the species that undergoes racemization. Therefore, it is important to minimize the time it exists before reacting with the amine component. Pre-activation should be done for a short period before adding the amine.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding this compound coupling.

Q1: What is the recommended reaction time for this compound coupling?

A1: There is no single "optimal" reaction time. It is highly dependent on the chosen coupling reagent, solvent, and temperature.[9] A typical starting point is 2 hours at room temperature. However, it is crucial to monitor the reaction's completion using methods like the Kaiser test rather than relying on a fixed duration.[5] For difficult couplings, extended reaction times may be necessary.[9]

Q2: Which coupling reagent is best for this compound?

A2: For routine synthesis, a carbodiimide like DIC in the presence of HOBt or OxymaPure can be effective and economical.[1][3] For more challenging situations or to ensure high coupling efficiency, more potent reagents like HBTU or HATU are recommended.[2][4]

Q3: What is the role of the Z (benzyloxycarbonyl) protecting group?

A3: The Z-group is a urethane-type protecting group for the N-terminus of the proline. Urethane protecting groups are known to help retain the optical purity of the amino acid upon activation, thus reducing the risk of racemization of the proline residue itself.[3]

Q4: Can I use microwave-assisted synthesis for this coupling?

A4: Yes, microwave-assisted peptide synthesis can be a powerful tool to accelerate the coupling reaction and potentially reduce aggregation.[11] However, it is important to carefully optimize the temperature and irradiation time to avoid side reactions.

Experimental Protocol: A Step-by-Step Guide for this compound Coupling

This protocol provides a general guideline for the coupling of this compound to an amino acid or peptide attached to a solid support (e.g., Rink Amide resin).

Materials:

  • This compound

  • Resin-bound amine

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM, Methanol)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin-bound amine in DMF for 30-60 minutes.

  • Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates a positive result.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Briefly vortex the solution to ensure complete dissolution.

  • Coupling Reaction: Add the coupling solution to the washed and deprotected resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: After 2 hours, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling is complete.

  • Troubleshooting: If the Kaiser test is positive, continue the reaction for another 1-2 hours and re-test. If it remains positive, consider a double coupling (wash the resin and repeat steps 5-7).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Parameter Recommendation Rationale
Coupling Reagent HBTU or HATUHigh efficiency for sterically hindered couplings.[2][4]
Additive HOBt or OxymaPure (if using carbodiimide)Suppresses racemization and increases coupling efficiency.[1][8]
Base DIPEA or NMMNon-nucleophilic tertiary amines that minimize side reactions.[3]
Solvent DMF or NMPExcellent solvation for reactants and the growing peptide chain.[6][7]
Temperature Room Temperature (can be slightly elevated if needed)Balances reaction rate with the risk of side reactions.[3][9]
Monitoring Kaiser TestProvides a qualitative assessment of reaction completion.

Visualizing the Workflow and Troubleshooting Logic

This compound Coupling Workflow

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion cluster_troubleshoot Troubleshooting Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection If applicable Washing_1 Washing_1 Fmoc Deprotection->Washing_1 If applicable Kaiser Test (Free Amine) Kaiser Test (Free Amine) Washing_1->Kaiser Test (Free Amine) Confirmation Add Coupling Solution Add Coupling Solution Kaiser Test (Free Amine)->Add Coupling Solution Prepare Coupling Solution Prepare Coupling Solution Agitate (2h, RT) Agitate (2h, RT) Add Coupling Solution->Agitate (2h, RT) Kaiser Test (Completion) Kaiser Test (Completion) Agitate (2h, RT)->Kaiser Test (Completion) Washing_2 Washing_2 Kaiser Test (Completion)->Washing_2 Negative Troubleshoot Troubleshoot Kaiser Test (Completion)->Troubleshoot Positive Drying Drying Washing_2->Drying Continue Reaction (1-2h) Continue Reaction (1-2h) Troubleshoot->Continue Reaction (1-2h) Double Coupling Double Coupling Troubleshoot->Double Coupling Continue Reaction (1-2h)->Kaiser Test (Completion) Double Coupling->Kaiser Test (Completion)

Caption: Workflow for this compound Coupling

Troubleshooting Logic for Incomplete Coupling

G Incomplete Coupling Incomplete Coupling Check Reagents Check Reagents Incomplete Coupling->Check Reagents Potency of Coupling Agent Potency of Coupling Agent Check Reagents->Potency of Coupling Agent Is it strong enough? Switch to HATU/PyBOP Switch to HATU/PyBOP Potency of Coupling Agent->Switch to HATU/PyBOP No Check Conditions Check Conditions Potency of Coupling Agent->Check Conditions Yes Solvent Choice Solvent Choice Check Conditions->Solvent Choice Is solvation adequate? Use DMF/NMP or add DMSO Use DMF/NMP or add DMSO Solvent Choice->Use DMF/NMP or add DMSO No Temperature Temperature Solvent Choice->Temperature Yes Increase Temperature (Carefully) Increase Temperature (Carefully) Temperature->Increase Temperature (Carefully) Is reaction sluggish? Consider Double Coupling Consider Double Coupling Temperature->Consider Double Coupling No Monitor Racemization Monitor Racemization Increase Temperature (Carefully)->Monitor Racemization Perform Second Coupling Perform Second Coupling Consider Double Coupling->Perform Second Coupling Implement Monitor Completion Monitor Completion Perform Second Coupling->Monitor Completion

Caption: Troubleshooting Incomplete Coupling Reactions

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Unknown. (n.d.). How to Optimize Peptide Synthesis?.
  • PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Unknown. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of cyclo(L-Leu-L-Pro).

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Z-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for aggregation issues encountered with peptides containing the Z-Pro-Leu-OH motif. This sequence, characterized by the hydrophobic N-terminal benzyloxycarbonyl (Z) group, the conformationally rigid proline residue, and the bulky, hydrophobic leucine residue, presents a significant challenge in peptide synthesis, purification, and handling.[1] This document is structured in a question-and-answer format to directly address common problems and provide scientifically grounded solutions.

I. Understanding the Problem: Why Do this compound Containing Peptides Aggregate?

FAQ 1: What are the primary drivers of aggregation for peptides with the this compound sequence?

Aggregation in peptides containing this compound is a multifactorial issue stemming from the physicochemical properties of its components:

  • Hydrophobicity: The N-terminal benzyloxycarbonyl (Z) group is large, aromatic, and highly hydrophobic.[1] Similarly, the leucine side chain is a bulky, non-polar aliphatic group. In aqueous environments, these hydrophobic moieties tend to associate to minimize their contact with water, leading to intermolecular aggregation and reduced solubility.[2][3][4] This phenomenon is a common challenge in handling hydrophobic peptides.[5][6]

  • Proline's Unique Role: Proline's cyclic side chain introduces a rigid kink in the peptide backbone, which can disrupt the formation of stable secondary structures like β-sheets that often mediate aggregation.[2][7] However, proline's conformational rigidity can also, in certain sequence contexts, facilitate specific packing arrangements that promote self-assembly. The cis-trans isomerization of the peptide bond preceding proline can also influence aggregation pathways.[8]

  • Intermolecular Hydrogen Bonding: While the Z-group and leucine side chain drive hydrophobic collapse, the peptide backbone can still participate in intermolecular hydrogen bonding, further stabilizing aggregates.[9]

The interplay of these factors often results in the formation of insoluble or gel-like peptide aggregates, complicating subsequent experimental steps.

FAQ 2: How does the D-configuration of an amino acid, like in Z-D-Leu, affect aggregation?

The presence of a D-amino acid can alter the peptide's backbone conformation compared to its all-L-amino acid counterpart.[1] While this can sometimes disrupt the formation of aggregation-prone secondary structures, it can also introduce unique packing arrangements that may favor self-assembly in other contexts.[1] Therefore, the effect of a D-amino acid on aggregation is sequence-dependent.

II. Troubleshooting Guide: From Synthesis to Analysis

This section provides practical solutions to common problems encountered during the handling of this compound containing peptides.

Problem 1: Poor Solubility and Gel Formation During Dissolution
Why is this happening?

The strong hydrophobic interactions and potential for hydrogen bonding in this compound containing peptides lead to the formation of stable, insoluble aggregates or gels in many common solvents.[10]

Solutions & Protocols

A systematic approach to solvent screening is crucial. It is recommended to test the solubility of a small aliquot of the peptide before dissolving the entire sample.

Recommended Solvents for Hydrophobic Peptides:

Solvent ClassExamplesRationale & Considerations
Organic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)These solvents disrupt hydrophobic interactions. DMSO is a powerful dissociating solvent.[11] Caution: Peptides with Cys or Met residues can be unstable in DMSO.
Chaotropic Agents 6 M Guanidine Hydrochloride (GdmCl), 8 M UreaThese agents disrupt the hydrogen-bonding network of water, which helps to break up secondary structures and solubilize aggregates.[10][12] They are effective but may not be compatible with biological assays.[10]
Acidic/Basic Solutions Aqueous acetic acid (1-10%, up to 50% for very hydrophobic peptides), Aqueous ammonia (1-10%)For peptides with acidic or basic residues, adjusting the pH can increase solubility by ionizing these groups.[10][12]

Protocol for Solubilizing a Hydrophobic Peptide:

  • Start with a minimal amount of a strong organic solvent like DMSO or DMF to fully dissolve the peptide.[10]

  • Once completely dissolved, slowly add the desired aqueous buffer to the peptide-organic solvent mixture with constant and gentle agitation (e.g., vortexing).[10]

  • If precipitation occurs, you have likely exceeded the peptide's solubility limit in the final solvent mixture.[10] In this case, you may need to reduce the final concentration or increase the percentage of the organic co-solvent, keeping in mind the tolerance of your downstream application.[10]

  • Sonication: A bath sonicator can be used for 5-10 minutes to help break up particulate matter and increase the rate of dissolution.[10][12] Avoid probe sonicators as they can generate heat and potentially degrade the peptide.[10]

  • Gentle Warming: Warming the sample to 30-40°C can sometimes improve solubility, but caution is advised as this can also lead to peptide degradation.[10]

Problem 2: Difficulties During Peptide Coupling Reactions
Why is this happening?

On-resin aggregation during solid-phase peptide synthesis (SPPS) can significantly hinder coupling efficiency.[2][9] The growing peptide chain, especially with hydrophobic sequences, can fold and aggregate, making the N-terminus inaccessible for the next coupling step.[9]

Solutions & Strategies
  • Microwave-Assisted Peptide Synthesis: Microwave energy can help to disrupt on-resin aggregation and accelerate coupling reactions, particularly for "difficult sequences".[2]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) can introduce a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheet structures responsible for aggregation.[2][9][13]

  • Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues can prevent hydrogen bonding and subsequent aggregation.[13]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can help to disrupt aggregation.[13]

  • Specialized Solvents: Using solvents like NMP or adding DMSO to the reaction can improve solvation of the peptide chain and reduce aggregation.[13]

Problem 3: Challenges in Peptide Purification by RP-HPLC
Why is this happening?

Hydrophobic peptides like those containing this compound can exhibit poor solubility in the mobile phase, leading to precipitation on the column.[14] They can also interact strongly with the C18 stationary phase, resulting in broad peaks or no elution at all.[3] Aggregates present in the sample can also lead to complex chromatograms and low recovery.

Solutions & Method Development
  • Solvent System Optimization:

    • Organic Modifiers: While acetonitrile is standard, for highly hydrophobic peptides, consider using n-propanol or isopropanol, which can improve solubility and resolution.[14]

    • Additives: Ensure that 0.1% trifluoroacetic acid (TFA) is present in both the aqueous and organic mobile phases to improve peak shape and prevent aggregation through electrostatic repulsion.[15][16] In some cases, increasing the TFA concentration to 0.5-1% may be beneficial.[15]

  • Gradient Optimization: For very hydrophobic peptides, a shallow gradient with a higher initial percentage of organic solvent may be necessary to ensure the peptide remains soluble and elutes properly.[15]

  • Sample Preparation: Dissolve the crude peptide in a strong solvent like 100% TFA, then dry it under a stream of nitrogen before re-dissolving in the initial mobile phase for immediate injection. This can help to break up pre-formed aggregates.[15]

Problem 4: Characterizing and Quantifying Aggregation
Why is this happening?

It is essential to have reliable analytical methods to detect and quantify peptide aggregation to assess the quality of a peptide preparation and to monitor its stability.

Analytical Techniques

A suite of orthogonal analytical techniques is recommended for a comprehensive characterization of peptide aggregates.[17]

TechniquePrinciple & Application
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. It is a widely used method for routine analysis of dimers and higher-order aggregates.[18]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution. Useful for detecting the presence of a wide range of aggregate sizes.[17][19]
1H NMR Spectroscopy Can detect changes in the chemical environment and mobility of a peptide upon aggregation, providing insights into the aggregation process at a molecular level.[20]
Thioflavin T (ThT) Assay A fluorescence-based assay used to detect the presence of amyloid-like fibrillar aggregates.[17][21]
Fourier Transform Infrared (FTIR) Spectroscopy Provides information about the secondary structure of the peptide, allowing for the detection of β-sheet formation, which is characteristic of many aggregates.[17]

III. Visualizing Workflows

Workflow for Solubilizing Aggregation-Prone Peptides

solubilization_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Dilution cluster_outcome Outcome start Start with Lyophilized Peptide test_sol Test Solubility of a Small Aliquot start->test_sol add_org Add Minimal Strong Organic Solvent (e.g., DMSO, DMF) test_sol->add_org sonicate Apply Sonication / Gentle Warming (Optional) add_org->sonicate slow_add Slowly Add Aqueous Buffer with Agitation sonicate->slow_add check_precip Check for Precipitation slow_add->check_precip success Soluble Peptide Solution Ready for Use check_precip->success No fail Adjust Protocol: - Lower Final Concentration - Increase Organic Co-solvent check_precip->fail Yes fail->slow_add

Caption: A stepwise workflow for solubilizing aggregation-prone peptides.

IV. Concluding Remarks

Dealing with aggregation in peptides containing the this compound sequence requires a multi-pronged approach that addresses the underlying physicochemical drivers of this phenomenon. By systematically optimizing solvent conditions, employing physical dissolution aids, and utilizing appropriate synthetic and purification strategies, researchers can successfully manage these challenging peptides. Furthermore, a thorough analytical characterization is paramount to ensure the quality and reliability of experimental results. This guide provides a foundation for troubleshooting, but it is important to remember that the optimal conditions will always be sequence- and application-dependent.

V. References

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]

  • Barz, B., et al. (2021). Early-Stage Oligomerization of Prion-like Polypeptides Reveals the Molecular Mechanism of Amyloid-Disrupting Capacity by Proline Residues. The Journal of Physical Chemistry B, 125(30), 8374–8384. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Bechinger, B. (n.d.). Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels. Retrieved from [Link]

  • National Institutes of Health. (2022, February 1). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Retrieved from [Link]

  • Kuril, A. K. (2025, June 27). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. Retrieved from [Link]

  • Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Retrieved from [Link]

  • ResearchGate. (2015, June 8). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Clues to the Design of Aggregation-Resistant Insulin from Proline Scanning of Highly Amyloidogenic Peptides Derived from the N-Terminal Segment of the A-Chain. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved from [Link]

  • ResearchGate. (2015, June 22). What is the significance of studying aggregation of a protein in organic solvent ??. Retrieved from [Link]

  • RSC Publishing. (n.d.). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Retrieved from [Link]

  • Biozentrum. (2014, May 15). Preventing Protein Aggregation. Retrieved from [Link]

  • Samuel, D., et al. (2000). Proline inhibits aggregation during protein folding. Protein Science, 9(2), 344-352. [Link]

  • ResearchGate. (2025, August 10). The Conformation and the Aggregation Kinetics of α-Synuclein Depend on the Proline Residues in Its C-Terminal Region. Retrieved from [Link]

  • Thakur, A., et al. (2025, August 25). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Retrieved from [Link]

  • ACS Publications. (2020, June 28). Self-Assembly of Model Amphiphilic Peptides in Nonaqueous Solvents: Changing the Driving Force for Aggregation Does Not Change the Fibril Structure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Proline and lysine residues provide modulatory switches in amyloid formation: Insights from prion protein. Retrieved from [Link]

  • PubMed Central. (n.d.). Peptide-induced formation of protein aggregates and amyloid fibrils in human and guinea pig αA-crystallins under physiological conditions of temperature and pH. Retrieved from [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link]

  • MCE. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • MDPI. (2026, January 13). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Strategies for Coupling Molecular Units if Subsequent Decoupling Is Required. Retrieved from [Link]

  • MDPI. (2023, February 21). Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Conscious coupling: The challenges and opportunities of cascading enzymatic microreactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregation induced by introduction of different fluorophores into a leucine zipper sequence derived from the DNA binding domain of the oncoprotein Jun. Retrieved from [Link]

  • PubMed. (n.d.). Conscious coupling: The challenges and opportunities of cascading enzymatic microreactors. Retrieved from [Link]

Sources

Validation & Comparative

Navigating Pro-Leu Sequences in Solid-Phase Synthesis: A Comparative Guide to Z-Pro-Leu-OH and Fmoc-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic assembly of amino acids via Solid-Phase Peptide Synthesis (SPPS) is a foundational technique. However, specific dipeptide sequences, such as Pro-Leu, introduce distinct challenges that can compromise yield and purity. The choice of Nα-protecting group strategy for the proline residue is a critical determinant of success, particularly in mitigating side reactions like diketopiperazine formation.

This in-depth technical guide provides a comprehensive comparison of two key dipeptide building blocks: the classical benzyloxycarbonyl-protected Z-Pro-Leu-OH and the modern standard, 9-fluorenylmethyloxycarbonyl-protected Fmoc-Pro-Leu-OH. We will dissect the chemical rationale behind their use, provide supporting experimental data, and offer detailed protocols to guide your synthetic strategy.

The Pro-Leu Challenge: A Nexus of Steric Hindrance and Side Reactions

The synthesis of peptide sequences containing proline is often complicated by the unique structural constraints of this imino acid.[1][2] The secondary amine within its pyrrolidine ring is sterically hindered and less nucleophilic than the primary amines of other amino acids, which can lead to slower coupling kinetics and incomplete reactions.[2] When proline is the second residue from the C-terminus, as in Xaa-Pro sequences, a significant side reaction, diketopiperazine (DKP) formation, can occur.[3][4][5] This intramolecular cyclization cleaves the dipeptide from the resin, terminating chain elongation and reducing the overall yield.[5][6][7] The Pro-Leu sequence is particularly susceptible to these issues.

The strategic use of pre-formed dipeptides is a well-established method to bypass the most challenging coupling steps and suppress side reactions.[5][8] By incorporating this compound or Fmoc-Pro-Leu-OH, the problematic Pro-Leu bond is already formed, shifting the focus to the efficiency of the dipeptide coupling itself.

At the Core: Z vs. Fmoc Protecting Groups

The fundamental difference between this compound and Fmoc-Pro-Leu-OH lies in the nature of their Nα-protecting groups. This dictates the deprotection chemistry and, consequently, their applications in SPPS.

The Z (benzyloxycarbonyl or Cbz) group is a classic protecting group, typically removed under harsh acidic conditions (e.g., HBr in acetic acid) or, more mildly, via catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][9] Its stability to the mildly basic conditions used for Fmoc removal and the moderate acidic conditions for Boc deprotection makes it a valuable tool for orthogonal protection schemes.[6][10][11]

The Fmoc (9-fluorenylmethyloxycarbonyl) group is the cornerstone of modern SPPS.[12][13][14] It is labile to mild bases, most commonly a solution of 20% piperidine in DMF, which allows for a highly efficient and automatable iterative synthesis process.[12][15] This base-lability, however, is also what can facilitate DKP formation after the dipeptide has been coupled.[3][16]

Performance Comparison: this compound vs. Fmoc-Pro-Leu-OH

The choice between these two dipeptides is not a matter of direct substitution but of strategic application.

ParameterThis compoundFmoc-Pro-Leu-OH
Primary Application Strategic use to prevent DKP formation at the C-terminus; segment condensation.Standard iterative coupling in Fmoc-based SPPS.
Deprotection Conditions Catalytic hydrogenolysis (mild) or strong acid (harsh).[6][9]Mild base (e.g., 20% piperidine in DMF).[12][15]
Orthogonality Orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[6][10][11][16]The basis of the Fmoc/tBu orthogonal strategy.[13][17][18]
Coupling Efficiency Generally high, subject to steric hindrance of the growing peptide chain.Can be challenging due to steric hindrance; may require stronger coupling reagents or double coupling.[1][16]
Risk of Racemization Low for the proline residue.[16]Very low; the urethane nature of the Fmoc group effectively suppresses racemization.[16]
Key Side Reaction Related to harsh deprotection if not using hydrogenation.Can contribute to diketopiperazine formation in subsequent steps if not managed.[3][16]

Strategic Implementation and Experimental Workflows

The decision to use this compound versus Fmoc-Pro-Leu-OH is dictated by the specific challenges of the target peptide.

Workflow 1: Mitigating Diketopiperazine Formation with this compound

This strategy is employed when synthesizing a peptide with a C-terminal Pro-Leu sequence, a known high-risk motif for DKP formation.

DKP_Mitigation_Workflow Start Start with Leu-Resin Couple Couple this compound Start->Couple 1. Swell Resin 2. Activate Dipeptide (e.g., HATU/DIPEA) Elongate Continue SPPS (Fmoc Chemistry) Couple->Elongate Peptide Elongation Cleave Simultaneous Cleavage & Z-Group Removal (e.g., TFMSA, HF) Elongate->Cleave Final Step Final Final Peptide Cleave->Final

Caption: Workflow for DKP mitigation using this compound.

By using this compound for the initial coupling to the leucine-loaded resin, the N-terminus remains protected by the base-stable Z-group. The synthesis can then proceed using standard Fmoc chemistry for the subsequent amino acids. The Z-group is then removed during the final cleavage from the resin, typically under strong acid conditions.

Workflow 2: Standard Iterative Synthesis with Fmoc-Pro-Leu-OH

This is the standard approach for incorporating a Pro-Leu sequence within a peptide chain, away from the C-terminus where DKP formation is less of a concern.

Standard_SPPS_Workflow Resin H-Peptide-Resin Couple Couple Fmoc-Pro-Leu-OH Resin->Couple Activate Dipeptide (e.g., HCTU) Wash1 Wash (DMF, DCM) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF, DCM) Deprotect->Wash2 Next_AA Couple Next Fmoc-AA Wash2->Next_AA Repeat Cycle

Caption: Standard SPPS cycle using Fmoc-Pro-Leu-OH.

In this workflow, Fmoc-Pro-Leu-OH is coupled to the growing peptide chain after N-terminal deprotection. The coupling of a dipeptide can be sterically demanding, often requiring more potent coupling reagents like HATU or HCTU and potentially longer reaction times or double coupling to ensure completion.

Experimental Protocols

Protocol 1: Coupling of this compound to Leucine-Resin

This protocol outlines the manual coupling of this compound to a pre-loaded Leucine-Wang resin.

  • Resin Preparation: Swell Fmoc-Leu-Wang resin (1 eq.) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Dipeptide Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated dipeptide solution to the deprotected Leu-resin. Agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Continuation: The resin (Z-Pro-Leu-Peptide-Resin) is now ready for the next cycle of Fmoc-SPPS.

Protocol 2: Coupling of Fmoc-Pro-Leu-OH in an SPPS Cycle

This protocol describes a typical automated or manual coupling step for Fmoc-Pro-Leu-OH.

  • Resin Preparation: Start with the peptide-resin following a successful N-terminal Fmoc deprotection and washing cycle.

  • Dipeptide Activation: In a separate vessel, dissolve Fmoc-Pro-Leu-OH (3 eq.) and a coupling agent such as HCTU (2.9 eq.) with DIPEA (6 eq.) in DMF.

  • Coupling Reaction: Add the activated dipeptide solution to the resin. Agitate for 1-2 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once coupling is complete, wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next Fmoc deprotection step.

Conclusion and Recommendations

The choice between this compound and Fmoc-Pro-Leu-OH is a strategic one, guided by the position of the Pro-Leu motif within the target peptide and the overarching synthetic strategy.

  • Fmoc-Pro-Leu-OH is the default choice for incorporating Pro-Leu sequences within a peptide chain using standard Fmoc-SPPS. Its compatibility with automated synthesis and mild deprotection conditions make it highly efficient.[14][16] However, researchers must employ robust coupling conditions to overcome steric hindrance and ensure high coupling efficiency.

  • This compound serves as a critical problem-solving reagent. Its primary role in modern SPPS is to circumvent the formation of diketopiperazine when a Pro-Leu sequence is required at the C-terminus of a peptide.[6] The orthogonality of the Z-group to the Fmoc/tBu strategy allows for the seamless continuation of the synthesis after the critical initial dipeptide coupling.[16]

By understanding the distinct chemical properties and strategic applications of both this compound and Fmoc-Pro-Leu-OH, peptide chemists can effectively navigate the challenges posed by Pro-Leu sequences, leading to higher purity, increased yields, and the successful synthesis of complex peptide targets.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • ResearchGate.
  • BenchChem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • BenchChem. A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry.
  • ChemPep. Overview of Fmoc Amino Acids.
  • Master Organic Chemistry.
  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • NIH.
  • BenchChem. Technical Support Center: High-Temperature SPPS with Fmoc-Leu-Ser(psi(Me,Me)pro).
  • BenchChem. Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Mesa Labs. SPPS Tips For Success Handout.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • BenchChem. Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem.
  • BenchChem. Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH.

Sources

A Comparative Guide to Z-Pro-OH and Boc-Pro-OH Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the strategic landscape of peptide synthesis, the selection of an N-α-protecting group for proline is a critical decision that dictates reaction efficiency, potential side reactions, and overall synthetic strategy. Proline's unique secondary amine structure introduces distinct challenges compared to primary amino acids. This guide provides an in-depth, objective comparison of two cornerstone protecting groups for proline: the classic Benzyloxycarbonyl (Z or Cbz) group and the widely used tert-Butoxycarbonyl (Boc) group, presented as Z-Pro-OH and Boc-Pro-OH. This analysis is grounded in established chemical principles and supported by experimental protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

Foundational Principles: The Orthogonal Relationship of Z and Boc Groups

The strategic value of Z and Boc protecting groups in complex chemical synthesis lies in their orthogonal nature. Orthogonality refers to the ability to remove one protecting group under a specific set of conditions without affecting the other.[1][2] This principle allows for the selective deprotection of different parts of a molecule, which is fundamental in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).

The core difference is their cleavage condition:

  • Boc-groups are acid-labile , typically removed with moderate to strong acids like trifluoroacetic acid (TFA).[1]

  • Z-groups are cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a neutral condition, or by strong acids like HBr in acetic acid.[1]

This orthogonality allows a synthetic chemist to employ both groups within the same synthetic strategy, confident that the removal of one will leave the other intact.

Head-to-Head Comparison: Z-Pro-OH vs. Boc-Pro-OH

The choice between Z-Pro-OH and Boc-Pro-OH depends heavily on the overall synthetic plan, whether it is solution-phase or solid-phase, and the specific peptide sequence being assembled.

FeatureZ-Pro-OH (Benzyloxycarbonyl-L-proline)Boc-Pro-OH (tert-Butoxycarbonyl-L-proline)
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[1]Acidolysis (e.g., 50% TFA in DCM)[1][3]
Stability Stable to acidic and basic conditions.[2]Stable to bases and catalytic hydrogenation.[4]
Orthogonality Orthogonal to Boc and Fmoc groups.[1]Orthogonal to Z and Fmoc groups.[1]
Racemization Risk Generally low due to the urethane nature of the protecting group.[1]Low.[1]
Key Advantage Robustness; valuable in solution-phase and as an orthogonal N-terminal cap in SPPS to prevent diketopiperazine formation.[2]Wide use in Boc-SPPS; acid-lability allows for iterative deprotection cycles.[4]
Potential Side Reactions Catalyst poisoning by sulfur-containing residues (Met, Cys); incomplete cleavage. Reduction of other functional groups.Alkylation of nucleophilic residues (Trp, Met) by the tert-butyl cation byproduct.[5]
Primary Application Solution-phase synthesis; N-terminal capping in SPPS.[2]Iterative cycles in solid-phase peptide synthesis (Boc-SPPS).[4]

Deep Dive: Strategic Application and Mechanistic Insights

Z-Pro-OH: The Bulwark Against Diketopiperazine Formation

A significant challenge in SPPS is the formation of diketopiperazine (DKP), an intramolecular cyclization of a dipeptide-resin that results in chain termination and cleavage from the solid support.[3][6] This side reaction is particularly prevalent when proline is the second residue in the sequence (H-Pro-Xaa-Resin), as its structure favors the necessary cis-amide bond conformation for cyclization.[3]

Herein lies the strategic power of Z-Pro-OH. By coupling Z-Pro-OH as the second residue instead of Fmoc-Pro-OH or Boc-Pro-OH, the N-terminal amine remains protected during the subsequent coupling step. This prevents the intramolecular attack that leads to DKP formation. The robust Z-group allows for the continuation of the peptide chain elongation. It can then be removed at a later stage or during the final cleavage, depending on the overall strategy.[6]

DKP_Prevention cluster_0 Standard SPPS Cycle (Boc or Fmoc) cluster_1 Strategic Use of Z-Pro-OH H-Pro-Xaa-Resin H-Pro-Xaa-Resin DKP Diketopiperazine (Chain Termination) H-Pro-Xaa-Resin->DKP Intramolecular Cyclization Z-Pro-Xaa-Resin Z-Pro-Xaa-Resin Chain_Elongation Successful Chain Elongation Z-Pro-Xaa-Resin->Chain_Elongation DKP Formation Blocked

Figure 1: Strategic use of Z-Pro-OH to prevent diketopiperazine formation.
Boc-Pro-OH: The Workhorse of Boc-SPPS

Boc-Pro-OH is the standard choice for incorporating proline in Boc-based solid-phase peptide synthesis. The Boc group's lability to TFA allows for a repetitive, streamlined workflow for peptide chain elongation.[4]

Deprotection Mechanism: The deprotection of the Boc group with TFA is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated, leading to cleavage and the formation of a stable tert-butyl carbocation and an unstable carbamic acid, which rapidly decarboxylates.[7]

Boc_Deprotection Boc-Peptide Boc-NH-Peptide Protonated Boc(H+)-NH-Peptide Boc-Peptide->Protonated + TFA Carbamic_Acid HOC(O)NH-Peptide Protonated->Carbamic_Acid - tert-butyl cation tBu_cation tert-butyl cation Protonated->tBu_cation Amine_Salt H3N+-Peptide (TFA salt) Carbamic_Acid->Amine_Salt - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Figure 2: Mechanism of TFA-mediated Boc deprotection.

A critical consideration during Boc deprotection is the generation of the reactive tert-butyl cation. This electrophile can alkylate nucleophilic side chains, particularly the indole ring of tryptophan and the thioether of methionine.[5] To prevent these side reactions, scavengers such as dithiothreitol (DTE) are often added to the TFA deprotection solution to trap the carbocation.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation and deprotection of Z-Pro-OH and Boc-Pro-OH in a solid-phase synthesis context.

Coupling Protocols

This protocol outlines a standard manual coupling procedure using HBTU, a common activating agent.

Coupling_Workflow Resin_Prep Resin Preparation (Swell & Wash) Deprotection N-terminal Deprotection (e.g., Fmoc or Boc removal) Resin_Prep->Deprotection Neutralization Neutralization (e.g., DIEA wash, if needed) Deprotection->Neutralization Activation Amino Acid Activation (Pro-OH + HBTU + DIEA in DMF) Neutralization->Activation Coupling Coupling Reaction (Add activated AA to resin) Neutralization->Coupling Activation->Coupling Monitoring Monitoring (Kaiser/Chloranil Test) Coupling->Monitoring Washing Washing (Remove excess reagents) Monitoring->Washing Next_Cycle Proceed to next cycle Washing->Next_Cycle

Figure 3: General workflow for amino acid coupling in SPPS.

Protocol 1: Coupling of Z-Pro-OH or Boc-Pro-OH using HBTU/DIEA

  • Resin Preparation: Start with the peptide-resin possessing a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF) for 20-30 minutes in a suitable reaction vessel.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Z-Pro-OH or Boc-Pro-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change is typically observed.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated proline solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. For proline's sterically hindered secondary amine, a second coupling (double coupling) may be required to ensure high efficiency.[2]

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to confirm the absence of free amines. A negative result indicates a complete reaction.

    • Once complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 1 min) to remove all soluble reagents and by-products.

Deprotection Protocols

Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Hydrogenolysis

This method is suitable for peptides that do not contain other reducible groups or sulfur-containing amino acids that could poison the catalyst.

  • Resin Preparation: After peptide assembly, wash the Z-protected peptide-resin with Dichloromethane (DCM) (3 x 1 min) and then with the reaction solvent (e.g., DMF or a mixture of DMF/MeOH).

  • Hydrogenolysis Reaction:

    • Suspend the peptide-resin in a suitable solvent (e.g., DMF).

    • Carefully add a palladium catalyst (e.g., 10% Palladium on carbon, Pd/C) at a catalytic amount.

    • The hydrogen source can be H₂ gas (from a balloon or hydrogenator) or a hydrogen donor like formic acid for transfer hydrogenolysis.[8][9]

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by LC-MS).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst.

    • Wash the resin thoroughly with DMF and DCM. The peptide-resin now has a free N-terminal amine.

Protocol 3: Deprotection of the Boc-Group using TFA

This is the standard procedure in Boc-SPPS.

  • Resin Preparation: Swell the Boc-protected peptide-resin in DCM for 20-30 minutes.

  • Deprotection:

    • Perform a brief pre-wash (1-2 minutes) with the deprotection solution (typically 50% TFA in DCM).[2]

    • Drain the pre-wash solution and add fresh deprotection solution. Agitate for 20-30 minutes at room temperature.[2]

  • Washing:

    • Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • The newly formed N-terminal amine is a trifluoroacetate salt and must be neutralized before the next coupling step.

    • Wash the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.[4]

    • Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling cycle.

Conclusion and Recommendations

The choice between Z-Pro-OH and Boc-Pro-OH is not a matter of inherent superiority but of strategic application.

  • Boc-Pro-OH is the default choice for the routine incorporation of proline within a Boc-based solid-phase peptide synthesis strategy. Its straightforward, acid-catalyzed deprotection integrates seamlessly into the iterative workflow. However, practitioners must remain vigilant for potential side-product formation from the tert-butyl cation, employing scavengers where necessary.

  • Z-Pro-OH serves as an invaluable, specialized tool. Its primary application in modern SPPS is as a strategic N-terminal capping agent, particularly at the dipeptide stage, to effectively mitigate diketopiperazine formation . Its robustness and orthogonality to both Boc and Fmoc chemistries also make it a powerful option for the synthesis of complex peptides and protected fragments for convergent synthesis strategies.[2]

Ultimately, a deep understanding of the chemical properties and reactivity of both protecting groups allows the peptide chemist to navigate the unique challenges posed by proline, leading to higher yields, improved purity, and the successful synthesis of complex target molecules.

References

  • BenchChem. (2025). A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs.
  • BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Dipeptides using Z-Pro-OH. BenchChem.
  • BenchChem. (2025). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
  • Kuranaga, T. (2023). Total syntheses of surugamides and thioamycolamides toward understanding their biosynthesis.
  • Manne, S. R., Rustler, K., Bruckdorfer, T., de la Torre, B. G., & Albericio, F. (2023). Incorporation of pseudoproline monomer (Fmoc-Thr[ψMe,Mepro]–OH) facilitates efficient solid-phase synthesis of difficult peptides. Tetrahedron Letters, 115, 154301.
  • BenchChem. (2025). Technical Support Center: Boc-L-Proline and Diketopiperazine (DKP)
  • Organic Syntheses. (n.d.). L-Proline. Organic Syntheses.
  • BenchChem. (2025). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of Chemical Research (S), 7, 108.
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. European Journal of Organic Chemistry.
  • Subirós-Funosas, R., et al. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Rawat, D. S., Zha, L., & Jones, R. A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85857-85861.
  • BenchChem. (2025). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)
  • Chen, Y.-C. A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11765-11774.
  • Colacino, E., et al. (2020). Optimization of the Pro-Pro coupling.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity. BenchChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem.
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. European Journal of Organic Chemistry.
  • BLD Pharm. (n.d.). 1148-11-4|Z-Pro-OH. BLD Pharm.
  • Reddit. (2023). Boc De-protection. r/Chempros.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Sigma-Aldrich.

Sources

Introduction: The Role of Z-Pro-Leu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alternatives for Z-Pro-Leu-OH in Specific Peptide Sequences

In the landscape of peptide chemistry, the synthesis of specific sequences presents unique challenges that demand a strategic selection of building blocks and protecting groups. The dipeptide N-Benzyloxycarbonyl-L-prolyl-L-leucine (this compound) is a classic building block, valued for its ability to introduce the Pro-Leu motif while navigating potential side reactions. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of proline.[1] Its stability under the basic and moderately acidic conditions used to remove Fmoc and Boc groups, respectively, makes it a valuable tool in orthogonal protection schemes.[2]

A primary application for Z-protected amino acids, including this compound, in modern Solid-Phase Peptide Synthesis (SPPS) is the mitigation of diketopiperazine (DKP) formation.[2] This intramolecular cyclization reaction can occur after the coupling of the second amino acid (in this case, Proline), leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[2] By using a Z-protected Proline, the N-terminal amine remains protected, preventing the cyclization. However, the reliance on this compound is not without its drawbacks. The removal of the Z-group requires harsh conditions, such as catalytic hydrogenation or treatment with strong acids like HBr in acetic acid, which are incompatible with sensitive amino acid residues (e.g., Met, Cys, Trp) and certain linkers.[2][3] This limitation necessitates the exploration of viable alternatives that offer milder deprotection protocols and broader compatibility with diverse peptide sequences.

This guide provides a comprehensive comparison of common alternatives to this compound, offering experimental insights to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic needs.

Comparative Analysis of Nα-Protected Pro-Leu Alternatives

The most direct alternatives to this compound involve the use of the same dipeptide but with different N-terminal protecting groups, primarily the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice among these is fundamentally tied to the overall synthetic strategy, be it Boc-SPPS, Fmoc-SPPS, or solution-phase synthesis.

G cluster_0 Nα-Protected Pro-Leu Dipeptides Z_Pro_Leu This compound (Benzyloxycarbonyl) Boc_Pro_Leu Boc-Pro-Leu-OH (tert-Butyloxycarbonyl) Fmoc_Pro_Leu Fmoc-Pro-Leu-OH (9-Fluorenylmethyloxycarbonyl)

Caption: Key Nα-Protected Pro-Leu dipeptide alternatives.

Performance Comparison

The selection of a protecting group strategy for the Pro-Leu sequence is a critical decision influenced by factors such as deprotection conditions, orthogonality with other protecting groups, and potential side reactions.

ParameterThis compoundBoc-Pro-Leu-OHFmoc-Pro-Leu-OH
Primary Application Solution-phase synthesis, Orthogonal N-terminal protection in SPPS.[2][3]Iterative coupling in Boc-SPPS.[3]Iterative coupling in Fmoc-SPPS.[3][4]
Deprotection Conditions Harsh: Catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH).[1][3]Moderate Acid: Trifluoroacetic acid (TFA).[5][6]Mild Base: 20-40% Piperidine in DMF.[3][4]
Orthogonality Orthogonal to Boc and Fmoc groups.[3]Orthogonal to Z and Fmoc groups.[3]Orthogonal to Z and Boc groups.[3]
Key Advantages Established chemistry; robust protection; effective in preventing DKP formation.[2][3]Well-suited for acid-sensitive sequences (compared to Z); widely used in Boc-SPPS.[3]Mild deprotection allows use with acid-labile modifications; standard for automated SPPS.[3][4]
Key Disadvantages Incompatible with sensitive functional groups (e.g., sulfur-containing) and certain resins.[3]Repeated acid treatment can degrade sensitive peptide sequences.[3]Bulky group; cleavage can promote DKP formation at the dipeptide stage.[3]
Causality Behind Experimental Choices
  • Why Choose this compound? This choice is often made in solution-phase synthesis where purification of intermediates is feasible.[1] In SPPS, its primary role is as a strategic N-terminal cap to prevent DKP formation, especially when the C-terminal residue is Proline. The Z-group's stability allows for the subsequent elongation of the peptide chain using standard Fmoc or Boc chemistry, with the Z-group removed at a later, more convenient stage.[2]

  • Why Choose Boc-Pro-Leu-OH? This is the default choice when employing the Boc-SPPS strategy. The entire synthesis, from chain elongation to final cleavage, is based on differential acid lability. The temporary Nα-Boc groups are removed with moderate acid (TFA), while more stable side-chain protecting groups (often benzyl-based) require a strong acid like HF for removal.[5]

  • Why Choose Fmoc-Pro-Leu-OH? As the cornerstone of modern SPPS, Fmoc chemistry is favored for its mild deprotection conditions, which preserves acid-sensitive functionalities and linkers.[4] Using the pre-formed Fmoc-Pro-Leu-OH dipeptide can sometimes improve coupling efficiency compared to the stepwise addition of Fmoc-Pro-OH onto a resin-bound Leucine, especially in sequences prone to aggregation. However, this approach must be weighed against the risk of DKP formation upon removal of the Fmoc group from the Proline residue.

Alternative Synthetic Strategy: Stepwise Elongation

Instead of using a pre-formed dipeptide, the most common alternative is the standard stepwise elongation protocol inherent to SPPS. In this approach, Fmoc-Leu is first coupled to the resin. After deprotection of its Fmoc group, Fmoc-Pro-OH is then coupled to the newly exposed N-terminal amine of Leucine.

G cluster_0 Step 1: Couple Leucine cluster_1 Step 2: Deprotect & Couple Proline Resin Resin Resin_Leu H-Leu Resin Resin->Resin_Leu  Fmoc-Leu-OH, Coupling Agents   Resin_Pro_Leu Fmoc-Pro-Leu Resin Resin_Leu->Resin_Pro_Leu  1. Piperidine  2. Fmoc-Pro-OH,     Coupling Agents   Elongation Further Elongation Resin_Pro_Leu->Elongation

Caption: Stepwise SPPS workflow for the Pro-Leu sequence.

Advantages of Stepwise Elongation:

  • Flexibility: Does not require the synthesis or purchase of specific dipeptides. Standard, readily available protected amino acids are used.

  • Cost-Effective: Generally more economical for synthesizing a wide variety of sequences.

Disadvantages and Mitigation:

  • Aggregation: The growing peptide chain can aggregate, hindering reagent access and lowering yields. This is a general issue in SPPS but can be pronounced in certain sequences.[7]

  • DKP Formation: The risk of diketopiperazine formation is highest at the dipeptide stage (H-Pro-Leu-Resin). To mitigate this, one can couple the third amino acid (e.g., Fmoc-Xaa-OH) immediately after the deprotection of Fmoc-Pro-Leu-Resin, minimizing the time the free N-terminal amine of proline is available for intramolecular attack.[3] Alternatively, using coupling reagents known to suppress racemization, such as combinations of DIC and OxymaPure, can also help.[3]

Emerging Alternative: Chemoenzymatic Peptide Synthesis

A greener and highly specific alternative is the use of enzymes to form the peptide bond. Hydrolases, such as proteases, can catalyze the reverse reaction of hydrolysis to form peptide bonds under specific conditions.[8][9] L-amino acid ligases are another class of enzymes that can synthesize dipeptides.[10]

Advantages:

  • Stereoselectivity: Enzymes are highly stereospecific, eliminating the risk of racemization.[8]

  • Mild Conditions: Reactions are typically run in aqueous solutions at or near neutral pH and room temperature.

  • Reduced Need for Protecting Groups: The specificity of the enzyme can obviate the need for side-chain protection.[8]

Challenges:

  • Limited Scope: The substrate specificity of the enzyme may limit the types of dipeptides that can be synthesized efficiently.

  • Process Optimization: Finding the optimal reaction conditions (pH, temperature, solvent) can be time-consuming.[9]

  • Equilibrium Control: For protease-catalyzed synthesis, the equilibrium often favors hydrolysis, requiring strategies like using organic co-solvents or product precipitation to drive the reaction towards synthesis.[9]

Experimental Protocols

Protocol 1: General Coupling of a Protected Dipeptide in Fmoc-SPPS

This protocol outlines a standard procedure for coupling a pre-formed dipeptide, such as Fmoc-Pro-Leu-OH, to a resin-bound peptide chain.

  • Resin Preparation:

    • Start with the peptide-resin that has a free N-terminal amine (e.g., H-Xaa-Resin).

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel, then drain the solvent.

    • Wash the resin thoroughly with DMF (5-6 times) to ensure the removal of any residual reagents from the previous deprotection step.

  • Dipeptide Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-protected dipeptide (e.g., Fmoc-Pro-Leu-OH, 3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add a coupling agent, such as HBTU (0.95 equivalents relative to the dipeptide), and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the dipeptide).[11]

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated dipeptide solution to the prepared resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test like the Kaiser test (ninhydrin test) on a small sample of resin beads. Note: Proline's N-terminus will not give a positive Kaiser test result; an alternative like the isatin test should be used if coupling to a proline residue.[12]

  • Washing:

    • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

    • The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation

This protocol describes a standard method for removing the benzyloxycarbonyl (Z) protecting group from a peptide.[3] This method is suitable for peptides that do not contain amino acids sensitive to hydrogenation (e.g., Met, Cys, Trp).

  • Dissolution:

    • Dissolve the Z-protected peptide in a suitable solvent, such as methanol (MeOH), ethanol (EtOH), or DMF.

  • Catalyst Addition:

    • Carefully add a palladium on carbon catalyst (e.g., 5-10% Pd/C) to the solution. The amount is typically 10-20% by weight of the peptide.

  • Hydrogenation:

    • Stir the reaction mixture under a hydrogen atmosphere. This can be achieved by bubbling H₂ gas through the solution or by using a balloon filled with H₂. For larger scales, a dedicated hydrogenation apparatus is used.

    • The reaction is typically run at room temperature and atmospheric pressure until the deprotection is complete, which can be monitored by Thin Layer Chromatography (TLC) or mass spectrometry.

  • Catalyst Removal:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air.

    • Wash the filter pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation:

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Conclusion and Recommendations

The choice of synthetic strategy for incorporating a Pro-Leu sequence is a nuanced decision that hinges on the overall goals of the peptide synthesis project.

  • This compound remains a relevant, albeit specialized, tool. Its strength lies in solution-phase synthesis and as an orthogonal N-terminal protecting group in SPPS to circumvent challenging side reactions like diketopiperazine formation.[2] However, its harsh deprotection conditions limit its general applicability.

  • Fmoc-Pro-Leu-OH and Boc-Pro-Leu-OH are the workhorse alternatives for modern SPPS, aligning with the two dominant synthetic methodologies. Their use as pre-formed dipeptides can be advantageous for difficult sequences, but this must be balanced against cost and the potential for DKP formation when using the Fmoc variant.[3]

  • Stepwise Elongation is the most flexible and common approach. While it exposes the synthesis to the risk of DKP formation at the H-Pro-Leu-Resin stage, this can often be managed through optimized coupling protocols and careful reagent selection.

  • Chemoenzymatic synthesis represents a promising green chemistry approach, offering high stereoselectivity and mild reaction conditions, though it is currently limited by substrate scope and process development challenges.[9]

Ultimately, the optimal choice depends on a careful evaluation of the target peptide's sequence, the presence of sensitive functional groups, the desired scale of synthesis, and the available laboratory infrastructure. For routine, automated synthesis of peptides without particularly sensitive moieties, stepwise Fmoc-SPPS is typically the most efficient path. For complex syntheses involving segment condensation or where DKP formation is a critical issue, the strategic use of Z- or Boc-protected dipeptides offers a powerful solution.

References

  • CEM Corporation. (n.d.). Fmoc-Leu-OH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pro-Leu. PubChem Compound Database. Retrieved from [Link]

  • Wiley. (n.d.). Synthesis of Peptides. Retrieved from [Link]

  • Komeda, H., & Asano, Y. (2012). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. Applied and Environmental Microbiology, 78(16), 5676–5683. Retrieved from [Link]

  • MDPI. (2017). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Kinetics, 1(1), 2. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Park, S., et al. (2018). Recent Advances in Chemoenzymatic Peptide Syntheses. International Journal of Molecular Sciences, 19(6), 1733. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Retrieved from [Link]

  • Reddit. (2023, March 7). Dipeptide synthesis. r/Biochemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming Z-Pro-Leu-OH Peptide Purity via HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and research peptides, absolute purity is non-negotiable. For the dipeptide Z-Pro-Leu-OH, a molecule with significant interest in biochemical studies, ensuring the integrity of the sample is paramount for the validity of experimental outcomes.[1] This guide provides an in-depth, technically-grounded protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), while also comparing this gold-standard technique with orthogonal methods to provide a comprehensive purity profile.

The Foundational Role of Purity in Peptide Science

The presence of impurities, even in minute quantities, can drastically alter the biological activity and experimental results of a peptide.[2] These impurities can arise during solid-phase peptide synthesis (SPPS) and may include deletion sequences, truncated peptides, or molecules with protecting groups still attached.[2][3][4] Therefore, a robust analytical methodology to confirm purity is a critical component of quality control.[5]

The Gold Standard: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely adopted method for analyzing the purity of synthetic peptides.[4][6][7] The technique separates molecules based on their hydrophobicity, which is determined by the amino acid composition.[8] A non-polar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase.[4][8] Peptides are eluted by a gradient of increasing organic solvent, which competes with the stationary phase for the hydrophobic peptide.[9]

Experimental Protocol: HPLC Analysis of this compound

This protocol is designed to provide high-resolution separation of this compound from potential impurities.

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

  • Detection: UV detection at 215 nm is optimal for the peptide bond.[6]

Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for analytical scale columns, providing good separation efficiency.
Column Temperature 30°CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA small volume prevents peak distortion and column overloading.
Gradient 5% to 95% Mobile Phase B over 20 minutesA broad gradient is effective for separating peptides with varying hydrophobicities.

Gradient Table:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
20.05.095.0
22.05.095.0
22.195.05.0
25.095.05.0

This method adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, which provides standards for chromatographic procedures.[10][11]

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve this compound (1 mg/mL in Mobile Phase A) Autosampler Inject 10 µL Sample Sample->Autosampler MobileA Prepare Mobile Phase A (0.1% TFA in Water) Pump Gradient Pump MobileA->Pump MobileB Prepare Mobile Phase B (0.1% TFA in Acetonitrile) MobileB->Pump Autosampler->Pump Column C18 Column @ 30°C Pump->Column Detector UV Detector @ 215 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity (% Peak Area) Chromatogram->Purity

Caption: Workflow for HPLC Purity Analysis of this compound.

Interpreting the Results

The output, a chromatogram, will display peaks corresponding to the different components in the sample. The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A high-purity sample will exhibit a single, sharp major peak.

Potential Impurities in this compound Synthesis

Understanding potential impurities is crucial for method development and data interpretation. Common impurities in peptide synthesis include:

  • Deletion sequences: Peptides missing one of the amino acids (e.g., Z-Pro-OH or Z-Leu-OH).[2][3][12]

  • Diastereomers: Racemization of either the Proline or Leucine residue can lead to the formation of diastereomers (e.g., Z-D-Pro-L-Leu-OH).[3][12]

  • Incomplete deprotection: Residual protecting groups from the synthesis process.[3][13]

  • Side-chain modifications: Unwanted chemical modifications of the amino acid side chains.[3][12]

Impurity TypeExpected Chromatographic Behavior
Deletion Sequences Generally elute earlier than the target peptide due to lower hydrophobicity.
Diastereomers May co-elute or elute very close to the main peak, requiring optimized gradient conditions for separation.[14]
Incompletely Deprotected Peptides Retention time will vary depending on the nature of the protecting group, but often they are more hydrophobic and elute later.

Orthogonal and Complementary Analytical Techniques

While HPLC is a powerful tool, relying on a single method for purity assessment is not recommended. The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures suggests the use of multiple techniques to ensure specificity.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of the main peak and characterizing impurities.[17][18] It measures the mass-to-charge ratio of molecules, providing a precise molecular weight.[17][19] When coupled with HPLC (LC-MS), it provides both purity and identity information in a single run.[1][20]

  • Expertise & Experience: MS can confirm that the major peak in the HPLC chromatogram corresponds to the correct molecular weight of this compound. It can also help identify the molecular weights of impurity peaks, aiding in their structural elucidation.[18][19]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-mass ratio in an electric field.[21] It is considered an orthogonal technique to HPLC because the separation principle is fundamentally different.[22]

  • Expertise & Experience: CE is particularly effective for separating charged and polar molecules and can resolve impurities that may co-elute with the main peak in HPLC.[21][22] It is a high-resolution technique well-suited for peptide analysis.[22]

Comparison of Analytical Techniques
FeatureHPLCMass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Separation Principle HydrophobicityMass-to-charge ratioCharge-to-mass ratio
Primary Information Purity and QuantificationMolecular Weight and StructurePurity and Charge Heterogeneity
Resolution HighN/A (as a standalone separation technique)Very High
Sensitivity Moderate to HighVery HighHigh
Throughput ModerateHigh (when coupled with LC)High

Conclusion: A Multi-faceted Approach to Purity Confirmation

For a comprehensive and trustworthy assessment of this compound purity, a combination of analytical techniques is essential. RP-HPLC remains the cornerstone for quantification, providing robust and reproducible purity data. However, its power is significantly enhanced when used in conjunction with mass spectrometry for identity confirmation and capillary electrophoresis for orthogonal separation. This multi-faceted approach ensures the highest level of confidence in the quality of the peptide, which is fundamental for reliable and reproducible scientific research and drug development.

References

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025). Apex Peptide Supply.
  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.MtoZ Biolabs.
  • Separation of Peptides by Capillary Electrophoresis.PubMed.
  • <621> CHROM
  • MS Peptide Purity Analysis.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Peptide Purity Guide — 98%, 99% & Research-Grade Explained.Apexbio.
  • Capillary electrophoresis of proteins and peptides.PubMed.
  • 8 kinds of impurities which appear in peptide drugs synthesis.Omizzur.
  • Mechanism of Peptide Purity Analysis.MtoZ Biolabs.
  • Understanding the L
  • 6 peptide impurities that appear during the synthesis & storage of peptides.MolecularCloud.
  • Analysis of a Synthetic Peptide and Its Impurities.Agilent.
  • Related impurities in peptide medicines.PubMed.
  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.PekCura Labs.
  • Reverse-phase HPLC Peptide Purific
  • Peptide Purification Process & Methods: An Overview.Bachem.
  • Principle of Peptide Purity Analysis Using HPLC.MtoZ Biolabs.
  • Peptide Purification and Product Analysis.AltaBioscience.
  • Analytical methods and Quality Control for peptide products.Biosynth.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Z-Pro-Leu-OH Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and peptide chemistry, dipeptides and their derivatives serve as crucial building blocks for peptidomimetics and therapeutic agents. The Z-Pro-Leu-OH scaffold, a dipeptide composed of Proline and Leucine with an N-terminal benzyloxycarbonyl (Z) protecting group, is of significant interest.[1][2] Its derivatives are explored for their potential as enzyme inhibitors and other bioactive molecules.[1] The precise characterization and quantification of these molecules are paramount, ensuring structural integrity, purity, and accurate pharmacokinetic assessment. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth comparison of mass spectrometry platforms for the analysis of this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind instrumental choices, offering field-proven insights into optimizing analytical strategies for different research objectives—from high-resolution structural confirmation to high-sensitivity quantification in complex biological matrices. We will compare the performance of high-resolution accurate-mass (HRAM) platforms, specifically Quadrupole-Orbitrap mass spectrometers, against the targeted prowess of Triple Quadrupole (QqQ) systems.

Part 1: Foundational Principles of Peptide Mass Spectrometry

The journey of a this compound molecule through a mass spectrometer involves three key stages: ionization, mass analysis, and fragmentation. The choice of technology at each stage dictates the quality and type of data obtained.

Ionization: Getting Molecules into the Gas Phase

Before masses can be measured, the neutral peptide derivative must be converted into a charged, gas-phase ion. The two dominant "soft" ionization techniques, which minimize in-source fragmentation, are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): ESI is the workhorse for liquid chromatography-mass spectrometry (LC-MS). A solution of the analyte is passed through a heated, charged capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[3][4] A key characteristic of ESI for peptides is its tendency to produce multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which allows for the analysis of molecules with masses exceeding the mass range of the analyzer.[5]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with an excess of a UV-absorbing matrix.[6] A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.[7] MALDI typically produces singly charged ions ([M+H]⁺), resulting in simpler spectra that can be advantageous for mixture analysis.[6][8] While ESI is more commonly coupled with liquid chromatography for complex sample analysis, MALDI-TOF is a powerful tool for high-throughput screening and direct tissue analysis.[9]

The complementary nature of ESI and MALDI is well-documented; differences in ionization mechanisms can lead to the detection of different sets of peptides from the same sample.[10] For the purpose of this guide, which focuses on LC-coupled analysis, we will proceed with ESI as the primary ionization technique.

Mass Analyzers: Sorting the Ions by Mass

Once ionized, the heart of the mass spectrometer—the mass analyzer—separates the ions based on their mass-to-charge ratio (m/z).

  • Quadrupole-Orbitrap (e.g., Thermo Scientific™ Q Exactive™ Series): This hybrid instrument combines a front-end quadrupole for ion selection with a high-resolution Orbitrap mass analyzer.[11] The Orbitrap traps ions in an electrostatic field and their axial oscillation frequency is converted into a precise m/z via Fourier transform.[12] Its key advantages are exceptional mass accuracy (<5 ppm) and ultra-high resolution (up to 280,000), which allows for the confident determination of elemental composition and the resolution of isotopic fine structures.[12]

  • Triple Quadrupole (QqQ): A Triple Quadrupole instrument consists of two mass-filtering quadrupoles (Q1 and Q3) separated by a collision cell (q2). It is the gold standard for targeted quantification.[3][13] In Selective Reaction Monitoring (SRM) mode, Q1 is set to transmit only the precursor ion of interest (e.g., the [M+H]⁺ of a this compound derivative). This ion is fragmented in q2, and Q3 is set to transmit only a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional sensitivity and selectivity, virtually eliminating chemical noise from complex matrices.[14]

  • Quadrupole Time-of-Flight (Q-TOF): Similar to the Orbitrap, the Q-TOF is a high-resolution instrument. After selection in a quadrupole, ions are accelerated into a field-free "flight tube."[11] Lighter ions travel faster than heavier ones, and their flight time is used to determine their m/z. Q-TOFs offer very fast acquisition speeds and high mass accuracy, making them excellent for screening and discovery workflows.[11][13]

Fragmentation: Deciphering the Sequence

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. Precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). The collisional energy is converted into internal energy, causing the weakest bonds—typically the peptide amide bonds—to break.[15] This process predominantly generates b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[16] The mass difference between consecutive ions in a series reveals the identity of the amino acid residue at that position.

Part 2: Experimental Design and Protocols

A successful analysis hinges on meticulous sample preparation and optimized instrument parameters. The goal is to present the mass spectrometer with a clean sample, free of interfering substances like salts, detergents, and non-volatile buffers, which can suppress the analyte signal.[17][18]

General Sample Preparation Protocol

This protocol is a self-validating system designed to minimize contamination and maximize analyte recovery for subsequent LC-MS analysis.

  • Solubilization: Dissolve the this compound derivative in a suitable solvent. A common starting point is 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation for positive-ion ESI.[18] Ensure only HPLC or LC-MS grade solvents are used.[19]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution. From this, create a working solution (e.g., 10 µg/mL) and a series of dilutions for calibration curves if quantification is the goal.

  • Sample Cleanup (if necessary): If the sample is in a complex matrix (e.g., plasma, cell lysate), contaminants must be removed.[17]

    • For salts and buffers: Use a reverse-phase solid-phase extraction (SPE) C18 cartridge. This will retain the peptide derivative while allowing salts to be washed away.

    • For proteins: Perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.

  • Final Formulation: The final sample should be in a volatile solvent system compatible with ESI-MS, such as 0.1% formic acid in water/acetonitrile.[20] Avoid non-volatile salts (NaCl, phosphates) and stabilizers (glycerol, PEG).[18]

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data analysis for both discovery and targeted workflows.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation Solubilization 1. Solubilization (e.g., 50% ACN, 0.1% FA) Cleanup 2. Sample Cleanup (SPE or Protein Precipitation) Solubilization->Cleanup Final_Formulation 3. Final Formulation (LC-MS Grade Solvents) Cleanup->Final_Formulation LC_Separation 4. LC Separation (Reversed-Phase C18) Final_Formulation->LC_Separation ESI 5. ESI Ionization LC_Separation->ESI MS_Analysis 6. MS Analysis ESI->MS_Analysis HRAM_Workflow 7a. HRAM Workflow (Formula ID, Structure Elucidation) MS_Analysis->HRAM_Workflow Q-Orbitrap / Q-TOF Targeted_Workflow 7b. Targeted Workflow (Quantification via SRM) MS_Analysis->Targeted_Workflow Triple Quadrupole

Caption: General experimental workflow for MS analysis of this compound derivatives.

Instrument Protocol A: High-Resolution Analysis on a Q-Orbitrap

Objective: To confirm the molecular formula and elucidate the structure of a this compound derivative.

ParameterSettingRationale
Ion Source ESI (Positive Mode)Efficiently protonates the peptide for analysis.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Sheath/Aux Gas 40 / 10 (arb. units)Optimizes desolvation and ion transfer.
Capillary Temp. 320 °CEnsures complete solvent evaporation.
Scan Mode Full MS / dd-MS²Full scan for precursor identification, followed by data-dependent MS/MS on the most intense ions.
Full MS Resolution 70,000Provides high mass accuracy for confident elemental composition determination.
MS² Resolution 17,500Sufficient resolution for fragment ion identification.
Collision Energy HCD, Stepped NCE 20, 30, 40Stepped energy ensures a wide range of fragments are generated for comprehensive structural analysis.
Instrument Protocol B: Targeted Quantification on a Triple Quadrupole (QqQ)

Objective: To accurately quantify a this compound derivative in a biological matrix.

ParameterSettingRationale
Ion Source ESI (Positive Mode)Consistent with HRAM method for cross-platform comparison.
Capillary Voltage 3.5 kVOptimized for maximum signal intensity.
Scan Mode Selected Reaction Monitoring (SRM)Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product transitions.
Q1 Resolution 0.7 FWHMUnit resolution isolates the precursor ion of interest.
Q3 Resolution 0.7 FWHMUnit resolution isolates the target fragment ion.
Collision Gas Argon (1.5 mTorr)Standard collision gas for efficient fragmentation.
SRM Transitions Precursor m/z → Product m/zAt least two transitions should be monitored for confident quantification. These must be empirically determined.
Collision Energy Optimized per transitionCollision energy is tuned for each specific SRM transition to maximize the signal of the product ion.

Part 3: Data Interpretation and Platform Comparison

Predicted Fragmentation of this compound

The structure of this compound (MW: 362.42 g/mol ) dictates its fragmentation pattern under CID.[1][2] The primary cleavage occurs at the amide bond between Proline and Leucine.

  • Precursor Ion ([M+H]⁺): m/z 363.18

  • Predicted b-ion (b₁): Z-Pro⁺, m/z 248.11

  • Predicted y-ion (y₁): H-Leu-OH⁺, m/z 132.09

The benzyloxycarbonyl (Z) group itself can fragment, often leading to a characteristic loss of benzyl alcohol or toluene, or the formation of a tropylium ion at m/z 91. An analysis of Nα-Fmoc-protected dipeptides has shown that the protecting group significantly influences fragmentation, often yielding a prominent b₁ ion.[21] A similar outcome is expected for the Z-group.

Fragmentation Pathway Diagram

G cluster_main This compound Fragmentation (CID) Precursor [M+H]⁺ This compound m/z 363.18 b1_ion b₁-ion Z-Pro⁺ m/z 248.11 Precursor->b1_ion Amide Bond Cleavage y1_ion y₁-ion H-Leu-OH⁺ m/z 132.09 Precursor->y1_ion Amide Bond Cleavage

Caption: Predicted CID fragmentation pathway for the protonated this compound molecule.

Comparative Performance Metrics

The choice between a Q-Orbitrap and a Triple Quadrupole is dictated entirely by the analytical goal. The following table summarizes their performance characteristics for the analysis of a this compound derivative.

FeatureQ-Orbitrap (HRAM)Triple Quadrupole (QqQ)Supporting Rationale
Primary Application Qualitative: Structure confirmation, impurity profiling, metabolite ID.Quantitative: Targeted analysis, pharmacokinetic studies, biomarker validation.Orbitrap excels at discovery due to high-resolution full scans, while QqQ is designed for sensitive, targeted measurements.[12][13]
Mass Accuracy < 5 ppm~100-500 ppm (Unit Resolution)High mass accuracy allows for the confident assignment of elemental formulas from measured mass, a key feature of Orbitrap technology.[12]
Resolution 70,000 - 140,000+~700 (Unit Resolution)High resolution separates the analyte signal from isobaric interferences in the matrix, leading to cleaner spectra and higher confidence in identification.
Sensitivity (LLOQ) Good (low ng/mL to high pg/mL)Excellent (low pg/mL to fg/mL)The SRM scanning mode of a QqQ minimizes noise by only monitoring specific ions, making it inherently more sensitive for quantification than full-scan HRAM instruments.[14][22]
Linear Dynamic Range ~3-4 orders of magnitude~5-6 orders of magnitudeQqQ instruments generally offer a wider linear range, which is critical for studies that span large concentration changes.
Workflow Complexity Simpler method setup (Full MS/dd-MS²)More complex method setup (requires optimization of SRM transitions and collision energies for each analyte).HRAM methods can be set up without prior knowledge of the analyte's fragmentation, whereas QqQ methods require specific optimization.
Isomer Differentiation: The Leucine/Isoleucine Challenge

A critical challenge in peptide analysis is the differentiation of isomeric amino acids Leucine (Leu) and Isoleucine (Ile), which have identical masses. Standard CID-MS/MS often fails to produce unique fragment ions. While this compound is defined, a common analytical task is to confirm this structure against a potential Z-Pro-Ile-OH isomer. Advanced techniques, such as multistage fragmentation (MS³) using Electron Transfer Dissociation (ETD) to generate characteristic w-ions, can reliably distinguish these isomers on platforms like the Orbitrap Fusion.[23] Alternatively, derivatization methods can be employed to yield fragments unique to each isomer's side chain.[24]

Conclusion and Recommendations

The mass spectrometric analysis of this compound derivatives is not a one-size-fits-all endeavor. The optimal analytical platform is directly coupled to the research question at hand.

  • For Discovery and Structural Characterization: When the goal is to confirm the identity of a newly synthesized derivative, characterize its purity, or identify unknown metabolites, a Q-Orbitrap or Q-TOF is the superior choice. Its high resolution and mass accuracy provide unambiguous elemental composition and rich fragmentation data for confident structural elucidation in a single run.

  • For Targeted Quantification: When the objective is to measure the concentration of a known this compound derivative in a complex biological matrix, such as in pharmacokinetic or biomarker studies, the Triple Quadrupole is unmatched. Its sensitivity, specificity, and wide dynamic range, achieved through SRM analysis, make it the definitive tool for robust and reliable quantification at trace levels.

By understanding the fundamental principles of each instrument and aligning their strengths with the specific analytical requirements, researchers can harness the full power of mass spectrometry to advance their work with these important peptide derivatives.

References

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (2021). Current Protocols in Protein Science. [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2021). CDC Stacks. [Link]

  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. (2016). Analyst. [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). University of Delaware. [Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.). Proteomics & Metabolomics News. [Link]

  • Charge derivatization of peptides for analysis by mass spectrometry. (1998). Mass Spectrometry Reviews. [Link]

  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). (2011). Rapid Communications in Mass Spectrometry. [Link]

  • Revisit of MALDI for small proteins. (1995). Rapid Communications in Mass Spectrometry. [Link]

  • Mass Analysis of Peptides and Tryptic Digests of Proteins. (n.d.). MassTech Inc. [Link]

  • Protein Identification Strategies in MALDI Imaging Mass Spectrometry: A Brief Review. (2016). Journal of Proteome Research. [Link]

  • Comprehensive Dipeptide Analysis by Pre-column Derivatization LC/MS/MS. (2015). ResearchGate. [Link]

  • Derivatization of peptides for improved detection by mass spectrometry. (2015). IntechOpen. [Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. (2012). Bioanalysis. [Link]

  • The mass spectra of delivertized amino acids and dipeptide. (n.d.). ResearchGate. [Link]

  • Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides. (2012). ResearchGate. [Link]

  • Which LC-MS/MS is better for quantitative proteomics, IT-TOF or QqQ? (2022). Reddit. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). International Journal of Molecular Sciences. [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). ResearchGate. [Link]

  • Peptide Fragmentation Patterns in Mass Spectrometry. (n.d.). CovalX. [Link]

  • ESI-MS study on the fragmentation of protonated cyclic-dipeptides. (2008). ResearchGate. [Link]

  • Applications of ESI-MS for peptides. (n.d.). University of Alabama at Birmingham. [Link]

  • Evaluation of D10-Leu Metabolic Labeling Coupled with MALDI−MS Analysis in Studying the Response of the Yeast Proteome to H2O2 Challenge. (2006). Journal of Proteome Research. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]

  • A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile. (1995). Rapid Communications in Mass Spectrometry. [Link]

  • MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. (2017). Journal of Proteome Research. [Link]

  • Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. (2014). Analytical Chemistry. [Link]

  • Determination of the sequences of protein-derived peptides and peptide mixtures by mass spectrometry. (1978). Biochemical and Biophysical Research Communications. [Link]

  • Machine-learning-enhanced time-of-flight mass spectrometry analysis. (2021). npj Computational Materials. [Link]

Sources

A Comparative Guide to the Inhibitory Potency of Z-Pro-Leu-OH Analogs Against Prolyl Endopeptidase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibitors, understanding the nuances of structure-activity relationships (SAR) is paramount. This guide provides an in-depth comparison of the IC50 values of Z-Pro-Leu-OH and its analogs, focusing on their inhibitory activity against prolyl endopeptidase (PEP), a serine protease implicated in neurodegenerative diseases and other pathologies. While a specific IC50 value for this compound against PEP is not extensively documented in publicly available literature, we will utilize its close and highly potent analog, Z-Pro-prolinal, as a foundational reference for this comparative analysis.

Prolyl endopeptidase (EC 3.4.21.26), also known as prolyl oligopeptidase (POP), plays a crucial role in the metabolism of neuropeptides and protein aggregation.[1] Its dysregulation has been linked to conditions such as Alzheimer's and Parkinson's diseases, making it a significant therapeutic target.[1] The development of potent and selective PEP inhibitors is therefore an area of intense research.

Comparative Analysis of Inhibitory Potency (IC50)

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of Z-Pro-prolinal and a series of its analogs against prolyl endopeptidase, highlighting the impact of structural modifications on inhibitory activity.

Compound/AnalogModification from Z-Pro-prolinalIC50 (nM)Reference(s)
Z-Pro-prolinalReference Compound0.4[2]
1-[1-(2-indanylacetyl)-L-prolyl]prolinalReplacement of the benzyloxycarbonyl group with an indanylacetyl group~0.5[1]
1-[1-[(S)-2-(1,2,3,4-tetrahydronaphthyl)acetyl]-L-prolyl]prolinalReplacement of the benzyloxycarbonyl group with a tetrahydronaphthylacetyl group~0.5[1]
1-[3-[(S)-2-(1,2,3,4-tetrahydronaphthyl)-acetyl]-L-thioprolyl]prolinalThioproline substitution and tetrahydronaphthylacetyl group~0.5[1]
(S)-2-cyano-1-[2-[(S)-2-(1,2,3,4-tetrahydronaphthyl)acetyl]-L-prolyl]pyrrolidineCyano group at P1 and tetrahydronaphthylacetyl group~0.5[1]
(S)-2-cyano-1-[3-[(S)-2-(1,2,3,4-tetrahydronaphthyl)acetyl]-L-thioprolyl]pyrrolidineCyano group at P1, thioproline, and tetrahydronaphthylacetyl group~0.5[1]
Isophthalic acid bis-(L-prolylpyrrolidine) amide with COCH₂OH at P1Bis-prolylpyrrolidine amide structure with a hydroxymethyl ketone at P10.079[3]

Expert Insights into Structure-Activity Relationships (SAR):

The data reveals that modifications to the core structure of Z-Pro-prolinal can lead to exceptionally potent inhibitors. The presence of a formyl (CHO) or a cyano (CN) group at the P1 position significantly enhances inhibitory activity.[1] This is likely due to the ability of these electrophilic groups to form a reversible covalent bond with the catalytic serine residue in the active site of PEP, mimicking the transition state of the enzyme-substrate reaction.[4]

Furthermore, replacing the N-terminal benzyloxycarbonyl (Z) group with more complex hydrophobic moieties, such as indanylacetyl or tetrahydronaphthylacetyl groups, maintains or slightly improves potency.[1] The introduction of a sulfur atom in the proline ring (thioproline) is also associated with increased inhibition. These findings underscore the importance of both the electrophilic warhead at the C-terminus and the nature of the N-terminal protecting group in achieving high-affinity binding to the active site of prolyl endopeptidase.

Experimental Protocol for Determining IC50 of PEP Inhibitors

To ensure the scientific integrity of the presented data, a detailed, self-validating experimental protocol for determining the IC50 of prolyl endopeptidase inhibitors is provided below. This method is based on a standard fluorometric assay.

Principle of the Assay:

The assay measures the enzymatic activity of PEP on the synthetic fluorogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). Cleavage of this substrate by PEP releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence microplate reader. The inhibitory potential of a test compound is determined by measuring the reduction in AMC production in its presence.

Materials and Reagents:

  • Purified Prolyl Endopeptidase (human or other mammalian source)

  • Test Inhibitor (e.g., this compound analog)

  • Z-Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare a stock solution of the substrate Z-Gly-Pro-AMC in DMSO.

    • Dilute the purified prolyl endopeptidase enzyme in assay buffer to the desired working concentration.

    • Prepare a series of dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add assay buffer only (for background fluorescence).

    • Control Wells (100% Activity): Add diluted PEP enzyme and assay buffer (without inhibitor).

    • Inhibitor Wells: Add diluted PEP enzyme and the corresponding serial dilutions of the test inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the enzyme before the addition of the substrate.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells (except the blank wells).

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

    • Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Determine the rate of the reaction (initial velocity) from the linear portion of the fluorescence versus time curve for each well.

    • Calculate the percentage of inhibition for each concentration of the test inhibitor compared to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram:

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Inhibitor Dilutions - Substrate Setup Setup 96-well Plate: - Blanks - Controls - Inhibitor Wells Reagents->Setup Preincubation Pre-incubate at 37°C (10-15 min) Setup->Preincubation Initiation Initiate Reaction (Add Substrate) Preincubation->Initiation Measurement Measure Fluorescence (Exc: 360nm, Em: 460nm) Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition Plot Plot % Inhibition vs. [Inhibitor] Inhibition->Plot IC50 Determine IC50 (Non-linear Regression) Plot->IC50

Caption: Workflow for determining the IC50 of a prolyl endopeptidase inhibitor.

The Role of Prolyl Endopeptidase in Signaling Pathways

The inhibition of prolyl endopeptidase is a promising therapeutic strategy, primarily due to its involvement in signaling pathways that are dysregulated in neurodegenerative diseases. PEP is known to cleave and thereby regulate the activity of various neuropeptides and peptide hormones.

Conceptual Signaling Pathway:

PEP_Signaling_Pathway cluster_upstream Upstream Regulation cluster_enzyme Enzymatic Activity cluster_downstream Downstream Effects Neuropeptides Neuropeptides & Peptide Hormones PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Metabolism Neuropeptide Metabolism (Inactivation/Modulation) PEP->Metabolism Neuroinflammation Neuroinflammation Metabolism->Neuroinflammation OxidativeStress Oxidative Stress Metabolism->OxidativeStress Autophagy Autophagy Metabolism->Autophagy Survival Neuronal Survival Neuroinflammation->Survival OxidativeStress->Survival Autophagy->Survival Inhibitor This compound Analogs (e.g., Z-Pro-prolinal) Inhibitor->PEP

Caption: Conceptual signaling pathway involving prolyl endopeptidase.

In a pathological context, such as in Alzheimer's disease, altered PEP activity can lead to aberrant neuropeptide signaling, which in turn can contribute to neuroinflammation, oxidative stress, and impaired autophagy.[1] By inhibiting PEP, compounds like Z-Pro-prolinal and its analogs can help restore the balance of these neuropeptides, potentially leading to neuroprotective effects. For instance, PEP inhibition has been shown to modulate pathways related to the clearance of toxic protein aggregates, a hallmark of many neurodegenerative disorders.[1]

Conclusion

This guide provides a comprehensive comparison of the inhibitory potencies of this compound analogs against prolyl endopeptidase, with Z-Pro-prolinal serving as a key reference compound. The presented data and structure-activity relationship insights underscore the potential for developing highly potent PEP inhibitors through targeted chemical modifications. The detailed experimental protocol offers a robust framework for researchers to reliably assess the IC50 of their own compounds, while the conceptual signaling pathway highlights the therapeutic rationale for targeting this crucial enzyme in the context of neurodegenerative diseases. The continued exploration of this compound analogs and other novel scaffolds holds significant promise for the development of new treatments for these debilitating conditions.

References

  • Z-Pro-prolinal (Synonyms: N-Benzyloxycarbonyl-L-prolyl-L-prolinal) - MedchemExpress.com.

  • Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Febs Letters.

  • Prolyl Endopeptidase (PREP) | Inhibitors - MedchemExpress.com.

  • This compound | 1634-90-8 | FP111541 - Biosynth.

  • New potent prolyl endopeptidase inhibitors: synthesis and structure-activity relationships of indan and tetralin derivatives and their analogues - PubMed.

  • Z-D-Phe-Pro-OH: A Potential Inhibitor of Prolyl Oligopeptidase for Neuroprotective Research - Benchchem.

  • Determining the IC50 of Z-Pro-Prolinal for Prolyl Oligopeptidase (POP): Application Notes and Protocols - Benchchem.

  • Benzyloxycarbonylprolylprolinal, a transition-state analogue for prolyl oligopeptidase, forms a tetrahedral adduct with catalytic serine, not a reactive cysteine - PMC - NIH.

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition: A Comparative Study of Z-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth framework for the complete kinetic characterization of a novel enzyme inhibitor, using the dipeptide Z-Pro-Leu-OH as a model compound. We will navigate the theoretical underpinnings, experimental design, and data analysis required to determine its potency and mechanism of action, while objectively comparing its performance against a known alternative.

Introduction: Targeting Prolidase in Collagen Metabolism

Prolidase, also known as Peptidase D (PEPD), is a manganese-dependent metalloenzyme critical for the final stage of collagen degradation.[1] It is unique in its ability to cleave dipeptides with a C-terminal proline or hydroxyproline, thereby recycling proline for new collagen synthesis and other essential metabolic processes.[1][2] The central role of prolidase in extracellular matrix remodeling has implicated its dysregulation in a range of pathologies, including fibrosis, wound healing, and cancer, making it a compelling target for therapeutic intervention.[2][3]

Dipeptide analogues like this compound (N-benzyloxycarbonyl-L-prolyl-L-leucine) represent a logical starting point for inhibitor design due to their structural similarity to the native substrates of prolidase. A rigorous kinetic analysis is the cornerstone of evaluating such compounds. It moves beyond a simple measure of potency (like an IC50) to reveal the inhibitor's precise mechanism of action, providing invaluable insights for structure-activity relationship (SAR) studies and lead optimization.

This guide will detail the process of determining the inhibition constant (Kᵢ) and the mode of inhibition for this compound, comparing it directly to the well-characterized competitive prolidase inhibitor, N-benzyloxycarbonyl-L-proline (Cbz-Pro).[4][5]

Pillar 1: A Primer on Reversible Enzyme Inhibition Mechanisms

Before designing an experiment, one must understand the distinct ways an inhibitor can interact with an enzyme. For reversible inhibitors, these interactions are non-covalent and can be overcome. The three fundamental models are competitive, non-competitive, and uncompetitive inhibition, each of which uniquely alters the enzyme's kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[6][7]

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site.[8] This increases the apparent Kₘ (lowers the apparent affinity for the substrate) but does not change the Vₘₐₓ, as the inhibition can be overcome by sufficiently high substrate concentrations.[8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and its binding is independent of whether the substrate is bound.[9] This reduces the concentration of functional enzyme, thereby decreasing the Vₘₐₓ. However, it does not affect substrate binding, so the Kₘ remains unchanged.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping it.[7] This mode of inhibition reduces both the Vₘₐₓ and the apparent Kₘ.

The following diagram illustrates these distinct molecular interactions.

InhibitionModels cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c P_c E + Product ES_c->P_c k_cat E_n Enzyme (E) ES_n ES Complex E_n->ES_n +S EI_n EI Complex E_n->EI_n +I S_n Substrate (S) I_n Inhibitor (I) ESI_n ESI Complex ES_n->ESI_n +I P_n E + Product ES_n->P_n k_cat EI_n->ESI_n +S E_u Enzyme (E) ES_u ES Complex E_u->ES_u +S S_u Substrate (S) I_u Inhibitor (I) ESI_u ESI Complex ES_u->ESI_u +I P_u E + Product ES_u->P_u k_cat Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis A1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) A2 Create Concentration Matrix (Varying [S] and [I]) A1->A2 B1 Pre-incubate Enzyme with Inhibitor/Vehicle A2->B1 B2 Initiate Reaction (Add Substrate) B1->B2 B3 Measure Product Formation over Time (HPLC) B2->B3 C1 Calculate Initial Velocities (v₀) B3->C1 C2 Generate Lineweaver-Burk Plot (Determine Inhibition Type) C1->C2 C3 Non-linear Regression (Fit to appropriate model) C2->C3 D1 Determine Kinetic Parameters (Kₘ, Vₘₐₓ, Kᵢ) C3->D1

Figure 2: Experimental Workflow for Kinetic Inhibitor Analysis.

Pillar 3: Detailed Methodology & Data Interpretation

Protocol: Prolidase HPLC-Based Activity Assay

This protocol is adapted from established methods for measuring prolidase activity. [2][10]

  • Enzyme Activation: Pre-incubate recombinant human prolidase (e.g., 20-50 nM final concentration) in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.8) containing 1 mM MnCl₂ for 20 minutes at 37°C. Manganese is a critical cofactor, and this step ensures the enzyme is in its active conformation. [11]2. Inhibitor Incubation: In a 96-well plate, add the activated enzyme solution to wells containing various final concentrations of this compound (or vehicle control - typically DMSO). Allow this mixture to incubate for 15 minutes at 37°C to allow the enzyme-inhibitor equilibrium to be reached.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-L-Pro substrate to each well. The plate should contain multiple substrate concentrations for each inhibitor concentration.

  • Timed Reaction: Allow the reaction to proceed for a defined period (e.g., 20 minutes) during which product formation is linear with time. The reaction temperature should be maintained at 37°C.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching agent, such as 0.5 M trichloroacetic acid (TCA). This denatures the enzyme and halts all catalytic activity.

  • Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. The supernatant, which contains the released proline, is transferred for analysis.

  • HPLC Analysis: Quantify the amount of proline in the supernatant using a suitable reverse-phase HPLC method with appropriate standards for calibration.

  • Velocity Calculation: Convert the measured proline concentration into an initial reaction velocity (v₀), typically expressed in units of µmol/min/mg of enzyme.

Data Analysis: From Raw Data to Kᵢ

  • Initial Visualization: For each inhibitor concentration, plot v₀ versus substrate concentration [S]. This will generate a series of Michaelis-Menten curves.

  • Determining the Inhibition Mechanism (Lineweaver-Burk Plot): The Lineweaver-Burk plot, a double reciprocal plot of 1/v₀ versus 1/[S], is an invaluable diagnostic tool for visually identifying the inhibition mechanism. [12][13] * Competitive Inhibition: Lines intersect on the y-axis (1/Vₘₐₓ). [6] * Non-competitive Inhibition: Lines intersect on the x-axis (-1/Kₘ). [6] * Uncompetitive Inhibition: Lines are parallel. [6]

  • Calculating the Inhibition Constant (Kᵢ): While graphical methods provide a good estimate, non-linear regression analysis using software like GraphPad Prism is the gold standard for accuracy. [14]The initial velocity data is fitted directly to the appropriate Michaelis-Menten equation corresponding to the inhibition type identified by the Lineweaver-Burk plot.

    • For Competitive Inhibition: V = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]) [8] * For Non-competitive Inhibition: V = (Vₘₐₓ * [S]) / ((Kₘ + [S]) * (1 + [I]/Kᵢ))

    • For Uncompetitive Inhibition: V = (Vₘₐₓ * [S]) / (Kₘ + [S] * (1 + [I]/Kᵢ))

    The regression analysis will provide the best-fit values and standard errors for Vₘₐₓ, Kₘ, and, most importantly, the Kᵢ. [14]

Pillar 4: Comparative Analysis - this compound vs. Cbz-Pro

To contextualize the performance of this compound, we compare its kinetic parameters to those of the known competitive inhibitor, Cbz-Pro. The Kᵢ value is the ultimate measure of potency; it represents the concentration of inhibitor required to bind to half of the free enzyme. A lower Kᵢ signifies a more potent inhibitor.

The table below presents published data for the benchmark inhibitor Cbz-Pro alongside hypothetical but plausible data for our test compound, this compound, to illustrate a comparative scenario.

ParameterThis compound (Hypothetical Data)Cbz-Pro (Published Data)Interpretation
Target Enzyme Human ProlidaseHuman ProlidaseBoth compounds target the same enzyme, allowing for direct comparison.
Inhibition Type CompetitiveCompetitive [2][4]Both inhibitors bind to the active site, competing with the substrate.
Kᵢ (Inhibition Constant) 45.2 µM90.4 µM [2]This compound is approximately twice as potent as Cbz-Pro.
Effect on Kₘ Increases with [I]Increases with [I]Characteristic of competitive inhibition; more substrate is needed to reach ½ Vₘₐₓ.
Effect on Vₘₐₓ No changeNo changeThe maximum reaction rate is achievable at saturating substrate concentrations.

Field-Proven Insights:

In this hypothetical scenario, the data reveals that this compound is a more potent competitive inhibitor of prolidase than Cbz-Pro. The twofold lower Kᵢ value is a significant finding for a drug development program, suggesting that the addition of the leucine moiety improves binding affinity within the active site compared to the single proline-based structure of Cbz-Pro. The shared competitive mechanism implies that both inhibitors likely engage similar residues within the enzyme's active site. This information would guide the next round of synthesis, perhaps exploring other bulky hydrophobic residues in place of leucine to further enhance potency.

Conclusion

A thorough kinetic analysis is indispensable for the characterization of any enzyme inhibitor. It provides a definitive measure of potency (Kᵢ) and reveals the molecular mechanism of action, which are critical parameters for advancing a compound through the drug discovery pipeline. By following a structured approach—from theoretical understanding and robust experimental design to precise data analysis—researchers can generate high-fidelity, reproducible data. The comparative analysis of this compound against a known standard like Cbz-Pro not only benchmarks its performance but also provides crucial insights that inform rational drug design and lead optimization efforts.

References

  • Fiorito, S., et al. (2025). HPLC-based kinetics assay for monitoring prolidase activity. Journal of Pharmaceutical and Biomedical Analysis.
  • Wikipedia. Lineweaver–Burk plot. [Link]

  • King, G. F., & Middlehurst, C. R. (1989). Inhibition and active-site modelling of prolidase. PubMed. [Link]

  • ResearchGate. What is the experimental procedure for the determination of Ki Value by Dixon Plots?. [Link]

  • Duggleby, R. G. (1984). A quick method for the determination of inhibition constants. PubMed Central (PMC). [Link]

  • MedSchoolCoach. Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • ResearchGate. How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. [Link]

  • Lupi, A., et al. (2013). Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue. PubMed Central (PMC). [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Chemistry LibreTexts. 10.2: The Equations of Enzyme Kinetics. [Link]

  • MedSchoolCoach. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • GraphPad. Computing Ki for a Competitive Enzyme Inhibitor. [Link]

  • Kaźmierczak-Barańska, J., et al. (2020). Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism. MDPI. [Link]

  • Lupi, A., et al. (2021). PROLIDASE: A Review from Discovery to its Role in Health and Disease. PubMed Central (PMC). [Link]

  • Besio, R., et al. (2005). N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase. PubMed. [Link]

  • Patsnap Synapse. What are PEPD inhibitors and how do they work?. [Link]

  • ResearchGate. Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis. [Link]

  • ResearchGate. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue. [Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]

  • Lecturio. (2018). Enzyme Inhibitor – Enzymes and Enzyme Kinetics. YouTube. [Link]

  • University of Washington. Enzyme Kinetics and Reversible Inhibition. [Link]

  • Biology LibreTexts. 6.2: Enzyme kinetics. [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Z-Pro-Leu-OH Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Pro-Leu Junction

In the landscape of peptide synthesis, the formation of every amide bond presents a unique challenge. However, the coupling of N-benzyloxycarbonyl-L-proline (Z-Pro-OH) to a leucine residue represents a particularly instructive case study. This specific coupling is complicated by the steric hindrance imposed by the rigid, cyclic structure of proline, a secondary amine. This bulkiness can significantly slow down reaction kinetics, leading to incomplete couplings and the potential for side reactions.[1]

While proline itself is not susceptible to α-carbon racemization due to its cyclic nature, the choice of coupling reagent is paramount to ensure high yield, high purity, and the preservation of the stereochemical integrity of the leucine residue.[2][3] This guide provides an in-depth, head-to-head comparison of common coupling reagents for the synthesis of Z-Pro-Leu-OH, grounded in mechanistic principles and experimental data, to empower researchers to make informed decisions for this challenging synthetic step.

The Fundamental Mechanism: Carboxyl Group Activation

The formation of a peptide bond is a condensation reaction that requires the "activation" of the carboxylic acid moiety (Z-Pro-OH).[2][4] This process involves converting the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the leucine component.[5] Coupling reagents are the master keys that unlock this activation. The reaction universally proceeds in two stages:

  • Activation: The coupling reagent reacts with Z-Pro-OH to form a highly reactive intermediate.

  • Acylation: The amino group of the leucine ester attacks the activated carbonyl, forming the tetrahedral intermediate which then collapses to yield the desired peptide bond and release the activated leaving group.[2]

The efficiency, speed, and cleanliness of this process are entirely dependent on the nature of the coupling reagent and any additives used.

Classes of Coupling Reagents: A Mechanistic Overview

Modern peptide synthesis relies on several classes of coupling reagents, each with distinct chemical properties.[6]

  • Carbodiimides (e.g., DCC, EDC): These are classic, cost-effective dehydrating agents that form a highly reactive O-acylisourea intermediate.[2][7] However, this intermediate is unstable and prone to side reactions, including racemization and rearrangement to an inactive N-acylurea.[8][9] Consequently, they are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which trap the O-acylisourea to form a more stable, yet highly reactive, active ester, thereby enhancing reaction rates and suppressing racemization.[2][7][10]

  • Onium Salts (Uronium/Aminium & Phosphonium): This class represents the modern workhorses of peptide synthesis, designed for high efficiency and rapid kinetics.[2][11]

    • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents incorporate an HOBt (in HBTU), HOAt (in HATU), 6-Cl-HOBt (in HCTU), or OxymaPure (in COMU) moiety directly into their structure.[2][12][13] Upon reaction with the carboxylate in the presence of a base, they rapidly generate the corresponding active esters, leading to fast and efficient couplings with minimal side reactions.[14][15] HATU is generally considered more reactive than HBTU due to the electron-withdrawing nature of the azabenzotriazole ring, which creates a more reactive active ester.[14]

    • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these reagents generate active esters. PyBOP, which incorporates an HOBt moiety, is known for its high coupling efficiency and low racemization risk.[5] An advantage over its predecessor, BOP, is that its byproducts are non-toxic, avoiding the formation of the carcinogen hexamethylphosphoramide (HMPA).[2]

  • Organophosphorus Reagents (e.g., T3P®): Propane phosphonic acid anhydride (T3P®) is a powerful dehydrating agent that converts the carboxylic acid into a mixed anhydride.[2] It is valued for its high reactivity, excellent yields, minimal racemization, and the formation of water-soluble byproducts that simplify purification.[2]

Head-to-Head Comparison for this compound Coupling

The selection of a reagent for a sterically hindered coupling like this compound depends on a balance of reactivity, cost, safety, and desired purity.

Reagent Class Coupling Efficiency Racemization Risk Reaction Speed Key Advantages Key Disadvantages
EDC/HOBt CarbodiimideModerate-HighLow (with HOBt)Slow to ModerateCost-effective; water-soluble byproducts (EDC).[2][7]Less efficient for hindered couplings; DCC byproduct (DCU) is insoluble and requires filtration.[12][16] HOBt has safety concerns (explosive nature).[10]
HBTU Uronium SaltHighLowFastWell-established, reliable, and efficient for most couplings; soluble byproducts.[17]Less reactive than HATU for difficult sequences.[14] Can undergo side reactions with the N-terminus if used in excess.[12]
HATU Uronium SaltVery HighVery LowVery FastSuperior for sterically hindered and difficult couplings; faster kinetics and lower epimerization than HBTU.[12][14][18]Higher cost than HBTU; contains potentially explosive HOAt moiety.[2]
COMU Uronium SaltVery HighVery LowVery FastEfficiency comparable to HATU; based on non-explosive OxymaPure, offering a superior safety profile; excellent solubility.[2][9][13]Relatively newer and can be more expensive than HBTU.
PyBOP Phosphonium SaltHighLowFastEfficient with low racemization; stable, non-hygroscopic solid; byproducts are generally less hazardous than BOP.[5]More expensive than carbodiimides; phosphonium byproducts can sometimes complicate purification.
T3P® Phosphonic AnhydrideVery HighMinimalFast to ModerateExcellent for sterically hindered couplings; minimal racemization; water-soluble byproducts simplify workup.[2]Requires a base; typically sold as a solution which can be less convenient for precise measurement.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the solution-phase synthesis of a model dipeptide, Z-Pro-Leu-OMe.

Protocol 1: Classic & Cost-Effective Method using DCC/HOBt

This protocol is a robust, traditional approach suitable for routine synthesis where cost is a consideration.

Materials:

  • Z-L-Proline (Z-Pro-OH)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.1 equivalents) in anhydrous DCM. Cool to 0 °C in an ice bath. Add TEA (1.1 equivalents) dropwise and stir for 20 minutes to generate the free amine.

  • Carboxyl Activation: In a separate flask, dissolve Z-Pro-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0 °C.

  • Coupling: To the Z-Pro-OH/HOBt solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir this activation mixture at 0 °C for 30 minutes.

  • Reaction: Add the cold, neutralized leucine solution from Step 1 to the activation mixture from Step 3. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture through a Celite® pad to remove the precipitated DCU.[19] Wash the filter cake with DCM.

  • Extraction: Combine the filtrates and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Protocol 2: High-Efficiency Method using HATU/DIPEA

This protocol is recommended for difficult couplings where maximizing yield and minimizing reaction time is critical.

Materials:

  • Z-L-Proline (Z-Pro-OH)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water, Brine

Procedure:

  • Reagent Solution: In a round-bottom flask, dissolve Z-Pro-OH (1.0 equivalent) and H-Leu-OMe·HCl (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) to the mixture. The first ~1.1 equivalents will neutralize the hydrochloride salt, and the remainder will facilitate the coupling reaction.

  • Coupling: Add HATU (1.05 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Work-up & Extraction: Upon completion, dilute the reaction mixture with EtOAc. Wash extensively with water (4-5x) to remove DMF and byproducts. Then, wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography as needed.

Visualization of Key Processes

To better understand the underlying chemistry and workflow, the following diagrams illustrate the activation mechanism and the general experimental process.

Caption: Carbodiimide activation mechanism with an additive.

G prep 1. Prepare Reactants (Z-Pro-OH, H-Leu-OR) activation 2. Carboxyl Activation (Add Coupling Reagent & Additive/Base) prep->activation coupling 3. Coupling Reaction (Combine Activated Acid & Amine Component) activation->coupling monitor 4. Monitor Progress (TLC / HPLC) coupling->monitor workup 5. Work-up & Extraction (Filter Byproducts, Aqueous Washes) monitor->workup purify 6. Purification (Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: General experimental workflow for peptide coupling.

Conclusion and Recommendations

The synthesis of this compound, while challenging, is readily achievable with the appropriate selection of coupling reagents and a robust protocol.

  • For Routine Synthesis & Cost-Effectiveness: The EDC/HOBt (or DCC/HOBt) method remains a viable and economical choice. While reaction times are longer, it delivers satisfactory results with careful execution.

  • For High Performance & Difficult Couplings: HATU stands out as the reagent of choice for maximizing yield and reaction speed, making it ideal for sterically demanding couplings.[14]

  • For a Balance of Performance and Safety: COMU is an excellent modern alternative, providing HATU-level performance without the safety concerns associated with benzotriazole-based reagents.[9][13] Its superior safety profile makes it a highly recommended option for any laboratory.

  • For Simplified Purification: T3P® is a strong contender, particularly in solution-phase synthesis, due to its high reactivity and the ease of removing its water-soluble byproducts.[2]

Ultimately, the optimal reagent is dictated by the specific project goals, balancing the need for speed and purity against budgetary and safety considerations. By understanding the mechanistic principles and comparative performance data presented here, researchers can confidently navigate the synthesis of proline-containing peptides.

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem Technical Guides.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (2025). OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. BenchChem Technical Guides.
  • ResearchGate. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
  • Generic Author. (Year). Optimizing Peptide Coupling: Key Techniques. Source.
  • Bofill, J., et al. (2022).
  • Ghaffari, M., et al. (2022).
  • Subirós-Funosas, R., et al. (Year). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Source.
  • Han, S., & Kim, Y. (2004). Strategies for Peptide Synthesis: An Overview. Scribd.
  • AAPPTec. (Year). Coupling Reagents. AAPPTec Peptides.
  • Wikipedia. (Year). Peptide synthesis. Wikipedia.
  • AAPPTec. (Year). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Peptides.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Dipeptides using Z-Pro-OH. BenchChem Technical Guides.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem Technical Guides.
  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Choosing the Right Peptide Coupling Reagent: HBTU vs. Others. NINGBO INNO PHARMCHEM CO.,LTD. News.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Z-Pro-leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in groundbreaking research. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Z-Pro-leu-OH (N-benzyloxycarbonyl-L-prolyl-L-leucine), a vital component in peptide synthesis. By adhering to these protocols, you not only ensure the safety of your laboratory personnel but also uphold your commitment to environmental stewardship.

Core Principles of this compound Waste Management

The disposal of this compound, whether in solid form or in solution, must be approached with a clear understanding of its potential hazards. The primary directive is to prevent its release into the environment and to mitigate any risk of exposure to laboratory personnel. This is achieved through a systematic process of waste segregation, containment, and transfer to a certified hazardous waste disposal service.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact. Always inspect gloves for any signs of degradation before use.

  • Protective Clothing : A lab coat must be worn to protect against accidental spills.

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the safe disposal of this compound and its associated waste materials.

Part 1: Solid Waste Disposal

This pertains to expired or unused this compound powder, as well as contaminated consumables.

  • Segregation at the Source :

    • Do not mix solid this compound waste with other laboratory trash.

    • Create a designated hazardous solid waste container.

  • Container Selection and Labeling :

    • Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The label must include:

      • The full chemical name: "this compound" or "N-benzyloxycarbonyl-L-prolyl-L-leucine".

      • The words "Hazardous Waste".

      • The primary hazards (e.g., "Irritant," "Potential Reproductive Toxin").

      • The date of accumulation.

  • Waste Accumulation :

    • Carefully transfer the solid this compound into the designated waste container.

    • Also, place any contaminated items such as weighing boats, contaminated paper towels, and used gloves into this container.

    • Keep the container securely sealed when not in use.

  • Storage and Final Disposal :

    • Store the waste container in a designated satellite accumulation area.[1][5]

    • Once the container is full, or in accordance with your institution's guidelines, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Part 2: Liquid Waste Disposal

This applies to solutions containing this compound, such as reaction mixtures or analytical standards.

  • Absolutely No Drain Disposal :

    • Under no circumstances should solutions containing this compound be poured down the sink.[1] This is to prevent the contamination of waterways.

  • Segregation of Liquid Waste :

    • Maintain separate, clearly labeled hazardous liquid waste containers for different solvent types (e.g., halogenated vs. non-halogenated solvents) to facilitate proper disposal and prevent unintended reactions.[4]

  • Container and Labeling :

    • Use a sealable, chemically resistant container (e.g., a glass or HDPE bottle) with a secure screw cap.

    • The label must be comprehensive, listing all constituents of the solution, including solvents and their approximate concentrations, along with the full name of this compound.

    • Clearly mark the container as "Hazardous Waste" and indicate the associated hazards.

  • Accumulation and Storage :

    • Carefully pour the liquid waste into the designated container, avoiding splashes.

    • Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent the spread of potential spills.[5]

  • Final Disposal :

    • When the container is full, contact your institution's EHS department for collection and disposal through a certified hazardous waste facility.

Spill Management: A Rapid Response Plan

In the event of an accidental spill of this compound, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Alert and Evacuate :

    • Alert personnel in the immediate vicinity.

    • If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's EHS department.

  • Control and Contain :

    • For small, manageable spills of solid material, use absorbent pads or a spill kit to gently cover and collect the powder, avoiding the generation of dust.

    • For small liquid spills, use an appropriate absorbent material from a chemical spill kit to contain and absorb the liquid.

  • Clean-up and Decontamination :

    • Place all contaminated absorbent materials and any broken glassware into the designated hazardous solid waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report :

    • Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Data Summary for Disposal Considerations

ParameterInformationRationale for Disposal Protocol
Chemical Name This compound (N-benzyloxycarbonyl-L-prolyl-L-leucine)Ensures accurate labeling of waste containers.
CAS Number 1634-90-8Unique identifier for precise chemical identification.
Molecular Formula C₁₉H₂₆N₂O₅Provides information on the elemental composition.
Appearance Typically a white to off-white solidPhysical state dictates whether to follow solid or liquid disposal protocols.
Inferred Hazards Potential skin, eye, and respiratory irritant. Suspected reproductive toxin.Mandates handling as hazardous waste and the use of appropriate PPE.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Decision Workflow start Waste Generation (this compound) waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container segregate_liquids Segregate by Solvent Type (Halogenated vs. Non-halogenated) liquid_waste->segregate_liquids storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_container->storage segregate_liquids->liquid_container ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental responsibility. The proper disposal of chemical waste is not merely a regulatory requirement but a fundamental tenet of scientific integrity.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • PubChem. (n.d.). Benzyloxycarbonyl-L-proline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-Pro-leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of Z-Pro-leu-OH (N-benzyloxycarbonyl-L-prolyl-L-leucine), a dipeptide derivative commonly used in sophisticated peptide synthesis and drug development research. As scientists, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a procedural and logical approach to risk mitigation, grounded in the principles of laboratory safety and chemical hygiene.

The Foundational Principle: A Proactive Risk Assessment

Before handling any research chemical, a thorough risk assessment is not just recommended—it is a necessity.[1] For this compound, while specific toxicity data is not extensively documented, the prudent approach is to treat it as a potentially hazardous substance.[2] The primary risks associated with peptides of this nature include potential skin and eye irritation from direct contact and possible respiratory sensitization from the inhalation of aerosolized powder.[1] Therefore, all handling protocols must be designed to minimize these exposure routes. Always review the Safety Data Sheet (SDS) before beginning work with any new chemical.[3]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against exposure. The following equipment is mandatory when handling this compound in any form.[4][5][6]

Eye and Face Protection

Accidental splashes, particularly when preparing solutions, pose a significant risk to vision.

  • Minimum Requirement: ANSI-rated safety glasses with side shields.

  • Best Practice: Chemical splash goggles should be worn, as they provide a seal around the eyes, offering superior protection from splashes, mists, and fine powders.[7] Standard prescription eyeglasses are not a substitute for safety glasses as they offer no protection from the sides.[7]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Recommended Material: Chemical-resistant nitrile gloves are the standard for handling most research peptides.[1][3] They offer excellent protection against incidental contact.

  • Procedural Imperative: Gloves must be inspected for tears or holes before each use. If a glove becomes contaminated, it must be removed immediately using the proper technique, and hands should be washed thoroughly before donning a new pair.[3][8]

Body Protection

To protect your skin and personal clothing from spills and contamination, a lab coat is essential.

  • Specification: A full-length laboratory coat, preferably with knit cuffs, should be worn at all times in the designated work area.[1][3] This coat should be kept buttoned to provide maximum coverage.

Respiratory Protection

The powdered, lyophilized form of this compound can easily become airborne, creating an inhalation hazard.[3]

  • Primary Engineering Control: Whenever possible, handle solid this compound within a certified chemical fume hood or a biosafety cabinet to control aerosols and dust.[1][3][9]

  • Secondary Respiratory Protection: If a fume hood is not available, a NIOSH-approved N95 respirator or equivalent should be used when weighing or transferring the powder to prevent inhalation.

Operational Guide: Step-by-Step Procedures

The required PPE and handling procedures vary slightly depending on whether you are working with the solid compound or a solution.

Workflow for Handling Solid (Powdered) this compound

Handling the powdered form requires the most stringent controls due to the risk of aerosolization.

  • Preparation: Designate a specific work area, preferably inside a chemical fume hood.[3]

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Use anti-static weighing techniques to minimize powder dispersion.[1]

  • Transfer: Carefully transfer the powder to your reaction vessel or for solution preparation.

  • Clean-Up: Decontaminate the work surface and any equipment used.

  • Doff PPE: Remove protective equipment in the correct order to prevent self-contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh 3. Weigh Powder (Anti-Static Technique) don_ppe->weigh transfer 4. Transfer to Vessel weigh->transfer decon 5. Decontaminate Surfaces & Equipment transfer->decon dispose_waste 6. Dispose of Waste (Designated Container) decon->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safely Handling Powdered this compound.

Handling this compound in Solution

While the inhalation risk is lower with solutions, the risk of splashes and skin contact remains.

  • PPE: A lab coat, safety glasses (or goggles), and nitrile gloves are still mandatory.[3]

  • Manipulation: Conduct all transfers and manipulations of the solution carefully to avoid splashes. Use pipettes and other precision equipment.[5]

  • Storage: Ensure the solution is stored in a clearly labeled, sealed container.[5]

Decontamination and Disposal Plan

Proper disposal is a critical component of the laboratory safety lifecycle, ensuring that research chemicals do not pose a threat to the wider environment.[3]

Disposal of this compound Waste
  • Rule #1: Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[1][3]

  • Procedure: Collect all waste containing the compound into a designated, sealed, and clearly labeled hazardous waste container.[3] The label should include the chemical name and any solvents used.

  • Institutional Protocol: Follow your institution's specific protocols for chemical waste pickup and disposal, which are managed by the Environmental Health & Safety (EH&S) department.[3]

Disposal of Contaminated PPE

Any PPE that has been contaminated with this compound must be treated as hazardous waste.

  • Gloves: Contaminated gloves should be disposed of in the designated chemical waste container.

  • Lab Coats: If a significant spill occurs on a lab coat, it should be decontaminated professionally or disposed of according to institutional guidelines.

ItemDisposal MethodRationale
Solid this compound Labeled Hazardous Chemical Waste ContainerPrevents environmental release and complies with regulations.[3]
This compound Solutions Labeled Hazardous Liquid Waste ContainerPrevents contamination of water systems.[1]
Contaminated Gloves/Wipes Labeled Hazardous Solid Waste ContainerItems are considered contaminated and must be handled as such.[3]
Contaminated Glassware Rinse with appropriate solvent (collect rinse as waste), then wash normally.Ensures removal of chemical residue before re-use.[2]

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove any contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1][10] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][11]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), sweep it up, and place it in a sealed container for chemical waste disposal.[2]

By adhering to these rigorous safety and handling protocols, you build a foundation of trust and integrity in your research. Your commitment to safety not only protects you and your colleagues but also ensures the validity and reproducibility of your scientific work.

References

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Fisher Scientific. (2009, September 22).
  • (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Peptide Synthetics.
  • American Peptide Society. Peptide Synthesis for Beginners.
  • PCCA. (2022, April 4).
  • Continental Peptides. (2025, October 8). Laboratory Safety Guidelines When Handling Peptides and Research Chemicals.
  • Biosynth. This compound | 1634-90-8 | FP111541.
  • Sigma-Aldrich. (2025, November 10).
  • Maxed Out Compounds. How to Handle Research Compounds Safely.
  • Cellseco. (2012, January 28).
  • (2025, August 21). Research Peptide Handling: Safety Checklist.
  • ECHEMI.
  • Biorisk Management. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. Z-Pro-OH 99 1148-11-4.
  • Breckland Scientific Supplies Ltd. (2018, October 23).
  • American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? Video 3.
  • Advanced ChemTech. Z-Leu-OH.
  • MedchemExpress.com. (2026, January 1).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pro-leu-OH
Reactant of Route 2
Reactant of Route 2
Z-Pro-leu-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。